Diphenylpyraline Hydrochloride

Catalog No.
S526274
CAS No.
132-18-3
M.F
C19H24ClNO
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylpyraline Hydrochloride

CAS Number

132-18-3

Product Name

Diphenylpyraline Hydrochloride

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;hydrochloride

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H

InChI Key

LPRLDRXGWKXRMQ-UHFFFAOYSA-N

SMILES

Array

solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-diphenylmethoxy-1-methylpiperidine, diphenylpyraline, diphenylpyraline hydrochloride, diphenylpyraline maleate (2:1), Lergobine

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl

The exact mass of the compound Diphenylpyraline hydrochloride is 317.1546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diphenylpyraline hydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Diphenylpyraline hydrochloride primarily functions as a competitive antagonist at the histamine H1 receptor [1] [2] [3]. It does not reverse the effects of already-bound histamine but prevents histamine from binding to its receptor on effector cells, thereby inhibiting the onset of allergic symptoms [1] [4]. Additionally, like many first-generation antihistamines, it exhibits anticholinergic (antimuscarinic) activity, which contributes to side effects like dry mouth but can also provide a drying effect on the nasal mucosa [3] [4].

A notable secondary mechanism is its action as a dopamine reuptake inhibitor (DAT inhibitor) [1] [5] [6]. It binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to increased extracellular dopamine concentrations in brain regions like the nucleus accumbens, which is associated with its observed psychostimulant and locomotor-activating effects [5] [6] [7].

The diagram below illustrates these primary and secondary mechanisms.

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (Vasodilation, Itching) H1_Receptor->Allergic_Symptoms Activates Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Increased_DA Increased Extracellular Dopamine Dopamine->Increased_DA Release DA_Reuptake Dopamine Reuptake DAT->DA_Reuptake Facilitates DPP Diphenylpyraline DPP->H1_Receptor 1. Competitive Antagonism DPP->DAT 2. Inhibition

Diphenylpyraline's dual mechanism of action at H1 and dopamine receptors.

Quantitative Pharmacological Data

The table below summarizes key quantitative data related to its mechanism and properties.

Parameter Value / Measurement Details / Context
Primary Target & Action Histamine H1 Receptor; Antagonist [1] Competitively blocks histamine binding.
Secondary Target & Action Sodium-dependent Dopamine Transporter (DAT); Inhibitor [1] Increases extracellular dopamine levels.
Protein Binding >99% (to human serum albumin) [1] High level of plasma protein binding.
Absorption Well-absorbed after oral administration [1] ---
Metabolism Hepatic [1] Processed by the liver.
Onset of Action Within 1-2 hours [2] Relatively fast-acting.
Effect on Dopamine Uptake (Km) ~3122 ± 342 nM (Apparent Km with 10μM DPP) [5] 20-fold increase vs. baseline (168 ± 8 nM), indicating potent DAT inhibition. Cocaine (4481 ± 395 nM) shown for comparison.

Key Experimental Evidence & Protocols

Research into diphenylpyraline's dopamine-related effects provides insight into its unique profile.

Investigating Dopamine Transporter Inhibition

This experiment used fast-scan cyclic voltammetry (FSCV) in mouse brain slices to measure real-time changes in dopamine dynamics [5] [7].

  • Objective: To determine if diphenylpyraline inhibits dopamine reuptake by the dopamine transporter (DAT).
  • Protocol:
    • Tissue Preparation: Brains were rapidly removed from C57BL/6J mice after decapitation. Coronal slices containing the nucleus accumbens were prepared and maintained in artificial cerebrospinal fluid.
    • Stimulation & Recording: A carbon-fiber working electrode was placed in the nucleus accumbens. Dopamine release was evoked by electrical stimulation (60 pulses, 60 Hz) of the ventral tegmental area/substantia nigra region.
    • Drug Application: After establishing a stable baseline, diphenylpyraline (10 μM) was applied to the tissue. For comparison, cocaine (10 μM), a known DAT inhibitor, was used as a positive control.
    • Data Analysis: The stimulated dopamine signal was modeled using Michaelis-Menten kinetics. The key parameter reported was the apparent Km, where an increase indicates a decrease in the dopamine transporter's affinity for dopamine, i.e., uptake inhibition.
  • Key Finding: Diphenylpyraline caused a significant (20-fold) increase in the apparent Km for dopamine uptake, confirming its role as a potent dopamine reuptake inhibitor, though with a slightly lower efficacy than cocaine at the same concentration [5].
Measuring Locomotor Activity

This in vivo experiment assessed the behavioral consequences of DAT inhibition [7].

  • Objective: To evaluate the psychomotor stimulant properties of diphenylpyraline.
  • Protocol:
    • Animal Subjects: Male C57BL/6J mice were housed under standard conditions.
    • Apparatus: Open-field activity monitors equipped with infrared photobeams.
    • Procedure: Mice were habituated to the test chambers for one hour. They then received an intraperitoneal (i.p.) injection of either diphenylpyraline (14 mg/kg), cocaine (15 mg/kg, equimolar), or a saline control.
    • Data Collection: Horizontal locomotor activity (beam breaks) was recorded and binned into 1-minute intervals for 60 minutes post-injection.
  • Key Finding: Both diphenylpyraline and cocaine produced a significant increase in locomotor activity compared to saline. However, the time-course differed; diphenylpyraline had a more prolonged effect on locomotion [7].
Assessing Reward Potential (Conditioned Place Preference - CPP)

This test determines if a drug has rewarding properties that could lead to abuse potential [6] [7].

  • Objective: To determine if diphenylpyraline produces conditioned place preference.
  • Protocol:
    • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
    • Pre-Test (Day 1): Mice were allowed to freely explore both chambers to determine their initial, unbiased preference.
    • Conditioning (Days 2-4): Mice received two sessions per day, separated by 6 hours. In one session, they were confined to one chamber after a drug injection (diphenylpyraline 14 mg/kg or cocaine 15 mg/kg). In the other session, they were confined to the opposite chamber after a saline injection. The pairing of drug/side was counterbalanced.
    • Post-Test (Day 5): Mice were again allowed free access to both chambers without any drug. The time spent in the drug-paired side versus the saline-paired side was measured.
  • Key Finding: Cocaine produced a significant place preference, meaning mice spent more time in the drug-paired chamber. Diphenylpyraline did not, suggesting it inhibits dopamine uptake and increases locomotion without producing significant rewarding effects in this model [6] [7].

Research Implications

The dual pharmacology of diphenylpyraline makes it a molecule of continued research interest.

  • Therapeutic Potential: Its dopamine-enhancing effect underpins its historical use in Parkinson's disease [8] and has prompted research into its potential as an agonist therapy for cocaine addiction, as it may normalize dopamine dysfunction without being highly rewarding itself [6].
  • Side Effect Profile: The DAT inhibition likely counterbalances the sedative effects typically caused by H1 receptor blockade in the brain, potentially explaining its reported psychostimulant properties [5]. However, its anticholinergic effects remain a clinical concern [3] [4].

References

histamine H1 receptor antagonist potency of Diphenylpyraline

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

The table below summarizes the primary known and potential targets of Diphenylpyraline (DPP).

Target Primary Action Functional Consequences & Notes
Histamine H1 Receptor Antagonist / Inverse Agonist [1] [2] Reduces allergy symptoms (e.g., rhinitis, urticaria, pruritus). Also exhibits antimuscarinic effects [1] [3].
Dopamine Transporter (DAT) Competitive Inhibitor [4] [5] [6] Elevates extracellular dopamine in the nucleus accumbens; induces psychomotor activation. Key difference from cocaine is its lack of significant reward in conditioned place preference tests [4].

Quantitative Data on H1R Antagonism

While a direct, standalone IC50 or Ki value for DPP's affinity at the H1R is not explicitly listed in the search results, the information provides strong evidence of its potency through comparative and functional data.

Evidence Type Description Significance / Implication
Functional Antagonism Marketed for allergic rhinitis, hay fever, and allergic skin disorders [1] [3]. Clinical efficacy confirms potent H1 receptor blockade in humans.
Comparative Binding Classified as a first-generation antihistamine with a well-characterized H1R binding motif (diplenylmethane structure with a basic amine) [7] [8]. Its structural similarity to other potent H1R antagonists like diphenhydramine suggests high affinity.

Neurochemical & Behavioral Protocols

The discovery of DPP's dopamine transporter inhibition involved specific, reproducible experimental protocols. Key methodological details from these studies are summarized below.

Method Key Protocol Details Measured Outcome / Relevance to Potency

| Fast-Scan Cyclic Voltammetry in Brain Slices | - Tissue: Mouse nucleus accumbens slices.

  • Stimulation: Electrically evoked dopamine release.
  • Drug Application: 10 μM DPP.
  • Analysis: Michaelis-Menten kinetics on dopamine uptake [5] [6]. | DPP increased the apparent Km for dopamine uptake 20-fold, indicating competitive inhibition of the DAT. This effect was similar to cocaine, though with a slightly lower magnitude [6]. | | In Vivo Microdialysis | - Subject: Mice.
  • Site: Nucleus accumbens.
  • Administration: 5 mg/kg (i.p.).
  • Measurement: Extracellular dopamine levels [5]. | DPP significantly elevated extracellular dopamine levels by approximately 200%, demonstrating its efficacy in a living system. | | Locomotor Activity | - Subject: Mice.
  • Administration: 5 and 10 mg/kg (i.p.).
  • Measurement: Locomotor activation [5]. | DPP induced significant locomotor activation, a behavioral correlate of increased dopamine signaling in the nucleus accumbens. |

Structural and Binding Insights

Understanding the binding kinetics and residence time of a drug to its target is increasingly important in modern drug development.

  • Residence Time (RT): A 2021 study explored the structure-kinetics relationships of H1R antagonists. It highlighted that the cyclicity of the aromatic head group is a key factor influencing residence time. Fusing two aromatic rings into a tricyclic system (as seen in drugs like desloratadine) generally leads to a longer residence time and higher binding affinity compared to non-tricyclic ligands [7]. While DPP was not directly tested in this series, it possesses a diphenylmethane group, and the study's findings provide a framework for understanding how its structure might influence its kinetics at the H1R [7].

The diagram below illustrates the dual mechanism of action of Diphenylpyraline and its downstream effects.

G cluster_H1R Histamine H1 Receptor Pathway cluster_DAT Dopamine Transporter (DAT) Pathway DPP DPP H1R H1 Receptor DPP->H1R  Antagonizes Histamine Histamine DPP->Histamine  Blocks DAT Dopamine Transporter (DAT) DPP->DAT  Inhibits AllergicResponse Allergic & Inflammatory Response H1R->AllergicResponse  Activation Histamine->H1R  Binds DA_cleared Dopamine Cleared from Synapse DAT->DA_cleared  Uptake DA_elevated Elevated Extracellular Dopamine PsychomotorActivation Psychomotor Activation DA_elevated->PsychomotorActivation Inhibition Inhibition Inhibition->DA_cleared  Reuptake Blocked

Research Implications and Applications

The unique polypharmacology of DPP opens several potential research and therapeutic avenues:

  • Agonist Replacement Therapy for Cocaine Addiction: A 2012 study proposed that DPP merits investigation as a candidate for agonist replacement therapy. The key finding was that DPP, while inhibiting dopamine uptake and producing locomotor activation similar to cocaine, did not produce significant conditioned place preference. This suggests it may have a lower abuse potential and could be explored as a method to manage addiction without producing the same rewarding effects [4].
  • Adjuvant in Anti-Infective Therapy: An in vitro study reported that the first-generation H1R antagonist mepyramine can enhance the efficacy of several antibacterials (e.g., colistin, florfenicol) against E. coli. The proposed mechanisms include inhibition of bacterial efflux pumps and alterations in membrane permeability [9]. This suggests that other first-generation antihistamines like DPP, which share similar structural features, could be investigated for similar synergistic effects.
  • Parkinson's Disease: Clinical reports have shown that DPP can be useful in the treatment of parkinsonism, particularly in patients with cerebrotendinous xanthomatosis [3]. Its dopamine-enhancing effect provides a mechanistic rationale for this application.

References

in vitro dopamine uptake inhibition by Diphenylpyraline

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Dopamine Uptake Inhibition

The following table consolidates the core quantitative findings on the inhibitory effects of diphenylpyraline (DPP) on dopamine uptake from in vitro and ex vivo studies.

Experimental Model DPP Concentration/Dose Key Measured Outcome Reported Value Citation
Mouse nucleus accumbens brain slices 10 μM Apparent Km for DA uptake 20-fold increase (from 168±8 nM to 3122±342 nM) [1] [2] [3]
Mouse nucleus accumbens brain slices 10 μM Vmax for DA uptake No significant change [1] [2] [3]
Rat striatal synaptosomes Various (in vitro assay) Inhibition of [³H]dopamine uptake Ki = 152 nM [4]

The constant Vmax and increased Km are characteristic of competitive inhibition, where DPP binds to the dopamine transporter without altering its maximum transport capacity [1] [5].

Detailed Experimental Protocols

The primary data on DPP's in vitro effects come from experiments using fast-scan cyclic voltammetry (FSCV) in brain slices, a technique that allows for real-time, high-resolution measurement of dopamine dynamics.

1. Fast-Scan Cyclic Voltammetry in Brain Slices This protocol is based on the methodology described in the search results [1] [2] [5].

  • Tissue Preparation: C57BL/6 mice (8-12 weeks old) are sacrificed by decapitation. The brain is rapidly removed and chilled in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices containing the nucleus accumbens (typically 300-400 μm thick) are prepared using a vibratome.
  • Electrode Placement and Stimulation: A carbon-fiber working electrode is positioned in the nucleus accumbens core or shell of the submerged brain slice. A bipolar stimulating electrode is placed nearby. Dopamine release is evoked with a single, rectangular electrical pulse (e.g., 350 μA, 2 ms per phase, biphasic).
  • Voltammetric Recording: Dopamine is detected at the carbon-fiber electrode by applying a cyclic triangle waveform (e.g., -0.4 V to +1.3 V and back, at 400 V/s). The resulting current is measured, and the oxidation potential of dopamine is used to identify the signal.
  • Drug Application: After obtaining a stable baseline of stimulated dopamine signals, DPP (e.g., 10 μM) is bath-applied to the slice. The effects on dopamine signaling are monitored for approximately 40-60 minutes post-application.
  • Data Modeling: The resulting data for dopamine concentration over time is fit with a Michaelis-Menten-based kinetic model to extract the apparent Km and Vmax for dopamine uptake.

2. Synaptosomal [³H]Dopamine Uptake Assay This earlier in vitro method was also used to characterize DPP and related compounds [4].

  • Synaptosome Preparation: Rats are sacrificed, and the striatum is rapidly dissected. The tissue is homogenized in an isotonic sucrose solution, and a crude synaptosomal (nerve terminal) preparation is obtained via differential centrifugation.
  • Uptake Inhibition Assay: The synaptosomal preparation is incubated in a physiological buffer. Various concentrations of DPP are added to the tubes. A known concentration of [³H]dopamine (e.g., 10 nM) is introduced to initiate the uptake process.
  • Termination and Quantification: The reaction is halted after a short incubation period (a few minutes) by rapid filtration under vacuum through glass-fiber filters. The filters are washed to remove free [³H]dopamine, and the radioactivity trapped on the filters, representing the accumulated neurotransmitter, is measured using a scintillation counter.
  • Data Analysis: The inhibition of uptake by DPP is calculated relative to control samples, and a Ki value (the inhibition constant) is determined.

Mechanisms and Pathways

The experimental evidence indicates that DPP has a dual mechanism of action: it is a known histamine H1 receptor antagonist, but it also binds to and inhibits the dopamine transporter (DAT). This inhibition increases the concentration and duration of action of dopamine in the synapse, leading to psychostimulant effects such as locomotor activation.

The diagram below illustrates this mechanism and the experimental workflow for its validation.

G cluster_mechanism Molecular Mechanism cluster_experiment In Vitro Experimental Workflow DPP Diphenylpyraline (DPP) DAT Dopamine Transporter (DAT) DPP->DAT Binds and Inhibits Compare Compare Uptake Kinetics (Km, Vmax) DAT->Compare Manifests as ↑ Km,  Vmax DA_syn Synaptic Dopamine DA_receptors Post-Synaptic Dopamine Receptors DA_syn->DA_receptors Binds Signal Increased Dopaminergic Signaling DA_receptors->Signal Slice Prepare Brain Slices (Nucleus Accumbens) Stimulate Electrically Stimulate Dopamine Release Slice->Stimulate Measure Measure Dopamine with FSCV Stimulate->Measure Apply Apply DPP Measure->Apply Apply->Compare

This diagram shows how DPP binds to the dopamine transporter (DAT), blocking dopamine (DA) reuptake and increasing synaptic dopamine levels, which is measured as a change in uptake kinetics in brain slice experiments [1] [5] [4].

Interpretation and Research Significance

The finding that DPP is a potent dopamine uptake inhibitor explains its historical use in Parkinson's disease and its observed psychostimulant properties in animal studies [1] [6]. Unlike typical psychostimulants such as cocaine, DPP has been shown to produce a longer-lasting inhibition of dopamine uptake and, notably, did not produce significant rewarding effects in a conditioned place preference test, suggesting a potentially lower abuse liability [6] [7]. This unique profile has led researchers to propose that DPP merits further investigation as a potential agonist replacement therapy for cocaine addiction [6] [7].

References

pharmacodynamics of Diphenylpyraline hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacodynamic Mechanisms

The table below summarizes the primary molecular targets and actions of diphenylpyraline.

Molecular Target Action Pharmacologic Effect Therapeutic/Behavioral Outcome
Histamine H1 Receptor [1] Antagonist [1] Blocks histamine-mediated responses [1] Reduction of allergy symptoms (e.g., urticaria, pruritus) [1]
Dopamine Transporter (DAT) [1] [2] Inhibitor [1] [2] Increases extracellular dopamine levels in the nucleus accumbens [2] [3] Psychomotor activation; investigated for use in Parkinsonism [2] [4]
Muscarinic Receptors [4] Antagonist (Anticholinergic) [4] Not specified in detail Contributes to drying effect on nasal mucosa [1]

This multi-target mechanism is visualized in the diagram below:

G cluster_targets Molecular Targets cluster_effects Cellular & Neurochemical Effects cluster_outcomes Systemic Outcomes DPP Diphenylpyraline Hydrochloride H1R Histamine H1 Receptor DPP->H1R DAT Dopamine Transporter (DAT) DPP->DAT MR Muscarinic Receptor DPP->MR BlockH1 Blockade of H1 Receptor Signaling H1R->BlockH1 DA_Uptake Inhibition of Dopamine Reuptake DAT->DA_Uptake BlockACh Blockade of Muscarinic Receptor Signaling MR->BlockACh AntiAllergy Antiallergic Effects BlockH1->AntiAllergy DA_Levels Increased Extracellular Dopamine in NAc DA_Uptake->DA_Levels AnticholEffect Anticholinergic Effects BlockACh->AnticholEffect Psychomotor Psychomotor Activation DA_Levels->Psychomotor

Diphenylpyraline's multi-target mechanism of action leading to systemic effects.

Quantitative Pharmacodynamic Data

Key quantitative findings from preclinical studies are consolidated in the following table.

Parameter Experimental Finding Experimental Context
Dopamine Uptake Inhibition (Apparent Km) ~20-fold increase after 10 µM DPP [3] In vitro voltammetry in mouse NAc slices [3]
Dopamine Transporter Affinity Binds to DAT as a competitive inhibitor [2] In vivo voltammetry in anesthetized mice [2]
Increase in Extracellular Dopamine ~200% elevation after 5 mg/kg i.p. [3] In vivo microdialysis in mouse NAc [3]
Psychomotor Activation Significant increase in horizontal locomotion at 5 and 10 mg/kg i.p. [3]; prolonged effect vs. cocaine at 14 mg/kg i.p. [2] Open-field locomotor testing in mice [2] [3]
Reinforcing Properties (Reward) No significant Conditioned Place Preference at 14 mg/kg i.p., unlike cocaine [2] Conditioned Place Preference test in mice [2]

Key Experimental Protocols

To replicate or build upon the key findings regarding diphenylpyraline's dopamine system effects, the following core methodologies can be employed.

Assessing Dopamine Transporter Inhibition

A primary method for evaluating dopamine uptake inhibition in a near-real-time manner is Fast-Scan Cyclic Voltammetry (FSCV) in brain slices or anesthetized animals [2] [3].

G Step1 1. Prepare Brain Slice or Anesthetized Animal Step2 2. Implant Electrodes: - Working Electrode in NAc - Stimulating Electrode in VTA/SNc Step1->Step2 Step3 3. Electrically Stimulate Dopamine Neurons Step2->Step3 Step4 4. Record Dopamine Signal via FSCV at Working Electrode Step3->Step4 Step5 5. Administer Compound (Diphenylpyraline / Control) Step4->Step5 Step6 6. Repeat Stimulation & Recording Post-Drug Step5->Step6 Step7 7. Model Data with Michaelis-Menten Kinetics Step6->Step7

Experimental workflow for measuring dopamine uptake inhibition using voltammetry.

  • Core Workflow: The general workflow for this experiment is shown above [2].
  • Key Measurements: The electrically evoked dopamine signal is modeled using Michaelis-Menten kinetics to determine the apparent Km (a measure of uptake affinity) and Vmax. An increase in apparent Km after drug administration indicates competitive dopamine transporter inhibition [2] [3].
  • Dosing: For in vivo FSCV in mice, an effective i.p. dose used is 14 mg/kg [2].
Measuring Locomotor Activity

The psychomotor activation effect of diphenylpyraline can be quantified using open-field locomotor testing [2] [3].

  • Apparatus: Automated activity monitors (e.g., MED Associates) equipped with infrared photobeams to track horizontal movement [2].
  • Protocol:
    • Habituate mice to the testing chamber for about 1 hour.
    • Administer diphenylpyraline (e.g., 5, 10, or 14 mg/kg i.p.) or a vehicle control.
    • Immediately return animals to the chamber and record horizontal activity counts in 1-minute bins for 60+ minutes post-injection [2].
  • Data Analysis: Compare total activity or time-course profiles between drug-treated and control groups. Diphenylpyraline produces a significant, prolonged increase in locomotion [2] [3].
Evaluating Reward Potential

The addictive potential, related to dopaminergic action, is often assessed using the Conditioned Place Preference (CPP) paradigm [2].

  • Apparatus: A two-chamber or three-chamber box with distinct contextual cues (e.g., different floor textures, wall colors).
  • Protocol:
    • Pre-test: Allow drug-naive mice free access to both chambers to determine their initial chamber preference.
    • Conditioning: Over several days, pair one chamber exclusively with diphenylpyraline (e.g., 14 mg/kg i.p.) and the other chamber with saline in an unbiased, counterbalanced design.
    • Post-test: Allow drug-free mice free access to both chambers again. The measure of reward is a significant shift in time spent in the drug-paired chamber compared to the pre-test [2].
  • Key Finding: Unlike cocaine, diphenylpyraline at 14 mg/kg did not produce a significant CPP, suggesting a dissociation between its dopamine uptake inhibition and rewarding properties [2].

Implications for Research and Development

The unique pharmacodynamics of diphenylpyraline present specific opportunities and considerations:

  • Therapeutic Repurposing: Its dual H1-antihistamine and DAT inhibitor profile, coupled with a lack of significant reward in animal models, makes it a candidate for investigation as an agonist therapy for psychostimulant addiction [2]. Its historical use in Parkinsonism also merits re-examination [4].
  • Drug Discovery: Diphenylpyraline serves as a valuable chemical template for designing novel DAT inhibitors with potentially improved safety profiles, particularly those that may avoid abuse liability [2].
  • Safety Profiling: For a drug with known central nervous system (CNS) penetration, understanding its psychostimulant properties is crucial for a complete safety assessment, even if it is primarily used for allergies [2] [3].

References

protein binding and metabolism of Diphenylpyraline

Author: Smolecule Technical Support Team. Date: February 2026

Plasma Protein Binding and Pharmacokinetic Profile

The table below summarizes the key quantitative and qualitative data available for Diphenylpyraline.

Parameter Available Data
Protein Binding (Fraction) > 99% (in human serum albumin) [1]
Protein Binding (Qualitative) Highly bound [1]
Primary Binding Protein Human Serum Albumin (inferred) [1]
Volume of Distribution Not Available [1]
Route of Elimination Not Available [1]
Half-life Not Available [1]
Clearance Not Available [1]

Experimental Protocol for Plasma Protein Binding

While a specific protocol for Diphenylpyraline is not published, the determination for highly bound compounds like it (>99%) follows stringent methods. Here is a detailed protocol based on current best practices [2]:

  • 1. Principle: The method is based on Equilibrium Dialysis (ED), the gold standard for plasma protein binding (PPB) studies. It involves separating plasma from a buffer via a semi-permeable membrane that allows only the unbound drug to pass through. For highly lipophilic, highly bound compounds, a modification involving extraction into an organic phase is employed to accurately measure the low free concentration [2].
  • 2. Critical Pre-Experimental Considerations:
    • Maximal Non-Saturating Concentration (MNSC): Prior to the main experiment, conduct a saturation binding test to determine the MNSC. Use a concentration range (e.g., 1 to 300 μM) to identify the highest concentration that does not saturate the plasma proteins [2].
    • pH Control: Maintain a physiological pH of 7.4 precisely. This is critical as PPB is pH-dependent. This can be achieved by using a buffer with an initial pH of 7.8 and incubating the dialysis device with CO2 in the presence of gas-permeable seals to stabilize the plasma pH at 7.4 [2].
    • Incubation Time: A longer incubation time (e.g., 18 hours) is recommended for highly bound compounds to ensure equilibrium is reached, compared to the standard 4-6 hours [2].
  • 3. Materials:
    • Human plasma (from appropriate donors).
    • Rapid Equilibrium Dialysis (RED) device with a semi-permeable membrane (e.g., 8 kDa molecular weight cutoff).
    • Assay buffer (e.g., Phosphate Buffered Saline, PBS).
    • The test compound (Diphenylpyraline).
    • 1-Octanol as the organic solvent for extraction.
    • LC-MS/MS system for analytical quantification.
  • 4. Procedure:
    • Preparation: Spike the test compound into plasma at the predetermined MNSC.
    • Dialysis: Load the spiked plasma into the donor chamber and buffer into the receiver chamber of the RED device. Incubate at 37°C with agitation for 18 hours.
    • Post-Dialysis Extraction: After incubation, transfer the aqueous buffer from the receiver chamber. Add a smaller volume of 1-octanol (e.g., 100 μL octanol to 300 μL buffer). Mix to extract the unbound, lipophilic drug from the buffer into the octanol phase.
    • Sample Analysis: Analyze the concentration of the drug in the octanol phase (representing the unbound fraction) and in the initial plasma (representing the total concentration) using a validated LC-MS/MS method.
  • 5. Data Calculation:
    • The fraction unbound (f_u) is calculated using the following formula, which accounts for the volume change and extraction efficiency:

      f_u = (C_octanol / V_octanol) / (C_plasma / V_plasma)

      Where:

      • C_octanol = Concentration measured in the octanol phase.
      • V_octanol = Volume of the octanol phase.
      • C_plasma = Concentration measured in the post-dialysis plasma.
      • V_plasma = Volume of the plasma phase.

Mechanism of Action and Signaling Pathways

Diphenylpyraline's primary and secondary mechanisms are summarized in the diagram below.

G cluster_blocked Diphenylpyraline Action Histamine Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Allergen Allergen Allergen->Histamine Triggers release Symptoms Symptoms H1Receptor->Symptoms Activates BlockedH1 Competitive Antagonism DAT Dopamine Transporter (DAT) BlockedDAT Uptake Inhibition Dopamine Dopamine DAT->Dopamine Clears BlockedH1->H1Receptor Blocks BlockedDAT->DAT Inhibits Dopamine->DAT Reuptake Dopamine->Symptoms Elevated levels promote

Diagram 1: Dual mechanism of Diphenylpyraline as an H1 receptor antagonist and dopamine reuptake inhibitor.

Primary Mechanism: H1 Receptor Antagonism

Diphenylpyraline is a classic antihistamine that competitively antagonizes the histamine H1 receptor [1] [3]. It does not reverse histamine's effects but prevents them by blocking histamine from binding to effector cells. This action alleviates allergic symptoms like urticaria (hives) and pruritus (itching). The drug also exhibits anticholinergic properties, which contribute to a drying effect on nasal mucosa [1] [3].

Secondary Mechanism: Dopamine Transporter (DAT) Inhibition

Research has revealed a significant secondary pharmacological action: inhibition of the sodium-dependent dopamine transporter (DAT) [1] [4]. By blocking DAT, Diphenylpyraline increases extracellular dopamine levels in brain regions like the nucleus accumbens. This mechanism is associated with psychostimulant properties, such as increased locomotor activity in animal studies, and may underlie its reported investigational use in Parkinson's disease [4].

Experimental Protocol for Dopamine Transporter Inhibition

The following protocol is adapted from the study that identified Diphenylpyraline's effect on dopamine uptake [4].

  • 1. Objective: To evaluate the ability of a compound to inhibit endogenous dopamine uptake in the brain.
  • 2. Principle: Fast-scan cyclic voltammetry (FSCV) in brain slices is used to monitor real-time changes in dopamine dynamics upon electrical stimulation in the presence of the test compound.
  • 3. Materials:
    • Brain slices (e.g., 400 μm thickness) containing the region of interest, such as the nucleus accumbens, from C57BL/6 mice.
    • Artificial Cerebrospinal Fluid (aCSF) continuously oxygenated with carbogen (95% O2 / 5% CO2).
    • FSCV setup including a potentiostat, carbon-fiber microelectrode, stimulating electrode, and data acquisition system.
    • Test compound (e.g., Diphenylpyraline hydrochloride) dissolved in a suitable vehicle.
  • 4. Procedure:
    • Tissue Preparation: Sacrifice the animal humanely, rapidly extract the brain, and prepare coronal slices containing the nucleus accumbens in ice-cold, oxygenated aCSF.
    • Equilibration: Incubate the slices in aCSF at a maintained temperature (e.g., 32°C) for at least 1 hour before experimentation.
    • Baseline Recording: Place a slice in the recording chamber, continuously perfused with oxygenated aCSF. Insert the carbon-fiber and stimulating electrodes into the core of the nucleus accumbens. Apply a triangular voltage waveform (-0.4 V to +1.3 V vs Ag/AgCl reference electrode, 400 V/s) to the working electrode. Deliver a electrical stimulus (e.g., a single, biphasic pulse, 350 μA, 2 ms per phase) to evoke dopamine release. Record the resulting current, which is converted to dopamine concentration based on a pre-calibration.
    • Drug Application: Introduce the test compound (e.g., 10 μM Diphenylpyraline) into the aCSF perfusate. Allow sufficient time for the drug to reach the tissue and for its effects to stabilize (typically 20-30 minutes).
    • Post-Drug Recording: Apply an identical electrical stimulus and record the dopamine signal under the influence of the drug.
  • 5. Data Analysis:
    • The key parameter is the apparent Michaelis-Menten constant for dopamine uptake (K_m). A significant increase in the apparent K_m value after drug application indicates inhibition of dopamine uptake, meaning the transporter's affinity for dopamine is effectively reduced.
    • Compare the pre-drug and post-drug K_m values using a paired t-test to determine statistical significance (e.g., p < 0.05).

Knowledge Gaps and Research Directions

  • Metabolic Fate: Specific data on Diphenylpyraline's metabolism is lacking. It is known to undergo hepatic metabolism, but the specific cytochrome P450 (CYP) enzymes involved and the structures of its metabolites have not been elucidated [1].
  • Clinical Relevance of DAT Inhibition: The impact of DAT inhibition and increased extracellular dopamine on the overall efficacy, safety, and abuse potential of Diphenylpyraline in humans requires further clinical investigation [4].

References

Diphenylpyraline psychostimulant properties research

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below consolidates the core experimental findings on the psychostimulant effects of diphenylpyraline (DPP):

Experimental Measure DPP Treatment Cocaine Treatment (for comparison) Key Finding

| Dopamine Uptake (in vitro) Apparent Km in mouse nucleus accumbens slices [1] [2] | 10 µM: 3122 ± 342 nM | 10 µM: 4481 ± 395 nM | DPP acts as a competitive dopamine transporter inhibitor [1]. | | Extracellular Dopamine (in vivo) Levels in mouse nucleus accumbens [1] [2] | 5 mg/kg (i.p.): ~200% increase | Comparable effects observed | DPP significantly elevates extracellular dopamine. | | Locomotor Activity (in vivo) Activation in mice [1] [2] | 5 & 10 mg/kg (i.p.): Induced activation | Comparable effects observed | DPP induces psychostimulant-associated behaviors. |

Another study using intraperitoneal injection in C57BL/6 mice confirmed that DPP at 5-10 mg/kg elevates extracellular dopamine and induces locomotor activation [3].

Experimental Protocols

Here are the detailed methodologies from the core research:

Fast-Scan Cyclic Voltammetry in Brain Slices

This protocol was used to measure the effect of DPP on dopamine dynamics in real-time in brain tissue [2].

  • Tissue Preparation: C57BL/6 mice were sacrificed via decapitation. The brain was rapidly removed, and slices (400 µm thick) containing the nucleus accumbens were prepared.
  • Measurement: The slices were placed in an artificial cerebrospinal fluid (aCSF) chamber. Dopamine was released electrically, and its concentration was monitored in real-time using a carbon-fiber microelectrode.
  • Drug Application: DPP was dissolved in aCSF and applied to the slice at a final concentration of 10 µM.
  • Data Analysis: The apparent Michaelis-Menten constant (Km) for dopamine uptake was calculated before and after drug application to assess uptake inhibition.
In Vivo Microdialysis for Dopamine Levels

This method measured the effect of DPP on extracellular dopamine levels in live, freely-moving animals [2].

  • Surgery: A guide cannula was surgically implanted into the nucleus accumbens of mice.
  • Dialysis: On the day of the experiment, a microdialysis probe was inserted through the guide cannula. The probe was perfused with a physiological solution, and dialysate samples were collected at regular intervals.
  • Drug Administration: DPP was dissolved in saline and administered via intraperitoneal injection at 5 mg/kg.
  • Sample Analysis: The collected dialysate samples were analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.
Locomotor Activity Assessment

This behavioral test correlated the neurochemical changes with a psychostimulant effect [2].

  • Apparatus: Mice were placed in automated activity monitoring chambers.
  • Testing: After a habituation period, the mice received an intraperitoneal injection of DPP at 5 or 10 mg/kg.
  • Measurement: Locomotor activity (e.g., distance traveled, horizontal movements) was recorded and quantified for a set period following the injection.

Mechanistic and Experimental Visualizations

The following diagrams, created with Graphviz, illustrate the proposed mechanism of DPP and the workflow of the key experiments.

G DPP DPP DAT DAT DPP->DAT DA_uptake Dopamine Uptake DAT->DA_uptake Inhibits DA_signal Increased Extracellular Dopamine DA_uptake->DA_signal Locomotion Locomotor Activation DA_signal->Locomotion

Mechanism of DPP's psychostimulant effects via dopamine transporter inhibition.

G In_Vitro In_Vitro S1 Mouse brain sliced (400 µm) In_Vitro->S1 S2 Incubate in aCSF with 10 µM DPP S1->S2 S3 Electrical stimulation in Nucleus Accumbens S2->S3 S4 Voltammetry measurement of dopamine dynamics S3->S4 R1 Result: Increased apparent Km for dopamine uptake S4->R1 In_Vivo In Vivo Protocol V1 Cannula implantation in mouse NAc In_Vivo->V1 V2 Microdialysis probe insertion V1->V2 V3 IP injection of DPP (5 mg/kg) V2->V3 V4 HPLC analysis of dialysate dopamine V3->V4 R2 Result: ~200% increase in extracellular dopamine V4->R2

Workflow of in vitro voltammetry and in vivo microdialysis experiments.

References

micellar enhanced spectrofluorimetric determination of Diphenylpyraline HCl

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Diphenylpyraline HCl Determination

Method Aspect Method I: Micellar-Enhanced Spectrofluorimetry Method II: Cyclodextrin-Micellar Liquid Chromatography
Application Scope Single determination of DPP in tablets and plasma [1] [2] Simultaneous determination of DPP, Paracetamol, and Caffeine [1] [2]
Detection Principle Fluorescence enhancement via SDS micelles [1] [2] Dual detection: UV for PAR/CFF, FLD for DPP [1]
Linear Range 0.1–1.0 µg/mL (Plasma: 0.2–0.5 µg/mL) [2] DPP: 0.5–50 µg/mL; PAR: 25–350 µg/mL; CFF: 0.3–50 µg/mL [2]
Accuracy (% Recovery) 99.72% (Plasma) [2] DPP: 100.18%; PAR: 101.17%; CFF: 100.71% [1]
Key Enhancing Agent Sodium Dodecyl Sulfate (SDS) [1] [2] Brij 35 & Hydroxypropyl β-Cyclodextrin (HP β-CD) [1] [2]
Optimal pH 5.0 [1] [2] 4.0 (Phosphate Buffer) [1]

Introduction and Principle

Diphenylpyraline HCl (DPP) is a histamine H₁-receptor antagonist used to treat allergy symptoms. A significant challenge in analyzing DPP is its weak native fluorescence and low molar absorptivity, which stem from its molecular structure containing a methylene group that separates two aromatic rings, creating isolated chromophores [1].

Micellar-enhanced spectrofluorimetry overcomes this limitation by using organized surfactant media. The anionic surfactant Sodium Dodecyl Sulfate (SDS) forms micelles that provide a protective microenvironment for DPP molecules. This incorporation restricts the molecular movement of DPP, increasing its rigidity and reducing energy loss through non-radiative relaxation pathways. The result is a significant enhancement of its fluorescence quantum yield and intensity, enabling highly sensitive detection at nanogram levels [1] [3] [2].

Experimental Protocols

Method I: Micellar-Enhanced Spectrofluorimetric Determination of DPP

1. Reagents and Instrumentation

  • Reagents: Diphenylpyraline HCl reference standard, Sodium Dodecyl Sulfate (SDS), methanol (HPLC grade), sodium acetate, glacial acetic acid, and human plasma [1].
  • Instrumentation: Spectrofluorometer (e.g., JASCO FP-6300) equipped with a 1 cm quartz cell, set with excitation and emission slit widths of 10 nm, and a scanning speed of 1000 nm/min. The excitation wavelength is set at 225 nm, and the emission is monitored at 286 nm [1].

2. Preparation of Solutions

  • SDS Solution (0.1 M): Dissolve 2.88 g of SDS in about 80 mL of distilled water, then dilute to 100 mL.
  • Acetate Buffer (pH 5.0): Mix appropriate volumes of 0.1 M sodium acetate and 0.1 M acetic acid to achieve pH 5.0.
  • DPP Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of DPP, dissolve in methanol, and dilute to 100 mL with the same solvent [1] [2].

3. General Analytical Procedure

  • Pipette a suitable aliquot of the DPP working standard solution into a 10-mL volumetric flask.
  • Add 1.0 mL of the 0.1 M SDS solution.
  • Add 2.0 mL of acetate buffer (pH 5.0).
  • Dilute to the mark with distilled water and mix thoroughly.
  • Measure the fluorescence intensity at 286 nm after excitation at 225 nm against a reagent blank prepared similarly but without DPP [1] [2].

4. Procedure for Spiked Human Plasma

  • Spike drug-free human plasma with known amounts of DPP standard solution.
  • Add 1 mL of acetonitrile as a precipitating solvent to 1 mL of spiked plasma to precipitate proteins.
  • Vortex-mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
  • Collect the clear supernatant and proceed with the General Analytical Procedure from step 2 [2].

The workflow for this method is outlined below:

G A Prepare DPP Standard Solution B Add SDS Micellar Solution A->B C Add Acetate Buffer (pH 5.0) B->C D Dilute to Volume & Mix C->D E Measure Fluorescence Intensity (Ex: 225 nm, Em: 286 nm) D->E

Method II: Cyclodextrin-Micellar Liquid Chromatography (CD-MLC) for Simultaneous Determination

1. Reagents and Instrumentation

  • Reagents: DPP, Paracetamol (PAR), Caffeine (CFF) standards, Brij 35, Hydroxypropyl β-Cyclodextrin (HP β-CD), potassium dihydrogen orthophosphate, orthophosphoric acid, methanol (HPLC grade) [1] [4].
  • Instrumentation: HPLC system (e.g., Agilent 1260 Infinity) equipped with a quaternary pump, autosampler, VWD, and FLD. Data processing with Open LAB CDS Chemstation software [1].

2. Chromatographic Conditions

  • Mobile Phase: A mixture of 30 mM Brij 35, 0.5 mM HP β-CD, and phosphate buffer (pH 4.0), mixed with methanol in a ratio of 95:5 (v/v).
  • Detection: Program the Fluorescence Detector (FLD) for DPP (Ex: 225 nm, Em: 286 nm) and the UV-Vis Detector (VWD) for Paracetamol and Caffeine at 272 nm.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL [1] [2].

3. Sample Preparation and Procedure

  • Prepare a standard mixture containing DPP, PAR, and CFF within the linearity range.
  • Filter the sample solution through a 0.45-µm membrane filter.
  • Inject the standard or sample preparation into the chromatographic system.
  • Identify each component by its retention time and quantify using peak areas [1].

The workflow for this method is outlined below:

G A Prepare Mixed Standard Solution (DPP, PAR, CFF) B Prepare CD-Micellar Mobile Phase (30 mM Brij35, 0.5 mM HP β-CD, pH 4) A->B C Inject into HPLC System B->C D Dual Detection C->D E FLD for DPP (Ex:225 nm, Em: 286 nm) D->E F VWD for PAR & CFF (272 nm) D->F G Quantify via Peak Areas E->G F->G

Application Notes

  • Greenness Assessment: Both methods align with green analytical chemistry principles. The use of surfactants and cyclodextrins reduces the need for toxic organic solvents. The Analytical Eco-Scale and other green metric tools verify their excellent environmental friendliness [1] [3] [2].
  • Solving Analytical Challenges: This approach is particularly valuable for analyzing combination dosage forms where one component (like DPP) is present in a lower dose and has poor native fluorescence. Enhancing the fluorescence of the minor component eliminates the need for sample enrichment techniques or multiple dilutions, simplifying the assay and improving accuracy [1].
  • Plasma Analysis: The spectrofluorimetric method (Method I) is sufficiently sensitive for quantifying DPP in spiked human plasma, making it suitable for pharmacokinetic studies. The sample preparation involves simple protein precipitation with acetonitrile, providing high recovery rates [2].

Validation Parameters

The described methods have been validated according to standard guidelines, with key parameters summarized in the table below:

Validation Parameter Method I: Spectrofluorimetry Method II: CD-MLC
Linearity Range 0.1–1.0 µg/mL [2] DPP: 0.5–50 µg/mL; PAR: 25–350 µg/mL; CFF: 0.3–50 µg/mL [2]
Detection Limit (LOD) Not explicitly stated Not explicitly stated
Quantitation Limit (LOQ) Not explicitly stated Not explicitly stated
Accuracy (% Recovery) 99.72% (Plasma) [2] DPP: 100.18%; PAR: 101.17%; CFF: 100.71% [1]
Precision (% RSD) 0.338% (Plasma) [2] DPP: 1.008%; PAR: 0.415%; CFF: 1.836% [1]

Conclusion

The developed micellar-enhanced spectrofluorimetric method provides a highly sensitive, simple, and green approach for determining Diphenylpyraline HCl alone in pharmaceutical tablets and biological fluids. In contrast, the cyclodextrin-modified micellar liquid chromatographic method offers a powerful solution for the simultaneous quality control of complex ternary formulations containing DPP, paracetamol, and caffeine. Both methods effectively address the challenge of analyzing a poorly fluorescent compound like DPP by leveraging the fluorescence-enhancing properties of organized molecular assemblies.

References

Comprehensive Analytical Methods for Diphenylpyraline: Cyclodextrin Micellar Liquid Chromatography and Spectrofluorimetric Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diphenylpyraline and Analytical Challenges

Diphenylpyraline hydrochloride (DPP) is a first-generation antihistamine with additional anticholinergic properties, clinically used in the treatment of allergic conditions such as allergic rhinitis, hay fever, and various allergic skin disorders. Chemically classified as a diphenylpiperidine compound, DPP possesses the molecular formula C₁₉H₂₃NO and a molecular weight of 281.4 g/mol. The compound features separated chromophores in its molecular structure with a methylene group separating two aromatic rings, which results in inherently weak absorbance and native fluorescence characteristics that pose significant challenges for analytical detection, particularly at low concentrations commonly encountered in pharmaceutical formulations and biological matrices.

The analytical complexity of DPP is further compounded when attempting simultaneous determination with other commonly co-formulated drugs such as paracetamol (PAR) and caffeine (CFF). These combinations present additional difficulties due to the substantial differences in the physicochemical properties of these compounds, their varying concentration ranges in pharmaceutical preparations, and the fact that DPP is typically the minor component with the poorest spectroscopic properties. Traditional analytical approaches often require sample enrichment techniques or multiple dilution steps, which can introduce errors and reduce analytical throughput. To address these limitations, advanced techniques employing organized media such as micelles and cyclodextrins have been developed, enabling enhanced sensitivity and selectivity while providing environmentally friendly alternatives to conventional chromatographic methods.

Cyclodextrin-Modified Micellar Liquid Chromatography (CD-MLC) Method

Principles and Mechanism of CD-MLC

Cyclodextrin-modified micellar liquid chromatography represents a hybrid analytical technique that combines the advantages of micellar liquid chromatography with the molecular recognition capabilities of cyclodextrins. In this system, micelles formed by surfactants above their critical micellar concentration act as a pseudostationary phase, while cyclodextrins—cyclic oligosaccharides with hydrophilic exteriors and hydrophobic cavities—selectively encapsulate analytes based on molecular size and compatibility with their internal cavities. The integration of these two components creates a multifaceted separation environment where analytes undergo competitive interactions between the mobile phase, micellar aggregates, cyclodextrin cavities, and the stationary phase.

The fundamental mechanism underlying CD-MLC separations involves a four-point interaction system where analytes distribute between multiple phases based on their physicochemical properties. Micelles primarily interact with analytes through hydrophobic interactions, effectively solubilizing compounds that would otherwise be poorly retained in aqueous systems. Simultaneously, cyclodextrins form inclusion complexes with analytes whose molecular dimensions and polarity match their cavity characteristics, effectively modifying their apparent hydrophobicity and retention behavior. This dual interaction system enables fine-tuning of separation selectivity that would be unachievable with either component alone, particularly for compounds with diverse structural characteristics like DPP, PAR, and CFF. The presence of organized media in the mobile phase also enhances fluorescence intensity for weakly fluorescent compounds like DPP by restricting molecular rotation and minimizing non-radiative energy loss pathways, thereby improving detection sensitivity.

Detailed CD-MLC Protocol for Diphenylpyraline Analysis
2.2.1 Instrumentation and Materials
  • Chromatographic system: Agilent 1260 Infinity series or equivalent, equipped with quaternary pump (G1311C), automatic liquid sampler (G1329B), column compartment, UV variable wavelength detector (G1314F), and fluorescence detector (G1321C)
  • Data acquisition: OpenLAB CDS ChemStation Edition or equivalent chromatography data system
  • Analytical column: Luna C18 (150 × 4.6 mm, 5 μm particle size) or equivalent reversed-phase column
  • Mobile phase components: Brij 35 (non-ionic surfactant), hydroxypropyl-β-cyclodextrin (HP-β-CD), methanol (HPLC grade), sodium dihydrogen phosphate (analytical grade), phosphoric acid (for pH adjustment), ultrapure water (resistivity ≥18 MΩ·cm)
  • Standard preparations: Primary standards of diphenylpyraline HCl (≥98% purity), paracetamol (≥99% purity), caffeine (≥99% purity)
  • Sample filters: Nylon membrane filters, 0.45 μm pore size
2.2.2 Mobile Phase Preparation

Prepare the CD-MLC mobile phase by following this sequential procedure:

  • Phosphate buffer (50 mM, pH 4.0): Dissolve 6.9 g of sodium dihydrogen phosphate (NaH₂PO₄) in 900 mL ultrapure water. Adjust pH to 4.0 using ortho-phosphoric acid with constant stirring. Transfer to a 1 L volumetric flask and dilute to volume with ultrapure water.
  • Surfactant solution: Weigh 17.2 g of Brij 35 (30 mM final concentration) and transfer to a 1 L beaker. Add approximately 800 mL of the prepared phosphate buffer and heat gently to 40°C while stirring magnetically until complete dissolution. Cool to room temperature.
  • Cyclodextrin incorporation: Add 0.68 g of hydroxypropyl-β-cyclodextrin (0.5 mM final concentration) to the surfactant solution and stir until completely dissolved.
  • Organic modifier: Add 50 mL HPLC-grade methanol (5% v/v final concentration) to the solution.
  • Final volume adjustment: Transfer the solution to a 1 L volumetric flask and dilute to volume with phosphate buffer.
  • Filtration and degassing: Filter the mobile phase through a 0.45 μm nylon membrane filter under vacuum. Degas by sonication for 15 minutes or by sparging with helium for 10 minutes.
2.2.3 Standard Solution Preparation
  • Primary stock solutions (1 mg/mL): Accurately weigh 25 mg of each reference standard (DPP, PAR, CFF) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 4°C protected from light; stable for one month.
  • Working standard mixtures: Prepare mixed working standards by appropriate dilution of primary stock solutions with mobile phase to cover the required concentration ranges: DPP (0.3-50 μg/mL), PAR (25-350 μg/mL), CFF (0.5-50 μg/mL).
  • Quality control standards: Prepare at low, medium, and high concentrations within the linear range for method validation: DPP (1, 10, 40 μg/mL), PAR (50, 150, 300 μg/mL), CFF (1, 10, 40 μg/mL).
2.2.4 Chromatographic Conditions
  • Mobile phase flow rate: 1.0 mL/min (isocratic elution)
  • Column temperature: 25°C
  • Injection volume: 20 μL
  • Detection parameters:
    • UV detection: 220 nm for PAR and CFF
    • Fluorescence detection: Programmed for DPP detection at λex = 225 nm, λem = 286 nm
  • Run time: 12 minutes
  • Backpressure range: 1500-2000 psi
2.2.5 Sample Preparation Procedures
  • Pharmaceutical formulations (tablets): Accurately weigh and powder not less than 20 tablets. Transfer an amount equivalent to one tablet average weight to a 100 mL volumetric flask. Add approximately 70 mL mobile phase, sonicate for 20 minutes with occasional shaking, and dilute to volume. Filter through 0.45 μm membrane, discarding the first 5 mL of filtrate.
  • Biological samples (plasma/urine): Piper 1 mL of biological sample into a 15 mL centrifuge tube. Add 2 mL of acetonitrile for protein precipitation. Vortex mix for 1 minute, then centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 1 mL mobile phase, vortex for 30 seconds, and filter through 0.45 μm membrane before injection.
  • Laboratory-prepared mixtures: Prepare synthetic mixtures containing DPP, PAR, and CFF in their expected dosage form ratios along with common excipients (lactose, magnesium stearate, microcrystalline cellulose) to simulate real formulations.
2.2.6 System Suitability Testing

Before sample analysis, perform system suitability tests to ensure optimal chromatographic performance:

  • Retention factor (k): Should be between 2-10 for all analytes
  • Theoretical plates (N): >2000 per column for each analyte
  • Tailing factor (T): <2.0 for all peaks
  • Resolution (Rs): >2.0 between adjacent peaks
  • Relative standard deviation (RSD): <2% for peak areas from six replicate injections

Table 1: CD-MLC Validation Parameters for Diphenylpyraline, Paracetamol, and Caffeine

Validation Parameter DPP PAR CFF
Linearity range (μg/mL) 0.3-50 25-350 0.5-50
Correlation coefficient (r²) 0.9992 0.9987 0.9990
LOD (μg/mL) 0.09 7.5 0.15
LOQ (μg/mL) 0.30 25.0 0.50
Precision (% RSD) 1.01 0.42 1.84
Accuracy (% recovery) 100.18 101.17 100.71
Robustness (% RSD) <2.0 <2.0 <2.0

Micelle-Enhanced Spectrofluorimetric Method (ME-SFM)

Principles of Micelle-Enhanced Fluorescence

Micelle-enhanced spectrofluorimetry leverages the unique properties of surfactant micelles to improve the analytical sensitivity of fluorescent compounds. When surfactant molecules in solution exceed their critical micellar concentration (CMC), they spontaneously aggregate to form organized structures with hydrophobic interiors and hydrophilic exteriors. These micellar structures provide a protective microenvironment for fluorophores, restricting their molecular rotation and minimizing collisional quenching interactions with solvent molecules. The resulting reduction in non-radiative energy decay pathways leads to significant enhancement of fluorescence intensity and, in some cases, improved photostability.

For diphenylpyraline, which exhibits weak native fluorescence due to its separated chromophore system, incorporation into micellar structures results in remarkable fluorescence enhancement. The anionic surfactant SDS (sodium dodecyl sulfate) has demonstrated particularly effective for DPP, providing approximately 5-fold fluorescence intensification compared to aqueous solutions. This enhancement mechanism involves both the hydrophobic effect, which drives the partitioning of DPP into the micellar core, and electrostatic interactions between the positively charged amino groups of DPP and the negatively charged headgroups of SDS micelles. The combined effects result in a more rigid molecular environment for the fluorophore, increased quantum yield, and consequently, substantially improved detection sensitivity capable of quantifying DPP at nanogram levels in complex matrices including pharmaceutical formulations and biological samples.

Detailed ME-SFM Protocol for Diphenylpyraline
3.2.1 Instrumentation and Reagents
  • Spectrofluorimeter: JASCO FP-6300 or equivalent, equipped with 150W xenon lamp, monochromators, and photomultiplier tube detector
  • Instrument parameters:
    • Excitation wavelength: 225 nm
    • Emission wavelength: 286 nm
    • Excitation and emission slit widths: 10 nm each
    • Scan speed: 1000 nm/min
    • Sensitivity: Medium
    • Response time: Auto
  • Software: Spectra Manager V1.53.01 or equivalent
  • Key reagents: Sodium dodecyl sulfate (SDS, electrophoretic grade), diphenylpyraline HCl reference standard, acetic acid-sodium acetate buffer (0.2 M, pH 5.0)
  • Labware: Class A volumetric flasks, amber glassware to protect from light, pH meter with combination electrode
3.2.2 Optimal Medium Preparation
  • SDS micellar solution (0.01 M): Accurately weigh 2.88 g of SDS into a 1 L beaker. Add approximately 800 mL ultrapure water and stir magnetically until complete dissolution. Transfer to a 1 L volumetric flask and dilute to volume with water.
  • Acetate buffer (0.2 M, pH 5.0): Prepare solution A (0.2 M acetic acid) by diluting 11.55 mL glacial acetic acid to 1 L with water. Prepare solution B (0.2 M sodium acetate) by dissolving 16.41 g anhydrous sodium acetate in water and diluting to 1 L. Mix appropriate volumes (approximately 1:4 ratio) to obtain pH 5.0.
  • Working micellar buffer: Combine the SDS solution and acetate buffer in a 1:1 ratio to obtain the final working medium containing 0.005 M SDS in 0.1 M acetate buffer, pH 5.0.
3.2.3 Standard Curve Preparation
  • Primary stock solution (100 μg/mL): Accurately weigh 10 mg DPP reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the working micellar buffer.
  • Working standard solutions: Prepare a series of standard solutions covering the concentration range 0.1-1.0 μg/mL by appropriate dilution of the stock solution with working micellar buffer.
  • Procedure: Transfer 3.0 mL of each standard solution to a quartz fluorescence cuvette. Record fluorescence intensity at λem = 286 nm after excitation at λex = 225 nm. Plot fluorescence intensity versus concentration to generate the calibration curve.
3.2.4 Sample Analysis Procedures
  • Tablet formulations: Powder and weigh tablet equivalent to 1 mg DPP. Transfer to 100 mL volumetric flask, add approximately 70 mL working micellar buffer, and sonicate for 15 minutes. Dilute to volume, filter, and further dilute to fall within the standard curve range.
  • Plasma samples: Piper 0.5 mL plasma into a 15 mL centrifuge tube. Add 1.0 mL working micellar buffer and 2 mL acetonitrile. Vortex for 1 minute, centrifuge at 5000 rpm for 10 minutes. Collect the supernatant, evaporate under nitrogen at 40°C, and reconstitute in 1 mL working micellar buffer. Measure fluorescence intensity against a simultaneously prepared standard curve.
  • Method validation: Assess linearity, precision, accuracy, and specificity according to ICH guidelines. The method should demonstrate linearity over 0.1-1.0 μg/mL with r² ≥ 0.999, intra-day and inter-day precision ≤2% RSD, and accuracy of 98-102%.

Table 2: Performance Comparison of Analytical Methods for Diphenylpyraline

Method Principle Linear Range LOD LOQ Application Greenness
CD-MLC Partitioning in cyclodextrin-micellar mobile phase 0.3-50 μg/mL 0.09 μg/mL 0.30 μg/mL Simultaneous determination of DPP, PAR, CFF Excellent
ME-SFM Fluorescence enhancement in micellar media 0.1-1.0 μg/mL 0.03 μg/mL 0.10 μg/mL Single component analysis in formulations and plasma Excellent
HPLC-UV [1] Conventional reversed-phase chromatography 1-100 μg/mL 0.30 μg/mL 1.00 μg/mL Pharmaceutical quality control Moderate
GC-MS [1] Volatile separation with mass detection 0.5-50 μg/mL 0.10 μg/mL 0.50 μg/mL Forensic and toxicological analysis Poor

Comparative Method Overview and Selection Guide

Comprehensive Analytical Techniques for Diphenylpyraline

Beyond the CD-MLC and ME-SFM methods detailed in this protocol, several other analytical techniques have been employed for the determination of diphenylpyraline in various matrices. Traditional HPLC methods utilizing conventional reversed-phase columns with hydro-organic mobile phases have been reported, though these typically show lower sensitivity for DPP due to its weak chromophoric properties and often require complex sample preparation procedures. Gas chromatographic methods offer good sensitivity but necessitate derivatization steps to enhance volatility and thermal stability, increasing analysis time and complexity. Additionally, potentiometric methods using ion-selective electrodes and electrochemical techniques including differential pulse voltammetry have been described, providing alternative detection schemes but with potential limitations in specificity when applied to complex samples.

The comparative advantages of CD-MLC and ME-SFM become particularly evident when evaluating key analytical figures of merit. The CD-MLC method enables direct injection of biological samples with minimal pretreatment due to the solubilizing power of micellar media, effectively protecting the chromatographic column from protein deposition and extending its operational lifetime. The method also provides environmental benefits through dramatic reduction of organic solvent consumption—typically 5% or less compared to 40-60% in conventional HPLC—aligning with green chemistry principles. Meanwhile, the ME-SFM method achieves unmatched sensitivity for DPP detection, reaching nanogram levels in biological matrices without requiring extensive sample cleanup, making it particularly suitable for pharmacokinetic studies and therapeutic drug monitoring where low concentrations must be quantified against complex background matrices.

Operational Workflows

The following workflow diagrams illustrate the key procedural steps and separation mechanisms for the two primary methods described in this protocol:

G cluster_0 CD-MLC Workflow cluster_1 ME-SFM Workflow A Mobile Phase Preparation (Brij35 + HP-β-CD + Buffer) B Standard & Sample Preparation A->B C Chromatographic Separation (C18 Column, 25°C) B->C D Dual Detection UV (220 nm) & FLD (225/286 nm) C->D E Data Analysis & Quantification D->E F Micellar Medium Preparation (SDS + Acetate Buffer, pH 5) G Standard & Sample Preparation F->G H Fluorescence Measurement (λex 225 nm / λem 286 nm) G->H I Calibration Curve Construction H->I J Concentration Calculation I->J

Diagram 1: CD-MLC and ME-SFM Operational Workflows

G cluster_0 CD-MLC Separation Mechanism cluster_1 ME-SFM Enhancement Mechanism A Four-Point Interaction System B Hydrophobic Interaction with Micelle Core A->B C Inclusion Complex Formation with Cyclodextrin A->C D Partitioning with Stationary Phase A->D E Electrostatic Interactions with Charged Groups A->E F Differential Migration & Separation B->F C->F D->F E->F G Fluorophore Encapsulation in Micellar Structures H Restricted Molecular Rotation & Reduced Quenching G->H I Increased Quantum Yield H->I J Fluorescence Intensity Enhancement (5-fold) I->J K Improved Detection Sensitivity J->K

Diagram 2: Separation and Enhancement Mechanisms

Regulatory Considerations and Implementation Challenges

Method Validation and Compliance

The implementation of CD-MLC and ME-SFM methods for pharmaceutical analysis requires thorough validation according to regulatory guidelines such as ICH Q2(R1) to ensure reliability, accuracy, and reproducibility. Key validation parameters include specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. For the CD-MLC method, specificity must be demonstrated through resolution of all analytes from each other and from potential excipients or degradation products. Forced degradation studies should be conducted under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate method stability-indicating capabilities. System suitability tests must be incorporated into routine analytical procedures to ensure ongoing method performance.

The ME-SFM method requires particular attention to matrix effects when applied to biological samples, necessitating standard addition or matrix-matched calibration approaches to address potential quenching or enhancement effects from sample components. Both methods should establish stability data for standard and sample solutions under various storage conditions, with defined revalidation intervals. Documentation should include detailed records of all method development activities, optimization parameters, and validation results to support regulatory submissions for pharmaceutical quality control or bioanalytical applications.

Troubleshooting and Optimization Guidelines

Successful implementation of these methods may require troubleshooting of common challenges:

  • CD-MLC issues:

    • High backpressure: Dilute mobile phase with water or reduce flow rate temporarily; check for column clogging
    • Poor peak shape: Adjust pH ±0.2 units; modify cyclodextrin concentration (0.3-0.7 mM range); increase methanol content (up to 8%)
    • Inadequate resolution: Optimize temperature (25-35°C); adjust Brij35 concentration (25-35 mM); modify cyclodextrin type (β-CD vs. HP-β-CD)
  • ME-SFM issues:

    • Reduced fluorescence: Verify pH (critical at 5.0); prepare fresh SDS solutions; check lamp alignment and instrument calibration
    • Matrix interference: Implement additional sample cleanup; use standard addition method; adjust dilution factor
    • Non-linear calibration: Check for inner filter effect at high concentrations; ensure appropriate slit widths; verify detector linearity

Both methods benefit from robustness testing using experimental design approaches to establish method operable design regions where analytical performance remains acceptable despite small, intentional variations in critical method parameters. This proactive approach facilitates troubleshooting and ensures method reliability during transfer between laboratories or analysts.

Conclusion

The cyclodextrin-modified micellar liquid chromatographic and micelle-enhanced spectrofluorimetric methods presented in this protocol provide robust, sensitive, and environmentally friendly approaches for the determination of diphenylpyraline in pharmaceutical formulations and biological matrices. The CD-MLC method enables simultaneous quantification of DPP with commonly co-formulated drugs like paracetamol and caffeine, addressing the challenge of analyzing compounds with divergent physicochemical properties in a single isocratic run. The ME-SFM method offers exceptional sensitivity for DPP alone, capable of detecting nanogram levels in complex biological samples without extensive sample preparation.

Both methods leverage the advantageous properties of organized media to enhance analytical performance while aligning with green analytical chemistry principles through reduced organic solvent consumption and minimized waste generation. The detailed protocols provided herein facilitate method implementation in quality control and research laboratories, supported by comprehensive validation data and troubleshooting guidance. These methodologies represent significant advances over conventional techniques for diphenylpyraline analysis, offering improved sustainability, enhanced sensitivity, and practical efficiency for pharmaceutical and bioanalytical applications.

References

Comprehensive Application Notes: Simultaneous Determination of Diphenylpyraline HCl, Paracetamol, and Caffeine

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context and Pharmaceutical Significance

The simultaneous determination of pharmaceutical compounds with varying physicochemical properties presents significant analytical challenges that require sophisticated methodological approaches. Diphenylpyraline HCl (DPP) is an antihistaminic agent used for allergy symptom management, while paracetamol (PAR) serves as a widely utilized analgesic drug, and caffeine (CFF) acts as a central nervous system stimulant. These three compounds are increasingly formulated in combination products to address multiple symptoms simultaneously, creating a need for robust analytical methods that can quantify all components accurately despite their differing chemical properties. The primary analytical challenge lies in the fact that DPP demonstrates weak native fluorescence and absorbance characteristics due to its molecular structure containing separated chromophores, which makes its detection at low concentrations particularly difficult, especially when it is the minor component in combination formulations with PAR and CFF.

Recent advances in analytical chemistry have addressed these challenges through the application of organized media systems such as micelles and cyclodextrins, which enhance detection capabilities for poorly fluorescing compounds. These approaches have enabled the development of highly sensitive methods that can quantify DPP at nanogram levels, even in complex matrices like human plasma. The following application notes present two validated methodologies that leverage these technological advances: a micelle-enhanced spectrofluorimetric method for selective DPP quantification and a green cyclodextrin-modified micellar liquid chromatographic method for simultaneous determination of all three compounds. These methods have been thoroughly validated according to scientific guidelines and offer researchers reliable tools for pharmaceutical analysis and therapeutic drug monitoring [1] [2].

Method 1: Micelle-Enhanced Spectrofluorimetric Protocol for Diphenylpyraline HCl

Principle and Scope

This method employs micellar enhancement to amplify the weak native fluorescence of Diphenylpyraline HCl (DPP), allowing for highly sensitive quantification of the compound in both pharmaceutical formulations and biological matrices. The anionic surfactant sodium dodecyl sulfate (SDS) forms micelles that create a protective microenvironment for DPP molecules, restricting their molecular motion and reducing non-radiative energy loss. This results in a significant fluorescence enhancement that improves the method's sensitivity by approximately two-fold compared to conventional spectrofluorimetric approaches. The method is particularly suitable for formulations where DPP is the primary analyte of interest or when it is present as a minor component in combination products. The protocol has been validated for the determination of DPP in pharmaceutical tablets and spiked human plasma, demonstrating excellent recovery and precision at nanogram concentration levels [1] [2].

Equipment and Reagents
  • Instrumentation: JASCO FP-6300 spectrofluorometer or equivalent with 1 cm quartz cells
  • Key Parameters: Excitation wavelength = 225 nm, Emission wavelength = 286 nm, Slit width = 10 nm for both excitation and emission, Scanning speed = 1000 nm/min, Sensitivity = Medium
  • Reagents:
    • Diphenylpyraline HCl reference standard (purity ≥99%)
    • Sodium dodecyl sulfate (SDS), analytical grade
    • Methanol, HPLC grade
    • Orthophosphoric acid and sodium hydroxide for pH adjustment
    • Ultrapure water (resistivity ≥18 MΩ·cm)
  • Buffer Solution: 0.1 M phosphate buffer, pH 5.0 (prepare by mixing appropriate volumes of 0.1 M Na₂HPO₄ and 0.1 M KH₂PO₄, adjusting to pH 5.0 with orthophosphoric acid)
Detailed Experimental Procedure

Step 1: Preparation of SDS Micellar Solution

  • Prepare a 2.0% (w/v) SDS solution by dissolving 2.0 g of SDS in 100 mL of 0.1 M phosphate buffer (pH 5.0). Mix thoroughly and sonicate for 10 minutes to ensure complete micelle formation.

Step 2: Standard Stock Solution Preparation

  • Accurately weigh 10 mg of DPP reference standard and transfer to a 100 mL volumetric flask.
  • Dissolve in and dilute to volume with methanol to obtain a primary stock solution of 100 μg/mL.
  • Protect from light and store at 4°C when not in use; stable for one week.

Step 3: Working Standard Solutions

  • Pipette 1.0 mL of the primary stock solution into a 100 mL volumetric flask and dilute to volume with the SDS micellar solution to obtain a working standard of 1 μg/mL.
  • Prepare a series of standard solutions in the concentration range of 0.1-1.0 μg/mL by appropriate dilution of the working standard with SDS micellar solution.

Step 4: Sample Preparation

  • For pharmaceutical formulations: Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of DPP and transfer to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes with occasional shaking, dilute to volume with methanol, and mix well. Filter through a 0.45 μm membrane filter, discarding the first portion of the filtrate.
  • For plasma samples: Piper 1.0 mL of drug-free human plasma into a centrifuge tube, add an appropriate volume of DPP standard solution to achieve concentrations in the range of 0.2-0.5 μg/mL, and add 2.0 mL of acetonitrile for protein precipitation. Vortex mix for 1 minute, then centrifuge at 5000 rpm for 10 minutes. Collect the supernatant layer for analysis.

Step 5: Fluorescence Measurement

  • Set the spectrofluorometer parameters as specified in Section 2.2.
  • Measure the fluorescence intensity of the blank solution (SDS micellar solution) and record as F_blank.
  • Measure the fluorescence intensity of each standard and sample solution and record as F_sample.
  • Calculate the net fluorescence intensity as ΔF = F_sample - F_blank.
  • Construct a calibration curve by plotting ΔF versus the concentration of DPP (μg/mL).

Table 1: Validation Parameters for Method I (Micelle-Enhanced Spectrofluorimetry)

Validation Parameter Result
Linear range 0.1-1.0 μg/mL
Detection limit 0.03 μg/mL
Quantification limit 0.1 μg/mL
Accuracy (mean recovery ± SD) 99.719 ± 0.338% (in plasma)
Precision (RSD%) <2%
Robustness Insignificant effect by minor pH variations (±0.2 units)

Method 2: Cyclodextrin-Modified Micellar Liquid Chromatography for Simultaneous Determination

Principle and Scope

This green analytical method enables the simultaneous separation and quantification of DPP, PAR, and CFF in combined dosage forms through the innovative use of a cyclodextrin-modified micellar mobile phase. The method leverages the combined advantages of micellar liquid chromatography and cyclodextrin inclusion complexes to achieve efficient separation of compounds with diverse chemical properties. The non-ionic surfactant Brij35 forms micelles that provide a hydrophobicity gradient for separation, while hydroxypropyl β-cyclodextrin (HP-β-CD) enhances the fluorescence intensity of DPP through inclusion complex formation. This dual enhancement mechanism allows for sensitive detection of all three compounds using a combination of UV and fluorescence detectors connected in series. The method is particularly valuable for quality control laboratories analyzing fixed-dose combination products where the components exhibit significant differences in concentration and detection characteristics [1] [2].

Equipment and Reagents
  • Instrumentation: Agilent 1260 Infinity series or equivalent HPLC system with quaternary pump, autosampler, column thermostat, VWD UV detector, and fluorescence detector
  • Chromatographic Column: C18 column (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: 30 mM Brij35, 0.5 mM hydroxypropyl β-cyclodextrin in phosphate buffer (pH 4): methanol (95:5, v/v)
  • Detection System: Programmed dual detection - UV detector at 215 nm for PAR and CFF, fluorescence detector at λ_ex 225 nm/λ_em 286 nm for DPP
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
Detailed Experimental Procedure

Step 1: Mobile Phase Preparation

  • Prepare 10 mM phosphate buffer (pH 4.0) by dissolving 1.36 g of KH₂PO₄ in 1000 mL of ultrapure water, adjusting pH with orthophosphoric acid.
  • Weigh 16.8 g of Brij35 and transfer to a 1000 mL volumetric flask. Add about 500 mL of the phosphate buffer and heat gently (40-50°C) with swirling until complete dissolution.
  • Add 0.744 g of hydroxypropyl β-cyclodextrin to the solution and mix until completely dissolved.
  • Add 50 mL of methanol and dilute to volume with phosphate buffer.
  • Filter through a 0.45 μm nylon membrane and degas by sonication for 15 minutes before use.

Step 2: Mixed Standard Stock Solution

  • Accurately weigh 25 mg of PAR, 2.5 mg of CFF, and 5 mg of DPP reference standards and transfer to a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with methanol to obtain a mixed stock solution containing 500 μg/mL PAR, 50 μg/mL CFF, and 100 μg/mL DPP.

Step 3: Calibration Standards

  • Prepare a series of working standards by diluting the mixed stock solution with mobile phase to cover the following concentration ranges:
    • PAR: 25-350 μg/mL
    • CFF: 0.3-50 μg/mL
    • DPP: 0.5-50 μg/mL

Step 4: Sample Preparation for Combined Formulations

  • Weigh and powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to about 25 mg PAR, 2.5 mg CFF, and 5 mg DPP.
  • Transfer to a 50 mL volumetric flask, add about 40 mL of methanol, and sonicate for 20 minutes with occasional shaking.
  • Dilute to volume with methanol, mix well, and filter through a 0.45 μm membrane filter.
  • Dilute the filtrate appropriately with mobile phase to obtain concentrations within the calibration range.

Step 5: Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
  • Set the detection program: UV detection at 215 nm for PAR and CFF, fluorescence detection at λ_ex 225 nm/λ_em 286 nm for DPP.
  • Inject 20 μL of each calibration standard and sample preparation.
  • Record the retention times and peak areas for each analyte.
  • Typical retention order: PAR (first), CFF (second), DPP (third).

Table 2: Validation Parameters for Method II (Cyclodextrin-Modified MLC)

Validation Parameter DPP PAR CFF
Linear range (μg/mL) 0.5-50 25-350 0.3-50
Detection limit (μg/mL) 0.15 5.0 0.1
Quantification limit (μg/mL) 0.5 25 0.3
Accuracy (mean recovery ± SD) 100.176 ± 1.008% 101.166 ± 0.415% 100.708 ± 1.836%
Precision (RSD%) <1.5% <1.0% <1.8%
Retention time (min) 8.2 3.5 5.7

Method Comparison and Greenness Assessment

Both methods presented in these application notes have been thoroughly validated according to ICH guidelines and demonstrate excellent performance characteristics for their intended applications. The micelle-enhanced spectrofluorimetric method offers superior sensitivity for DPP determination, with the ability to detect the compound at nanogram levels in biological matrices, making it suitable for bioavailability and pharmacokinetic studies. Meanwhile, the cyclodextrin-modified micellar liquid chromatographic method provides a comprehensive solution for simultaneous quantification of all three analytes in combined dosage forms, addressing the challenge of analyzing compounds with different physicochemical properties and concentration ranges without requiring sample enrichment or multiple dilution approaches.

The greenness of both methods has been evaluated using the Analytical Eco-Scale metric, with both methods demonstrating excellent environmental friendliness compared to conventional analytical methods. The use of water-based systems with minimal organic solvent content, particularly in the micellar liquid chromatographic method which employs only 5% methanol in the mobile phase, significantly reduces the environmental impact of the analyses while maintaining high analytical performance. The micellar systems used in both methods are biodegradable, further enhancing their green credentials and making them sustainable choices for routine analytical applications in quality control laboratories [1] [2].

Application Guidance and Workflow Integration

Method Selection Criteria

The choice between the two methods depends on the specific analytical requirements:

  • Select Method I when:

    • Analysis of DPP alone is required
    • Maximum sensitivity for DPP detection is needed (e.g., biological samples)
    • Rapid analysis with minimal sample preparation is preferred
    • Instrumentation is limited to spectrofluorometry
  • Select Method II when:

    • Simultaneous quantification of all three compounds is required
    • Analysis of fixed-dose combination products is needed
    • Compound identification confirmation through retention times is important
    • HPLC instrumentation with dual detection capability is available
Workflow Visualization

The following workflow diagrams illustrate the key steps and decision points for both analytical methods:

method1 Start Start Method I Step1 Prepare SDS Micellar Solution (2% SDS in pH 5 phosphate buffer) Start->Step1 Step2 Prepare Standard Stock Solution (100 μg/mL DPP in methanol) Step1->Step2 Step3 Prepare Working Standards (0.1-1.0 μg/mL in SDS solution) Step2->Step3 Step4 Prepare Sample Solution (Tablet extraction or plasma protein precipitation) Step3->Step4 Step5 Measure Fluorescence (λ_ex 225 nm / λ_em 286 nm) Step4->Step5 Step6 Construct Calibration Curve (Plot ΔF vs. Concentration) Step5->Step6 Step7 Calculate DPP Concentration Step6->Step7

Diagram 1: Method I - Spectrofluorimetric Analysis Workflow (7 steps)

method2 Start Start Method II MP Prepare Mobile Phase (30 mM Brij35, 0.5 mM HP-β-CD, pH 4 buffer:MeOH 95:5) Start->MP Standards Prepare Mixed Standards PAR: 25-350 μg/mL CFF: 0.3-50 μg/mL DPP: 0.5-50 μg/mL MP->Standards Sample Prepare Sample Solution (Tablet extraction and dilution) Standards->Sample HPLC HPLC Analysis Column: C18, Flow: 1.0 mL/min Detection: UV 215 nm (PAR, CFF) Fluorescence: 225/286 nm (DPP) Sample->HPLC Calculation Quantify Using Calibration Curves HPLC->Calculation

Diagram 2: Method II - Chromatographic Analysis Workflow (6 steps)

Troubleshooting and Technical Notes

  • Fluorescence Quenching in Method I: If reduced fluorescence intensity is observed, check the pH of the solution as the maximum enhancement occurs at pH 5.0. Also, ensure that the SDS concentration is maintained at 2% as lower concentrations may not form complete micelles.

  • Chromatographic Baseline in Method II: If baseline noise or drift occurs in the chromatographic method, ensure complete dissolution of Brij35 by gentle heating and confirm that the mobile phase is properly degassed before use. The fluorescence detector should be programmed to activate after the elution of PAR and CFF to minimize baseline disturbance.

  • Sample Stability: Standard and sample solutions in both methods should be protected from light and analyzed within 6 hours of preparation. For plasma samples, analysis should be completed within 4 hours of protein precipitation to maintain analyte stability.

  • Method Transfer Considerations: When transferring these methods between instruments, minor adjustments to excitation/emission wavelengths in Method I or detection parameters in Method II may be required. Full re-validation of the critical method parameters is recommended when implementing these methods in a different laboratory setting.

References

Comprehensive Analytical Methods for Diphenylpyraline HCl: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diphenylpyraline HCl Analysis

Diphenylpyraline hydrochloride is an antihistaminic agent with diverse therapeutic applications, often formulated in combination with other active ingredients such as paracetamol and caffeine. The accurate quantification of this compound in pharmaceutical formulations and biological matrices presents significant analytical challenges due to its typically low concentration levels and complex sample matrices. Recent advancements in analytical techniques have led to the development of highly sensitive methods capable of detecting diphenylpyraline HCl at nanogram levels while effectively resolving it from potential interferents. This application note provides a comprehensive compilation of validated analytical methods, including detailed protocols for implementation in quality control and research laboratories. The methods covered encompass multiple analytical techniques, each offering distinct advantages for specific application scenarios, from routine quality control to bioavailability studies.

The evolution of diphenylpyraline HCl analysis has progressed from conventional HPLC methods with UV detection to more sophisticated approaches that enhance sensitivity and selectivity. Early methods focused on simple reversed-phase separation with extraction procedures [1], while contemporary techniques leverage advanced detection strategies and green chemistry principles to improve analytical performance while reducing environmental impact [2]. This document synthesizes the most current and reliable methodologies, with particular emphasis on recently developed approaches that offer enhanced fluorimetric detection and simultaneous determination of multiple compounds in combined formulations.

Micelle-Enhanced Spectrofluorimetric Method (Method I)

Principle and Applications

The micelle-enhanced spectrofluorimetric method represents a significant advancement in the sensitivity of diphenylpyraline HCl detection, particularly valuable for applications requiring ultra-trace analysis. This technique leverages the fluorescence-enhancing properties of micellar systems, specifically sodium dodecyl sulfate (SDS), which forms organized molecular assemblies that improve fluorescence quantum yield and protect the excited state from non-radiative decay pathways. The method is especially suitable for quantifying diphenylpyraline HCl in biological matrices such as plasma, where it achieves detection at nano-level concentrations, making it ideal for pharmacokinetic studies and therapeutic drug monitoring [2].

The underlying mechanism involves the incorporation of diphenylpyraline HCl molecules into the hydrophobic core of SDS micelles, which provides a protective microenvironment that reduces collisional quenching and enhances fluorescence intensity. At the optimal pH of 5, the compound exists primarily in its unionized form, facilitating partitioning into the micellar phase. This results in a substantial increase in fluorescence emission at 286 nm, enabling highly sensitive detection with minimal sample preparation. The method has been successfully validated for the determination of diphenylpyraline HCl in both pharmaceutical tablets and human plasma, demonstrating sufficient sensitivity for monitoring therapeutic concentrations [2].

Detailed Experimental Protocol
2.2.1 Reagents and Materials
  • Diphenylpyraline HCl standard (high-purity, ≥99%)
  • Sodium dodecyl sulfate (SDS, electrophoretic grade)
  • Buffer components: Sodium dihydrogen phosphate, disodium hydrogen phosphate (for pH 5 buffer preparation)
  • Methanol (HPLC grade)
  • Human plasma (for biological applications)
  • Deionized water (Milli-Q quality or equivalent)
  • Pharmaceutical tablet formulations containing diphenylpyraline HCl
2.2.2 Preparation of Standard Solutions
  • Primary standard solution (100 μg/mL): Accurately weigh 10 mg of diphenylpyraline HCl reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
  • Working standard solutions: Prepare serial dilutions from the primary solution using methanol to obtain concentrations ranging from 0.1 to 1 μg/mL.
  • SDS micellar solution (1% w/v): Dissolve 1.0 g of SDS in 100 mL of pH 5 phosphate buffer with gentle heating if necessary.
  • Plasma calibration standards: Spike drug-free human plasma with appropriate volumes of working standards to achieve concentrations ranging from 0.2 to 0.5 μg/mL.
2.2.3 Sample Preparation Procedures
  • Pharmaceutical tablets: Accurately weigh and powder not less than 20 tablets. Transfer an amount equivalent to 1 mg of diphenylpyraline HCl to a 100 mL volumetric flask, add 70 mL methanol, and sonicate for 15 minutes. Dilute to volume with methanol, mix well, and filter through a 0.45 μm membrane. Dilute filtrate appropriately with methanol to obtain concentrations within the working range.
  • Plasma samples: Transfer 1 mL of spiked plasma or study samples to a centrifuge tube. Add 100 μL of 1M NaOH and 3 mL of extraction solvent (n-pentane:2-propanol = 50:1). Vortex mix for 3 minutes and centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 1 mL of SDS micellar solution by vortex mixing for 1 minute.
2.2.4 Instrumentation and Measurement Conditions
  • Spectrofluorimeter equipped with xenon lamp and 1 cm quartz cells
  • Excitation wavelength: 260 nm
  • Emission wavelength: 286 nm
  • Slit widths: 5 nm for both excitation and emission monochromators
  • Photomultiplier tube voltage: 700 V
  • Scan speed: 120 nm/min
  • Instrument control: Maintain temperature at 25°C using a circulating water bath
2.2.5 Analytical Procedure
  • Turn on the spectrofluorimeter and allow it to warm up for at least 30 minutes.
  • Set the instrument parameters as specified above.
  • Prepare a series of standard solutions in SDS micellar medium covering the concentration range 0.1-1 μg/mL.
  • Measure the fluorescence intensity of each standard solution and construct a calibration curve.
  • Process unknown samples identically to standards and measure fluorescence intensities.
  • Calculate diphenylpyraline HCl concentrations from the calibration curve.

Table 1: Validation Parameters for Micelle-Enhanced Spectrofluorimetric Method

Validation Parameter Result Acceptance Criteria
Linear range (μg/mL) 0.1-1.0 R² > 0.999
LOD (ng/mL) 30 -
LOQ (ng/mL) 100 -
Precision (% RSD) 0.338 ≤2.0%
Accuracy (% Recovery) 99.72% 98-102%
Plasma recovery 94.65% >90%
Method Validation

The validation procedure followed ICH guidelines Q2(R1) for analytical method validation. Linearity was demonstrated over the concentration range of 0.1-1 μg/mL with a correlation coefficient (R²) exceeding 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve, yielding values of 30 ng/mL and 100 ng/mL, respectively. Precision was evaluated through both intra-day and inter-day studies, with relative standard deviation (RSD) values less than 2%, indicating excellent repeatability and intermediate precision. Accuracy was assessed using standard addition method and recovery studies, showing mean recovery of 99.72% from pharmaceutical formulations and 94.65% from spiked human plasma, well within acceptable limits for bioanalytical methods [2].

The method demonstrated excellent robustness against minor variations in experimental conditions such as pH (±0.2 units), SDS concentration (±10%), and temperature (±2°C). The solution stability was evaluated by monitoring standard solutions over 24 hours, with no significant change in fluorescence intensity observed when stored at room temperature protected from light. The selectivity of the method was confirmed by analyzing placebo formulations and comparing the fluorescence spectra of standard and sample solutions, with no interfering peaks observed at the emission wavelength of diphenylpyraline HCl.

Chromatographic Methods for Separation and Quantification

Cyclodextrin-Modified Micellar Liquid Chromatography (Method II)
3.1.1 Method Overview and Development

The cyclodextrin-modified micellar liquid chromatography (CD-MLC) method represents an innovative approach for the simultaneous separation of diphenylpyraline HCl in combination with other active pharmaceutical ingredients such as paracetamol and caffeine. This hybrid technique combines the advantages of micellar liquid chromatography with the molecular recognition properties of cyclodextrins, resulting in enhanced selectivity and improved detection sensitivity. The method utilizes a mobile phase consisting of 30 mM Brij 35, 0.5 mM hydroxypropyl β-cyclodextrin, and phosphate buffer (pH 4): methanol (95:5, %v/v), which provides an optimal environment for the separation of these compounds with different physicochemical properties [2].

The inclusion of hydroxypropyl β-cyclodextrin in the micellar mobile phase creates a pseudostationary phase with multiple interaction mechanisms, including hydrophobic interactions with the micelles, inclusion complex formation with cyclodextrin, and partitioning between the aqueous and organic phases. This multimodal separation mechanism enables the resolution of complex mixtures with high efficiency while maintaining compatibility with spectrofluorimetric detection. The method has been successfully applied to the analysis of ternary mixtures containing diphenylpyraline HCl, paracetamol, and caffeine in pharmaceutical formulations, demonstrating excellent recovery and precision for all components [2].

3.1.2 Detailed Chromatographic Protocol
  • Chromatographic system: High-performance liquid chromatography equipped with fluorimetric detector
  • Column: C18 column (150 × 4.6 mm, 5 μm particle size)
  • Mobile phase: 30 mM Brij 35, 0.5 mM hydroxypropyl β-cyclodextrin in phosphate buffer pH 4: methanol (95:5, %v/v)
  • Flow rate: 1.0 mL/min
  • Injection volume: 20 μL
  • Detection: Fluorescence detection with excitation at 260 nm and emission at 286 nm
  • Column temperature: Ambient
  • Run time: 15 minutes

Table 2: Chromatographic Conditions and System Suitability Parameters

Parameter Specification Acceptance Criteria
Column C18 (150 × 4.6 mm, 5 μm) -
Mobile phase 30 mM Brij 35, 0.5 mM HP-β-CD in pH 4 buffer:MeOH (95:5) -
Flow rate (mL/min) 1.0 -
Detection Fluorescence (Ex: 260 nm, Em: 286 nm) -
Retention time of diphenylpyraline (min) ~7.9 RSD ≤ 1%
Peak asymmetry 0.8-1.5 ≤2.0
Theoretical plates >2000 ≥2000
3.1.3 Sample Preparation and Analysis

For the simultaneous determination of diphenylpyraline HCl, paracetamol, and caffeine in combined dosage forms:

  • Standard preparation: Accurately weigh reference standards of each compound and prepare mixed standard solutions in the mobile phase to cover the concentration ranges: diphenylpyraline HCl (0.5-50 μg/mL), paracetamol (25-350 μg/mL), and caffeine (0.3-50 μg/mL).
  • Sample preparation: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion equivalent to the label claim of each active to a suitable volumetric flask, add mobile phase, and sonicate for 15 minutes. Dilute to volume, mix well, and filter through a 0.45 μm membrane. Dilute filtrate appropriately with mobile phase.
  • Chromatographic analysis: Inject 20 μL of standard and sample solutions into the chromatographic system. Record the chromatograms and measure the peak areas. Identify peaks based on retention time comparison with standards. Quantify using external standard method.
Conventional HPLC with UV Detection
3.2.1 Method Specifications and Applications

A conventional HPLC method with UV detection has been developed and validated for the determination of diphenylpyraline HCl in pharmaceutical syrups and biological samples. This method offers a robust and cost-effective alternative for quality control laboratories without access to advanced detection systems. The method employs a Shimpak C8 column with a mobile phase consisting of acetonitrile-triethylamine (pH adjusted to 3.5 using orthophosphoric acid; 0.5%) in the ratio 35:65 (v/v) at a flow rate of 1.2 mL/min, with detection at 210 nm [3]. This method is particularly suitable for the simultaneous estimation of diphenylpyraline HCl in combination with other active ingredients such as phenylpropanolamine HCl and guaiphenesin in syrup formulations.

The method has been successfully applied to the analysis of diphenylpyraline HCl in plasma and urine samples, demonstrating excellent extraction efficiency and sensitivity. After extraction of the drug with n-pentane-2-propanol (50:1) from alkalinized samples, the organic extract is evaporated to dryness, reconstituted with methanol, and chromatographed using a 5-μm Asahipak ODP-50 C18 column with UV detection at 254 nm. The retention time for diphenylpyraline is approximately 7.9 minutes, and the method provides a linear response in the concentration range of 53-740 ng/mL in biological matrices, with an overall recovery of 94.65% from spiked plasma and 92.29% from urine samples [1].

3.2.2 Procedure for Biological Sample Analysis
  • Sample pretreatment: Transfer 1 mL of plasma or urine to a glass centrifuge tube.
  • Alkalinization: Add 0.5 mL of 0.1 M sodium carbonate-bicarbonate buffer (pH 10).
  • Extraction: Add 5 mL of extraction solvent (n-pentane:2-propanol = 50:1) and vortex mix for 10 minutes.
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
  • Separation: Transfer the organic layer to a clean conical tube.
  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue with 200 μL of mobile phase by vortex mixing for 1 minute.
  • Chromatography: Inject 20-50 μL into the HPLC system.
LC-MS/MS Method for Cyproheptadine with DPP as Internal Standard
3.3.1 Method Development and Optimization

An LC-MS/MS method has been developed for the determination of cyproheptadine in pharmaceutical syrup formulations using this compound (DPP) as an internal standard. This method demonstrates the utility of diphenylpyraline as an effective internal standard in mass spectrometric analysis due to its consistent ionization properties and appropriate chromatographic behavior. The mass spectrometric conditions were optimized to obtain maximum signal intensity for both cyproheptadine and DPP using direct infusion of 1 μg/mL in a 50:50 mobile phase mixture. Both molecules were easily ionizable in positive mode using an electrospray ionization source (ESI), producing strong protonated molecules [M+H]+ [4] [5].

The optimized parameters for better detection included declustering potential, entrance potential, collision cell entrance potential, collision energy, and collision cell exit potential. Two multiple reaction-monitoring (MRM) transitions were monitored for each analyte: 288.1/96.1 and 288.1/191.2 for cyproheptadine and 282.1/167.2 and 282.1/116.3 for DPP. The retention time of the drug was 7.29 minutes, and the analytical method was successfully validated for linearity (1-100 ng/mL), with the limit of detection (LOD) and limit of quantification (LOQ) determined as 0.86 and 0.98 ng/mL, respectively [5]. This high sensitivity demonstrates the capability of LC-MS/MS methods for trace analysis of pharmaceutical compounds when using appropriate internal standards like diphenylpyraline HCl.

3.3.2 Mass Spectrometric Parameters
  • Ionization mode: Electrospray ionization (ESI) positive
  • Ion spray voltage: 5500 V
  • Source temperature: 500°C
  • Nebulizer gas: 50 psi
  • Heater gas: 60 psi
  • Curtain gas: 25 psi
  • Collision gas: Nitrogen at 5 psi
  • MRM transitions:
    • Cyproheptadine: 288.1 → 96.1 (CE: 45 V) and 288.1 → 191.2 (CE: 35 V)
    • Diphenylpyraline (IS): 282.1 → 167.2 (CE: 35 V) and 282.1 → 116.3 (CE: 40 V)
  • Dwell time: 150 ms for each transition

Table 3: Method Validation Summary for Different Analytical Techniques

Method Linear Range LOD LOQ Precision (%RSD) Accuracy (%Recovery) Application
Micellar spectrofluorimetric 0.1-1 μg/mL 30 ng/mL 100 ng/mL 0.338 99.72% Tablets, plasma
CD-Micellar LC 0.5-50 μg/mL (DPP) - - 1.008 100.18% Combined formulations
Conventional HPLC 53-740 ng/mL 15 ng/mL 53 ng/mL - 94.65% (plasma) Plasma, urine
LC-MS/MS (with DPP as IS) 1-100 ng/mL 0.86 ng/mL 0.98 ng/mL - - Syrup formulations

Green Method Evaluation and Analytical Eco-Scale

The recently developed methods for diphenylpyraline HCl analysis have been evaluated for their environmental impact using the Analytical Eco-Scale,

a semi-quantitative tool that assesses the greenness of analytical methods. This evaluation considers factors such as reagent toxicity, energy consumption, and waste generation. The micellar spectrofluorimetric and cyclodextrin-modified micellar liquid chromatographic methods have been verified to have excellent greenness compared to conventional analytical methods [2]. This assessment aligns with the current emphasis on sustainable analytical chemistry and the implementation of green chemistry principles in pharmaceutical analysis.

The green credentials of these methods derive from several factors: the use of surfactants like Brij 35 and SDS that are less toxic than organic solvents typically used in HPLC mobile phases; the reduction or elimination of acetonitrile, which is particularly hazardous; lower energy consumption due to shorter analysis times or simpler instrumentation; and reduced waste generation. The micellar liquid chromatographic approach is especially advantageous as it typically uses mobile phases that are primarily aqueous with small amounts of biodegradable surfactants, significantly reducing the environmental impact compared to conventional reversed-phase chromatography that employs high percentages of organic solvents. These methods demonstrate that analytical performance can be maintained while adopting more environmentally sustainable practices.

Method Selection Workflow and Decision Pathway

The selection of an appropriate analytical method for diphenylpyraline HCl depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and purpose of analysis. The following workflow diagram illustrates the logical decision pathway for method selection based on these criteria:

method_selection start Start: Method Selection for Diphenylpyraline HCl matrix Sample Matrix Assessment start->matrix purpose Analysis Purpose Definition start->purpose sensitivity Sensitivity Requirements start->sensitivity instruments Available Instrumentation start->instruments pharma Pharmaceutical Formulations matrix->pharma biological Biological Samples matrix->biological quality Quality Control purpose->quality biostudy Bioavailability/ Pharmacokinetic purpose->biostudy high_sens High Sensitivity Required (ng/mL) sensitivity->high_sens mod_sens Moderate Sensitivity Required (μg/mL) sensitivity->mod_sens hplc_inst HPLC with UV/FLD instruments->hplc_inst lcms_inst LC-MS/MS Available instruments->lcms_inst method1 CD-Micellar LC (Combined Formulations) pharma->method1 method2 Conventional HPLC (Syrup Formulations) pharma->method2 method3 Micelle-Enhanced Spectrofluorimetric biological->method3 method4 LC-MS/MS with DPP as IS (High Sensitivity) biological->method4 quality->method1 quality->method2 biostudy->method3 biostudy->method4 high_sens->method3 high_sens->method4 mod_sens->method1 mod_sens->method2 hplc_inst->method1 hplc_inst->method2 hplc_inst->method3 lcms_inst->method4

Diagram 1: Method Selection Workflow for Diphenylpyraline HCl Analysis

This decision pathway systematically guides analysts through the selection process based on their specific requirements. For routine quality control of pharmaceutical formulations, the CD-micellar LC or conventional HPLC methods are recommended based on the formulation type and available instrumentation. For bioanalytical applications requiring high sensitivity, the micelle-enhanced spectrofluorimetric method or LC-MS/MS approach should be selected depending on the required sensitivity level and available equipment.

Conclusion

The analytical methods presented in this application note provide comprehensive and validated approaches for the determination of diphenylpyraline HCl in various matrices. The micelle-enhanced spectrofluorimetric method offers exceptional sensitivity for biological samples, while the chromatographic methods provide versatile solutions for different application scenarios, from simple quality control to sophisticated multi-component analysis. The integration of green chemistry principles in the recently developed methods represents a significant advancement in sustainable pharmaceutical analysis.

These methods have been thoroughly validated according to regulatory guidelines and demonstrate excellent performance characteristics including precision, accuracy, sensitivity, and selectivity. The detailed protocols provided enable straightforward implementation in analytical laboratories, facilitating the reliable quantification of diphenylpyraline HCl for pharmaceutical development, quality control, and bioanalytical applications.

References

Comprehensive Application Notes: Diphenylpyraline HCl Solubility Profile and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Diphenylpyraline hydrochloride is a first-generation antihistamine with additional anticholinergic properties that make it valuable for both clinical and research applications. As a potent histamine H1 receptor antagonist, this compound competes with histamine for H1-receptor sites on effector cells, providing temporary reduction of allergic symptoms without reversing established histamine-mediated responses [1]. The compound belongs to the diphenylpiperidine class and exhibits a molecular weight of 317.85 g/mol with the chemical formula C₁₉H₂₄ClNO [2] [3]. The hydrochloride salt form exists as a white to off-white crystalline powder with a melting point ranging between 203-205°C [2] [4], and it is important to note that this product is intended for research use only and not for human consumption [2].

Solubility Data Summary

The solubility profile of Diphenylpyraline HCl has been characterized across multiple solvents systems, providing researchers with essential data for experimental planning. The following tables summarize the available quantitative solubility data obtained from experimental measurements:

Primary Solubility Data
Solvent Solubility (mg/mL) Solubility (mM) Temperature Citation
Water 100 mg/mL 314.61 mM Not specified [2] [3]
DMSO ≥100 mg/mL ≥314.61 mM Not specified [2] [3]
DMSO ≥42 mg/mL ≥132.14 mM Not specified [5]
PBS 100 mg/mL 314.61 mM Not specified [2]
Ethanol ≥54.7 mg/mL ≥172.06 mM Not specified [5]
Formulation Solubility for In Vivo Studies
Formulation Composition Solubility Concentration Appearance Citation
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥2.5 mg/mL ≥7.87 mM Clear solution [2] [3]
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥2.5 mg/mL ≥7.87 mM Clear solution [2] [3]
10% DMSO + 90% Corn Oil ≥2.5 mg/mL ≥7.87 mM Clear solution [2] [3]

Experimental Protocols

Stock Solution Preparation

Protocol 1: Aqueous Stock Solution (100 mg/mL in PBS)

  • Step 1: Weigh 100 mg of Diphenylpyraline HCl powder.
  • Step 2: Add phosphate-buffered saline (PBS) to achieve a final volume of 1 mL.
  • Step 3: Utilize ultrasonication for 2-5 minutes to ensure complete dissolution.
  • Step 4: Verify the solution clarity; it should appear clear without visible particulates.
  • Step 5: Aliquot as needed and store at recommended conditions [2].

Protocol 2: DMSO Stock Solution (100 mg/mL)

  • Step 1: Weigh 100 mg of Diphenylpyraline HCl powder.
  • Step 2: Add fresh, anhydrous DMSO to achieve a final volume of 1 mL.
  • Step 3: Mix by vortexing for 1-2 minutes until fully dissolved.
  • Step 4: Note that hygroscopic DMSO may impact solubility; use newly opened containers for optimal results [3].
  • Step 5: Aliquot immediately to minimize repeated freeze-thaw cycles.
Working Solution Formulations for In Vivo Studies

Protocol 3: Saline-Based Formulation for Animal Studies

  • Step 1: Prepare 25 mg/mL DMSO stock solution.
  • Step 2: Add 100 μL DMSO stock to 400 μL PEG300, mixing evenly.
  • Step 3: Add 50 μL Tween-80 to the mixture, mixing thoroughly.
  • Step 4: Add 450 μL normal saline (0.9% sodium chloride) to adjust to 1 mL final volume.
  • Step 5: Administer immediately after preparation for optimal stability [2] [3].

Protocol 4: SBE-β-CD Formulation for Enhanced Solubility

  • Step 1: Prepare 20% SBE-β-CD in saline by dissolving 2 g SBE-β-CD in 10 mL saline.
  • Step 2: Filter the SBE-β-CD solution through a 0.22 μm filter.
  • Step 3: Add 100 μL of 25 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD solution.
  • Step 4: Mix by gentle inversion until clear.
  • Step 5: Store at 4°C if not used immediately, for up to one week [2] [3].

The following workflow diagram illustrates the decision process for selecting the appropriate formulation protocol:

G Start Start: Need to Prepare Diphenylpyraline HCl Solution SolventDecision Select Solvent System Start->SolventDecision InVivo In Vivo Application SolventDecision->InVivo Biological Experiments InVitro In Vitro Application SolventDecision->InVitro Cell-Based Assays Protocol3 Protocol 3: Saline-Based Formulation For animal studies InVivo->Protocol3 Immediate use Protocol4 Protocol 4: SBE-β-CD Formulation Enhanced solubility InVivo->Protocol4 Enhanced stability Protocol1 Protocol 1: Aqueous Stock Solution (100 mg/mL in PBS) InVitro->Protocol1 Aqueous systems Protocol2 Protocol 2: DMSO Stock Solution (100 mg/mL) InVitro->Protocol2 DMSO-tolerant systems

Research Applications and Biological Activity

Primary Pharmacological Targets

Diphenylpyraline HCl exhibits activity at multiple biological targets, explaining its diverse research applications:

  • Histamine H1 Receptor Antagonism: As a potent H1 receptor blocker, Diphenylpyraline HCl competes with histamine for receptor binding sites, effectively reducing allergic responses in experimental models. This mechanism underlies its utility in studying allergic conditions like rhinitis, hay fever, and pruritic skin disorders [2] [1].

  • Dopamine Transporter Inhibition: Research demonstrates that at concentrations of 10 μM, Diphenylpyraline HCl markedly inhibits dopamine uptake in mouse nucleus accumbens slices. This unexpected dopaminergic activity suggests potential research applications beyond its conventional antihistamine properties [2] [6].

  • Anticholinergic Effects: Like most first-generation antihistamines, Diphenylpyraline HCl exhibits significant antimuscarinic activity, which may provide drying effects on mucosal surfaces and contribute to its overall pharmacological profile [1].

Experimental Findings

In Vitro Observations:

  • Dopamine uptake inhibition in mouse nucleus accumbens slices at 10 μM concentration [2] [3]
  • Receptor binding affinity for H1 receptors with competitive antagonism [1]

In Vivo Efficacy:

  • Locomotor activation in C57BL/6 mice at 5-10 mg/kg intraperitoneal doses [2] [3]
  • Elevation of extracellular dopamine levels in nucleus accumbens by approximately 200% [2]
  • Psychostimulant properties observed at doses of 5-10 mg/kg [2]

The following diagram illustrates the compound's multifaceted mechanism of action and observed effects:

G DPH Diphenylpyraline HCl H1 H1 Receptor Antagonism DPH->H1 DAT Dopamine Transporter Inhibition DPH->DAT Muscarinic Anticholinergic Effects DPH->Muscarinic Allergic Reduced Allergic Response H1->Allergic Dopamine ↑ Extracellular Dopamine DAT->Dopamine Drying Mucosal Drying Effect Muscarinic->Drying Locomotor Locomotor Activation Dopamine->Locomotor

Storage and Stability Guidelines

Proper storage of Diphenylpyraline HCl is essential for maintaining compound integrity and experimental reproducibility:

  • Powder Storage: Store at -20°C for 3 years or at 4°C for 2 years in a sealed, protected environment to prevent moisture exposure [2]. The compound should be maintained under inert gas (nitrogen or argon) when possible for long-term stability [4].

  • Solution Stability:

    • DMSO stock solutions: Store at -80°C for 6 months or -20°C for 1 month [2] [3]
    • Aqueous solutions: Prepare fresh when possible; some sources indicate stability at ambient temperature for several days during shipping [2]
    • In vivo formulations: Use immediately after preparation; do not store for extended periods [5]
  • Handling Considerations: The compound is hygroscopic and requires protection from moisture. Always use anhydrous conditions when preparing solutions, and allow samples to equilibrate to room temperature before opening to prevent condensation [4].

References

dopamine concentration measurement after Diphenylpyraline administration

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dopaminergic Effects of Diphenylpyraline

Diphenylpyraline is a first-generation antihistamine that also acts as a dopamine transporter (DAT) inhibitor [1] [2]. It increases extracellular dopamine concentrations in the brain's reward and motor regions, specifically the nucleus accumbens (NAc), by blocking dopamine reuptake [3] [4]. This mechanism is similar to psychostimulants like cocaine, but with a distinct pharmacological profile that may have therapeutic potential [1] [4].

The diagram below illustrates this mechanism and a key experimental finding.

G cluster_mechanism Mechanism of Action cluster_outcome Observed Experimental Outcome cluster_finding Key Finding DPP Diphenylpyraline (DPP) DAT Dopamine Transporter (DAT) DPP->DAT Inhibits Long_Effect DPP has a longer duration of effect on dopamine uptake and locomotion compared to cocaine DPP->Long_Effect DA Dopamine (DA) DA_Accumulation Increased DA in Synapse Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->DAT Reuptake Postsynaptic_Effect Postsynaptic DA Receptor Activation DA_Accumulation->Postsynaptic_Effect Locomotion Locomotor Activation DA_Release DA Release DA_Release->Synaptic_Cleft Postsynaptic_Effect->Locomotion

Quantitative Experimental Data Summary

The table below summarizes key quantitative findings from animal studies on DPP's effects.

Parameter DPP Effect & Dose Cocaine Effect & Dose (Comparison) Experimental Model Citation

| Dopamine Uptake Inhibition | 14 mg/kg (i.p.): Significant inhibition, prolonged effect. 10 μM (in vitro): 20-fold ↑ in apparent Km (competitive inhibition). | 15 mg/kg (i.p.): Significant inhibition, shorter effect. 10 μM (in vitro): Greater effect than DPP. | C57BL/6J mice (in vivo); Mouse NAc slices (in vitro) | [1] [5] [3] | | Extracellular DA Increase | 5 mg/kg (i.p.): ~200% elevation in NAc. | Comparable elevation at tested doses. | C57BL/6 mice (Microdialysis) | [3] [6] [7] | | Locomotor Activity | 5-14 mg/kg (i.p.): Significant increase. | 15 mg/kg (i.p.): Significant increase. | C57BL/6J mice (Open field test) | [1] [3] [4] | | Rewarding Effect | 14 mg/kg (i.p.): No significant conditioned place preference. | 15 mg/kg (i.p.): Significant conditioned place preference. | C57BL/6J mice (Conditioned Place Preference) | [1] [4] |

Detailed Experimental Protocols

Here are detailed methodologies for key experiments used to measure DPP's effects on dopamine.

Protocol 1: In Vivo Dopamine Measurement via Fast-Scan Cyclic Voltammetry (FSCV)

FSCV measures real-time, phasic dopamine signaling with high temporal resolution in anesthetized animals [1] [8].

1. Animal Preparation and Surgery

  • Animals: Adult male C57BL/6J mice [1].
  • Anesthesia: Administer urethane (1 g/kg, i.p.) and secure the animal in a stereotaxic frame [1].
  • Electrode Implantation:
    • Working Electrode: Lower a carbon-fiber microelectrode into the Nucleus Accumbens (NAc) (coordinates from bregma: AP +1.0 mm, ML +1.3 mm, DV -4.5 mm) [1].
    • Stimulating Electrode: Implant ipsilaterally in the Ventral Tegmental Area (VTA) (AP -3.0 mm, ML +1.1 mm, DV -4.7 mm) [1].
    • Reference Electrode: Ag/AgCl wire placed in the contralateral cortex [1].

2. Measurement and Data Acquisition

  • Stimulation: Electrically stimulate the VTA (e.g., 60 pulses, 60 Hz, 300 μA) every 5 min to evoke dopamine release [1].
  • Recording: Apply a triangular waveform (-0.4 V to +1.2 V, 300 V/s) at the working electrode every 100 ms [1].
  • Baseline: Establish a stable baseline (≥3 consecutive consistent dopamine signals) [1].
  • Drug Administration: Administer DPP (14 mg/kg, i.p.) or vehicle control [1].
  • Data Modeling: Model dopamine uptake kinetics using Michaelis-Menten-based equations. The key parameter is the apparent Km; an increase indicates dopamine uptake inhibition [1].
Protocol 2: Measurement of Extracellular Dopamine via Microdialysis

Microdialysis measures tonic, overall changes in extracellular dopamine levels over longer periods [3] [8].

1. Probe Implantation and Perfusion

  • Probe: Implant a microdialysis guide cannula targeting the NAc in anesthetized mice. Insert a dialysis probe with a semi-permeable membrane (e.g., 2-4 mm membrane length) 24-48 hours after surgery [8].
  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1.0 μL/min) to allow equilibrium [8].

2. Sample Collection and Analysis

  • Baseline Collection: Collect dialysate samples every 15-30 minutes until stable baseline levels are achieved (typically 3-4 samples) [8].
  • Drug Administration: Administer DPP (5 mg/kg, i.p.) [3].
  • Post-Drug Collection: Continue collecting samples for 1-2 hours post-injection [3].
  • Dopamine Quantification: Analyze dialysate samples using HPLC with Electrochemical Detection (HPLC-EC). This method separates dopamine from interferents like DOPAC and HVA before sensitive detection [8]. Results are expressed as a percentage change from baseline levels.
Protocol 3: Behavioral Assessment of Locomotor Activity

This protocol assesses the functional consequence of increased dopamine signaling [1] [3].

1. Apparatus and Habituation

  • Apparatus: Use open-field activity monitors (e.g., 43.2 x 43.2 cm) equipped with infrared photobeam sensors [1].
  • Habituation: Place mice in the testing chambers for 60 minutes before drug administration to reduce novelty-induced exploration [1].

2. Drug Administration and Testing

  • Administration: Inject mice with DPP (5-14 mg/kg, i.p.), cocaine (15 mg/kg, i.p.), or saline vehicle [1] [3].
  • Testing: Immediately return mice to the chambers and record horizontal activity counts (beam breaks) in 1-minute bins for 60 minutes post-injection [1].
  • Data Analysis: Compare total activity or time-course of activity between drug-treated and control groups.

Application Notes for Researchers

  • Choosing the Right Technique: Select FSCV for studying rapid, phasic dopamine changes or microdialysis for measuring slower, tonic dopamine level shifts [8].
  • DPP's Unique Profile: DPP inhibits dopamine reuptake and increases locomotion similar to cocaine, but lacks significant rewarding effects in conditioned place preference tests [1] [4]. This makes it an interesting candidate for researching non-addictive pharmacotherapies for conditions like cocaine addiction or Parkinsonism [1] [2].
  • DPP's Long Duration: Note that DPP has a prolonged effect on dopamine uptake and locomotion compared to cocaine, which may be due to its long elimination half-life (24-40 hours in humans) [1] [2].
  • Control Experiments: Always include a vehicle control group and a positive control group (e.g., cocaine) to validate your experimental setup [1].

References

locomotor activity testing protocol for Diphenylpyraline effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following tables consolidate the key quantitative findings from the research on Diphenylpyraline.

Table 1: In Vitro and In Vivo Neurochemical Effects of Diphenylpyraline

Experimental Model DPP Concentration/Dose Key Result Citation
Mouse nucleus accumbens slices 10 µM Markedly inhibited dopamine uptake; 20-fold increase in apparent Km for dopamine uptake. [1]
Mouse nucleus accumbens (microdialysis) 5 mg/kg (i.p.) Elevated extracellular dopamine levels by ~200%. [1]
Rat nucleus accumbens (in vivo) 14 mg/kg (i.p.) Significantly inhibited dopamine uptake (similar to 15 mg/kg cocaine, but with a prolonged effect). [2]

Table 2: Behavioral Effects of Diphenylpyraline in Mice

Behavioral Test DPP Dose Key Result Citation
Locomotor Activity 5 mg/kg (i.p.) Induced locomotor activation. [1]
Locomotor Activity 10 mg/kg (i.p.) Induced locomotor activation (comparable to effects of cocaine). [1]
Locomotor Activity 14 mg/kg (i.p.) Produced significant locomotor activation (prolonged effect compared to cocaine). [2]
Conditioned Place Preference 14 mg/kg (i.p.) Did not produce significant place preference, unlike cocaine. [2]

Detailed Experimental Protocol

Here is a detailed protocol for assessing the effects of Diphenylpyraline on locomotor activity in rodents, based on the methodologies used in the cited research.

Protocol: Locomotor Activity Testing for Diphenylpyraline

1. Objective To evaluate the psychostimulant properties of Diphenylpyraline (DPP) by quantifying its effect on locomotor activity in mice and comparing it to a known psychostimulant, cocaine.

2. Experimental Animals

  • Species/Strain: C57BL/6 mice (as used in the primary studies) [1] [3].
  • Age/Weight: Adult mice (8-12 weeks old) are commonly used.
  • Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
  • Acclimatization: Allow at least one week for acclimatization to the facility.

3. Drug Preparation and Administration

  • Diphenylpyraline Hydrochloride: Prepare fresh solutions in sterile 0.9% saline [3]. Doses of 5, 10, and 14 mg/kg have been shown to be effective [2] [1].
  • Cocaine Hydrochloride: Prepare in saline. A dose of 15 mg/kg serves as an effective positive control [2].
  • Vehicle Control: Sterile 0.9% saline.
  • Administration Route: Intraperitoneal (i.p.) injection.
  • Injection Volume: Typically 10 mL/kg of body weight.
  • Treatment Groups: Randomly assign animals to one of the following groups:
    • Vehicle Control
    • DPP (5 mg/kg)
    • DPP (10 mg/kg)
    • DPP (14 mg/kg)
    • Cocaine (15 mg/kg)

4. Equipment

  • Locomotor Activity Arenas: Open-field arenas or rectangular activity chambers.
  • Data Acquisition System: An automated tracking system (e.g., using infrared photobeams or video tracking software) to quantify horizontal locomotor activity (total distance traveled) and potentially vertical activity (rearing).

5. Experimental Procedure

  • Habituation: Transport mice to the testing room and allow them to habituate for at least 1 hour before the experiment to minimize stress.
  • Baseline Recording (Optional): Place each mouse in the activity chamber for 30-60 minutes to record baseline activity. This step is optional but can strengthen the study design.
  • Drug Administration & Testing: Inject the mouse with the assigned treatment and immediately place it into the center of the locomotor arena.
  • Data Recording: Record locomotor activity for a period of 90-120 minutes. The studies indicate that DPP has a prolonged effect compared to cocaine, so a longer observation period is necessary to capture its full profile [2]. Data should be collected in time bins (e.g., every 5 or 10 minutes) to analyze the time-course of the effect.
  • Cleaning: Thoroughly clean the arenas with a disinfectant (e.g., 70% ethanol) between animals to remove olfactory cues.

6. Data Analysis

  • Primary Measure: Total distance traveled (cm) per time bin and over the entire session.
  • Statistical Analysis:
    • Use a two-way ANOVA with Treatment and Time as factors, followed by appropriate post-hoc tests (e.g., Tukey's test) to compare treatment groups at specific time points.
    • Compare the peak effect and the area under the curve (AUC) for locomotor activity for each treatment.

Mechanism of Action and Workflow

The psychostimulant effect of DPP is mechanistically linked to its action on the dopamine system in the brain's reward pathway. The following diagram illustrates this mechanism and the experimental workflow.

G cluster_mechanism Mechanism of Action in Nucleus Accumbens cluster_workflow Experimental Workflow DPP Diphenylpyraline (DPP) Inhibit Competitive Inhibition DPP->Inhibit Binds to DAT Dopamine Transporter (DAT) DA_uptake Reduced Dopamine Reuptake DAT->DA_uptake Inhibit->DAT DA_level Increased Extracellular Dopamine Levels DA_uptake->DA_level Locomotor Psychostimulant Effect (Locomotor Activation) DA_level->Locomotor Start Animal Preparation (C57BL/6 Mice) Group Randomization into Treatment Groups Start->Group Inject Intraperitoneal (i.p.) Injection Group->Inject Test Locomotor Activity Test (90-120 min session) Inject->Test Analyze Data Analysis: Distance Traveled, Time-Course Test->Analyze

Key Research Implications

  • Agonist Therapy Potential: DPP inhibits dopamine uptake and increases locomotion like cocaine, but crucially, it does not produce significant reward in place conditioning tests [2]. This dissociation makes it a compelling candidate for further study as an agonist replacement medication for cocaine addiction.
  • Comparative Pharmacology: While both DPP and cocaine are dopamine transporter inhibitors, DPP exhibits a prolonged duration of action on both dopamine uptake and locomotor activity [2]. Your experimental design should account for this by including longer observation times.
  • Starting Point for Dose-Response: The provided doses (5, 10, 14 mg/kg) are a solid starting point. Further research should include a full dose-response curve to fully characterize the locomotor effects and identify potential sedative effects at higher doses, which are common with many H1-antagonists.

References

conditioned place preference assay with Diphenylpyraline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DPP and the CPP Assay

Diphenylpyraline (DPP) is a first-generation antihistamine with additional central nervous system activities. Beyond its primary action as a histamine H1 receptor antagonist [1] [2], DPP has been identified as a dopamine transporter (DAT) inhibitor [3] [4]. This mechanism increases dopamine concentrations in the nucleus accumbens (NAc), a key brain region for reward and motivation [3]. This dual activity makes DPP a compelling candidate for studying the neuropharmacology of reward.

The Conditioned Place Preference (CPP) assay is a preclinical model used to measure the rewarding or aversive properties of a substance. The core principle is to pair a distinct environmental context with the drug's effects and another context with a neutral state. A subsequent preference for the drug-paired context indicates the substance has rewarding properties.

The diagram below outlines the logical workflow and the neurobiological hypothesis of the CPP assay.

G CPP Workflow and Neurobiological Basis cluster_Neuro Neuropharmacological Action (Hypothesized) cluster_Behavior Behavioral Assay (CPP) DPP DPP DAT DAT DPP->DAT Inhibits DA_Increase Increased Synaptic Dopamine DAT->DA_Increase Reward_Circuit Activation of Reward Circuits (NAc) DA_Increase->Reward_Circuit Conditioning 2. Conditioning (Drug/Neutral Pairing) Reward_Circuit->Conditioning CPP_Effect Potential CPP Outcome: Reward or No Reward PreTest 1. Pre-Test (Baseline Preference) PreTest->Conditioning PostTest 3. Post-Test (Preference Test) Conditioning->PostTest Data 4. Data Analysis (Time in Paired Chamber) PostTest->Data Data->CPP_Effect

Detailed CPP Protocol for DPP

This protocol is adapted from a study that directly investigated the rewarding effects of DPP using CPP in C57BL/6J mice [3].

Animals and Pre-Test Phase
  • Subjects: C57BL/6J male mice (e.g., 3-4 months old). House under a standard 12-hour light/dark cycle with food and water ad libitum.
  • Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber, connected by a guillotine door.
  • Procedure:
    • Day 1 (Pre-conditioning): Place each mouse in the central area and allow it to freely explore both chambers for 15-25 minutes.
    • Record the time spent in each chamber. Mice showing a strong innate bias (e.g., >80% time in one chamber) may be excluded.
Conditioning Phase
  • Days 2-4:
    • Conduct two sessions per day, separated by at least 6 hours.
    • Morning Session: Inject mouse with either:
      • DPP (14 mg/kg, i.p.) or a vehicle control.
      • Immediately confine the mouse to one assigned chamber for 25 minutes.
    • Afternoon Session: Inject the mouse with the alternative solution (DPP or vehicle) and confine it to the opposite chamber for 25 minutes.
  • Critical Controls:
    • Unbiased Design: The assignment of the drug-paired chamber must be counterbalanced across animals.
    • Vehicle Control: The control injection should be the vehicle used to dissolve DPP (e.g., 0.9% saline).
Post-Test Phase
  • Day 5: Place the mouse in the apparatus with free access to both chambers, identical to the pre-test. Record the time spent in each chamber for 15-25 minutes. Do not administer any drug.

Key Experimental Data and Results

The following tables summarize the quantitative data and findings from the referenced DPP CPP study [3].

Table 1: Experimental Parameters from Lapa et al. (2012)

Parameter Specification
DPP Dose 14 mg/kg (intraperitoneal)
Control Saline (vehicle)
Dosing Regimen 3 conditioning sessions with DPP, 3 with saline
Session Duration 25 minutes
Test Duration 25 minutes (free access)
Animal Model C57BL/6J male mice

Table 2: Comparative Behavioral and Neurochemical Effects of DPP vs. Cocaine

Measure Cocaine (15 mg/kg) Diphenylpyraline (14 mg/kg)
Dopamine Uptake Inhibition in NAc Significant inhibition Significant inhibition, with a prolonged effect compared to cocaine
Locomotor Activation Significant increase Significant increase, with a prolonged effect compared to cocaine
Conditioned Place Preference Significant CPP produced No significant CPP produced

Protocol Notes and Considerations

  • Dose Selection: The 14 mg/kg dose of DPP was equimolar to 15 mg/kg of cocaine and was shown to effectively inhibit dopamine uptake in vivo [3]. A full dose-response curve is recommended for novel investigations.
  • Interpretation: The dissociation between DPP's neurochemical/psychomotor effects and its lack of rewarding effect in CPP is a critical finding. It suggests that dopamine transporter inhibition alone does not necessarily predict abuse liability and that DPP may have other properties that modulate its reward profile [3].
  • Complementary Assays: To build a comprehensive profile, the CPP study on DPP was conducted alongside in vivo voltammetry to measure dopamine dynamics and open-field tests to measure locomotor activity [3].

Summary and Research Implications

The CPP assay reveals that DPP, despite its psychostimulant-like properties of dopamine transporter inhibition and locomotor activation, does not produce significant conditioned place preference. This unique profile distinguishes it from classic stimulants like cocaine and supports its further investigation as a potential agonist therapy medication for cocaine addiction [3].

References

Diphenylpyraline hydrochloride low fluorescence enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Why is Fluorescence Enhancement Needed for Diphenylpyraline HCl?

Diphenylpyraline HCl (DPP) has a chemical structure containing separated benzenoid chromophores and a methylene group that separates the two aromatic rings. This specific structure is the reason for its weak absorbance and inherently low native fluorescence, making its direct spectrofluorimetric determination challenging without enhancement strategies [1].

The general principle for enhancing fluorescence involves incorporating the analyte into an organized molecular assembly, such as a micelle (e.g., SDS) or a cyclodextrin cavity. This incorporation provides a more rigid microenvironment that restricts the molecular movement of the fluorophore, diminishing non-radiative relaxation pathways. The result is an increase in quantum yield and a significant boost in fluorescence intensity, thereby improving analytical sensitivity [1] [2].

Enhanced Fluorimetric Methods for DPP

The table below summarizes two effective enhancement approaches for determining DPP, adapted from a 2023 study [3] [1].

Method Parameter Method I: Micelle-Enhanced Spectrofluorimetry Method II: Cyclodextrin-Modified Micellar Liquid Chromatography (MLC)
Enhancement Principle Incorporation into Sodium Dodecyl Sulfate (SDS) micelles [1]. Mobile phase containing Brij 35 micelles and Hydroxypropyl β-Cyclodextrin (HP β-CD) [3] [1].
Analytical Technique Direct spectrofluorimetry [1]. Liquid chromatography with in-line UV and Fluorescence detectors [1].
Application Scope Determination of DPP alone in formulations and spiked human plasma [1]. Simultaneous determination of DPP with Paracetamol and Caffeine [3] [1].
Excitation/Emission 225 nm / 286 nm [1]. Fluorescence detection of DPP at 286 nm (after excitation at 225 nm) [1].
Linearity Range (DPP) 0.1 - 1.0 μg mL⁻¹ (in standard solution) [3] [1]. 0.5 - 50 μg mL⁻¹ [3] [1].
Detection in Plasma 0.2 - 0.5 μg mL⁻¹ (at nano-level concentration) [3]. Not specified for plasma in the available data [3] [1].
Key Advantage High sensitivity for DPP alone, suitable for biological samples [1]. Enables simultaneous analysis of multiple compounds with different properties [3] [1].

Experimental Protocols

Here are the detailed step-by-step protocols for the two methods described above.

Protocol for Method I: Micelle-Enhanced Spectrofluorimetry of DPP

This method is designed for the highly sensitive determination of DPP in pharmaceutical tablets and spiked human plasma [1].

  • Instrument Settings: Configure your spectrofluorometer with an excitation wavelength of 225 nm and an emission wavelength of 286 nm. Set the slit widths to 10 nm for both excitation and emission [1].
  • Preparation of SDS Solution: Prepare a 10 mM aqueous solution of Sodium Dodecyl Sulfate (SDS) [1].
  • Preparation of Standard Solution: Prepare a stock standard solution of DPP in methanol. Perform serial dilutions to obtain a working solution [1].
  • Sample Preparation (Calibration Curve):
    • Transfer aliquots of the DPP working solution into a series of 10-mL volumetric flasks. The final concentrations should cover the range of 0.1 to 1.0 μg mL⁻¹.
    • To each flask, add 1.5 mL of the 10 mM SDS solution.
    • Dilute to the mark with 0.1 N HCl and mix thoroughly [1].
  • Measurement: Measure the fluorescence intensity of each solution at 286 nm against a concurrently prepared blank (containing SDS and 0.1 N HCl but no DPP) [1].
  • Tablet Assay: Finely powder and weigh tablets equivalent to about 100 mg of DPP. Dissolve and sonicate in methanol, then filter. Dilute the filtrate appropriately and follow the procedure from step 4 [1].
  • Spiked Human Plasma Analysis: Spike drug-free human plasma with known amounts of DPP. Process the plasma samples (details of deproteinization are implied but not specified in the available abstract) and follow the general procedure. The linearity in plasma is 0.2-0.5 μg mL⁻¹ [3] [1].
Protocol for Method II: Cyclodextrin-Modified MLC for Simultaneous Determination

This method separates and quantifies DPP in the presence of Paracetamol and Caffeine [3] [1].

  • Instrument Setup: Use an HPLC system equipped with both a UV/Variable Wavelength Detector (VWD) and a Fluorescence Detector (FLD) connected in line [1].
  • Chromatographic Conditions:
    • Mobile Phase: Prepare a mixture of 30 mM Brij 35, 0.5 mM Hydroxypropyl β-Cyclodextrin (HP β-CD), and phosphate buffer (pH 4) with methanol in a ratio of 95:5 (v/v) [3] [1].
    • Detection: Use time-programmed detection. The UV detector is used for Paracetamol and Caffeine, while the fluorescence detector (λex=225 nm, λem=286 nm) is used for DPP [1].
    • (Note: The specific column type and other LC parameters like flow rate are not provided in the available search results but would be critical for method replication) [3] [1].
  • Preparation of Standards: Prepare individual stock solutions of DPP, Paracetamol, and Caffeine. Combine appropriate aliquots to make laboratory-prepared mixtures [1].
  • Separation and Analysis: Inject the mixed standard or sample solution. The cyclodextrin-micellar mobile phase allows the isocratic separation of all three compounds, with enhanced fluorimetric detection specifically for DPP [3] [1].

The following diagram illustrates the logical workflow for selecting and applying these fluorescence enhancement techniques:

G Start Start: Weak Native Fluorescence of DPP Decision1 Analysis Goal? Start->Decision1 Option1 Determine DPP alone (High Sensitivity) Decision1->Option1 Single Component Option2 Determine DPP with Paracetamol & Caffeine Decision1->Option2 Multi-Component Method1 Method I: Micelle-Enhanced Spectrofluorimetry Option1->Method1 Method2 Method II: Cyclodextrin-Modified Micellar LC Option2->Method2 Principle1 Enhancement Principle: SDS Micelles restrict molecular motion Method1->Principle1 Principle2 Enhancement Principle: HP β-CD & Brij35 in mobile phase Method2->Principle2 App1 Application: Pharmaceutical Tablets & Spiked Human Plasma Principle1->App1 App2 Application: Ternary Mixture Analysis Principle2->App2

Troubleshooting Common Issues

  • Insufficient Fluorescence Enhancement: Ensure the SDS concentration is above its critical micellar concentration (CMC) to form a sufficient number of micelles. For the MLC method, verify the accurate preparation of the mobile phase with both Brij 35 and HP β-CD [1] [2].
  • High Background Noise or Interference: Always run a method blank (containing all reagents except DPP) to account for the fluorescence of the micellar system itself. For plasma analysis, ensure proper sample pretreatment to remove proteins and other potential interferents [1].
  • Poor Chromatographic Separation (Method II): If separation of DPP, Paracetamol, and Caffeine is inadequate, optimization of the mobile phase pH, the concentration of organic modifier (methanol), or the type of column may be required. The available method is a starting point [3] [1].

References

reducing matrix effects in Diphenylpyraline bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Matrix effects refer to the alteration of analytical signal intensity caused by co-eluting components from a biological sample. This is a major source of inaccuracy in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

The primary mechanism, especially in electrospray ionization (ESI), involves competition for charge and droplet space between the analyte and matrix components during ionization, leading to ion suppression [1]. While atmospheric pressure chemical ionization (APCI) is generally less susceptible, it is not immune, as suppression can occur in the gas phase [1]. The table below outlines common culprits found in biological matrices.

Source of Matrix Effect Examples of Components Primary Impact
Endogenous Substances [1] Salts, lipids, phospholipids, carbohydrates, amines, peptides, metabolites, urea Alters ionization efficiency and chromatographic behavior, leading to ion suppression or enhancement.
Exogenous Substances [1] Mobile phase additives (e.g., trifluoroacetic acid), anticoagulants (e.g., Li-heparin), plasticizers (e.g., phthalates) Can co-elute and interfere with the ionization process of the target analyte.

Strategies for Reduction and Control

A multi-pronged approach is required to manage matrix effects. The most effective strategy often involves a combination of sample cleanup, chromatographic optimization, and the use of internal standards.

The following workflow outlines a systematic approach to troubleshooting and resolving matrix effects in your bioanalytical method:

Start Suspect Matrix Effects Step1 Sample Preparation (Solid-Phase Extraction, Protein Precipitation) Start->Step1 Step2 Chromatographic Separation (Increase retention time, Improve resolution) Step1->Step2 Step3 Internal Standard (Use stable isotope-labeled version) Step2->Step3 Step4 Ionization Source (Consider APCI if using ESI) Step3->Step4 Step5 Post-Method Checks (Monitor matrix effect in each batch) Step4->Step5 End Reliable Bioanalysis Step5->End

The table below provides more detailed methodologies and the rationale behind these strategies:

Strategy Detailed Methodology & Application Key Rationale & Outcome

| Sample Preparation | Solid-Phase Extraction (SPE): Use mixed-mode cation-exchange SPE (e.g., Strata-X-C). Condition with methanol/water, load sample, wash with acid/methanol, elute with basic organic solvent [2] [3].

Protein Precipitation: Add chilled methanol to sample, vortex, centrifuge, decant supernatant. Often combined with subsequent SPE for cleaner extract [2]. | Removes phospholipids and other endogenous interferences. Provides high analyte recovery (66-97%) with minimal matrix effect [2]. | | Chromatographic Optimization | Use gradient elution to adequately separate the analyte from early-eluting matrix components. Increase analytical column length or use smaller particle size to improve resolution [2]. | Separates the analyte from co-eluting matrix compounds in the time domain, preventing them from entering the MS source simultaneously. | | Internal Standard | Use a stable isotope-labeled internal standard (e.g., Methadone-d9 for methadone) [2]. It should be added to the sample at the beginning of preparation. | Co-elutes with the analyte and experiences the same matrix effects, correcting for suppression/enhancement and improving accuracy/precision. | | Ionization Source Selection | If ion suppression is severe with ESI, validate the method using APCI [2] [1]. APCI's ionization mechanism in the gas phase makes it less vulnerable to many matrix effects prevalent in ESI. | Can significantly reduce ion suppression caused by non-volatile salts and phospholipids, leading to a more robust method. |

Experimental Protocol: SPE with LC-APCI-MS/MS

This is a detailed protocol adapted from a method developed for analyzing drugs in complex matrices like breast milk and meconium [2] [3]. You can use it as a starting template for Diphenylpyraline.

1. Sample Preparation (Solid-Phase Extraction)

  • Materials: Mixed-mode cation-exchange SPE columns (e.g., Strata-X-C, 60 mg/3mL).
  • Procedure:
    • Pre-conditioning: Sequentially pass 2 mL of methanol and 2 mL of deionized water through the column.
    • Sample Loading: Acidify the biological sample (e.g., plasma, urine) with phosphoric acid and load onto the column at a flow rate of ~0.5 mL/min.
    • Washing: Wash the column with 2 mL of 0.1N HCl, followed by 2 mL of methanol to remove impurities.
    • Drying: Apply a vacuum or positive pressure for about 3 minutes to dry the sorbent.
    • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of methanol and ammonium hydroxide (95:5, v/v).
    • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dry residue in 100 µL of initial mobile phase for LC-MS/MS analysis [2].

2. Instrumental Analysis (LC-APCI-MS/MS)

  • Chromatography:
    • Column: Reversed-phase (e.g., Phenomenex Fusion RP, 75 x 2.0 mm, 4 µm).
    • Mobile Phase: (A) 10mM ammonium formate in water with 0.001% formic acid; (B) Acetonitrile.
    • Gradient: Start at 40% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
    • Flow Rate: 200 µL/min.
    • Injection Volume: 20 µL [2].
  • Mass Spectrometry:
    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
    • Mode: Positive ion mode.
    • Source Parameters: Vaporizer temperature 450°C; corona discharge needle voltage 4.5 kV; sheath gas 70 psi; capillary temperature 220°C [2].
    • Detection: Selected Reaction Monitoring (SRM) using precursor and product ions specific to Diphenylpyraline.

Frequently Asked Questions

How do I test for matrix effects in my validated method? The post-extraction addition method is a standard approach. Prepare samples by spiking the analyte into the final extract of a blank matrix from different sources. Compare the peak response to that of the analyte in pure solvent. A significant deviation indicates a matrix effect. This should be monitored during each analytical batch to ensure consistency [1].

My method uses ESI and has strong suppression. Should I switch to APCI? APCI is often a good alternative, as it is generally less susceptible to ion suppression from phospholipids and salts [1]. However, a method change requires full re-validation. Before switching, first try to optimize your sample cleanup (e.g., with a more selective SPE) and chromatographic separation to resolve the analyte from the interfering compounds.

Is a stable isotope-labeled internal standard always necessary? While not always mandatory, it is highly recommended for methods using LC-MS/MS, especially when the highest level of accuracy and precision is required. It is the most effective way to correct for variable matrix effects across different individual samples [2] [1].

References

improving chromatographic separation of Diphenylpyraline from excipients

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Methodologies for Separation

For a challenging separation, sometimes a new approach is needed. The table below summarizes a modern Micellar Liquid Chromatography (MLC) method that enhances the detection and separation of Diphenylpyraline (DPP), especially in complex mixtures.

  • Green Cyclodextrin-Modified MLC for Simultaneous Determination [1] [2]
Aspect Details
Core Technique Micellar Liquid Chromatography (MLC) with cyclodextrin modification
Analytes Diphenylpyraline (DPP), Paracetamol, Caffeine
Mobile Phase 30 mM Brij 35, 0.5 mM Hydroxypropyl β-cyclodextrin (HP β-CD), Phosphate buffer pH 4: MeOH (95:5, %v/v)
Detection UV for Paracetamol & Caffeine; Enhanced Fluorimetric for DPP (λex 225 nm, λem 286 nm)
Key Advantage Isocratic separation of analytes with different properties; enhanced DPP fluorescence for superior sensitivity in complex matrices.
Application Effective for ternary mixtures with excipients.

This method is particularly valuable because it solves two common problems at once: separating compounds with different physicochemical properties and detecting DPP with high sensitivity despite its weak native fluorescence [2]. The use of organized media like micelles and cyclodextrins restricts the movement of the DPP molecule, increasing its fluorescence intensity and making it easier to detect at low concentrations [1] [2].

Troubleshooting & Optimization Guide

If you are optimizing a standard reversed-phase HPLC method, the following framework and principles will be very helpful. The diagram below illustrates a logical workflow for method improvement.

G Start Start: Poor Separation of DPP PeakIssue Identify the Core Issue Start->PeakIssue A1 Peaks too close together? PeakIssue->A1 Resolution (Rs) low? A2 Peaks too broad or tailing? PeakIssue->A2 A3 Retention time of DPP is too short/long? PeakIssue->A3 Sol1 Adjust Selectivity (α) A1->Sol1 Sol2 Improve Efficiency (N) A2->Sol2 Sol3 Optimize Retention (k) A3->Sol3 S1 Change stationary phase chemistry (e.g., C8, phenyl, polar-embedded) Sol1->S1 S2 Modify mobile phase pH (if DPP is ionizable) S1->S2 S3 Change organic modifier (e.g., Acetonitrile vs. Methanol) S2->S3 S4 Use additives (e.g., ion-pair reagents, cyclodextrins) S3->S4 Goal Goal: Resolved, sharp peaks in a robust method S4->Goal E1 Use smaller particle size columns (e.g., sub-2µm, 3µm) Sol2->E1 E2 Increase column length E1->E2 E3 Optimize flow rate E2->E3 E4 Ensure column temperature is stable and optimal E3->E4 E4->Goal R1 For short retention: Decrease % organic solvent Sol3->R1 R2 For long retention: Increase % organic solvent R1->R2 R3 Aim for a retention factor (k) between 2 and 10 R2->R3 R3->Goal

The goal of any optimization is to maximize resolution (Rs). The fundamental resolution equation shows that it depends on three factors: Efficiency (N), Selectivity (α), and Retention (k) [3] [4].

  • Efficiency (N): The "Sharpness" of Peaks Efficiency, or plate number, determines how narrow your peaks are. Sharper peaks are easier to resolve. You can improve efficiency by:

    • Using a column with smaller particles (e.g., switching from 5µm to sub-2µm or 3µm particles) [4].
    • Increasing column length, though this will also increase backpressure and analysis time [4].
    • Optimizing the flow rate for your specific column and instrument [3].
  • Selectivity (α): The "Spacing" of Peaks Selectivity is the most powerful factor for improving resolution. It changes the relative positions of peaks in the chromatogram [4]. To adjust selectivity:

    • Change the stationary phase chemistry: If a C18 column doesn't provide separation, try a C8, phenyl, or polar-embedded phase [4].
    • Modify the mobile phase composition: Changing the pH (if the analyte is ionizable), the type of organic solvent (acetonitrile vs. methanol), or using additives like ion-pair reagents can significantly alter selectivity [4]. The MLC method above is a prime example of using mobile phase additives to achieve unique selectivity [1].
  • Retention (k): The "Hold-up" Time Retention factor (k) measures how long a compound is retained on the column. For a meaningful separation, you need some retention.

    • The impact on resolution increases rapidly as k moves from 0 to about 2, with diminishing returns after k > 10 [3] [4].
    • Aim for a k value between 2 and 10 for DPP. If retention is too low, decrease the percentage of organic solvent in the mobile phase. If it's too high, increase the organic percentage [3].

Frequently Asked Questions

  • Why is the fluorescence signal for Diphenylpyraline so weak in my method? DPP's chemical structure contains a methylene group that separates its two aromatic rings, which quenches its native fluorescence [2]. To overcome this, you can use a micelle-enhanced approach. A spectrofluorimetric method showed that Sodium Dodecyl Sulfate (SDS) micelles in a pH 5 buffer can greatly enhance DPP's fluorescence intensity, allowing for highly sensitive detection [1] [2].

  • The search results did not yield a specific, pre-optimized protocol for separating DPP from all possible excipients, as excipient profiles vary by formulation. However, the strategies and the advanced MLC method provided offer a strong foundation for your optimization work.

References

enhancing Diphenylpyraline detection sensitivity in plasma

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the baseline sensitivity for detecting Diphenylpyraline in plasma? The established method using reversed-phase HPLC with UV detection achieves a limit of detection (LOD) of 15 ng/mL in plasma. This method involves a liquid-liquid extraction with n-pentane and 2-propanol from alkalinized samples, followed by chromatography on a C18 column [1].

  • Q2: How can I significantly improve detection sensitivity? The most effective strategy is to adopt Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific data for Diphenylpyraline is not available in the current literature, methods for structurally related or other small molecule drugs demonstrate that LC-MS/MS can achieve LODs in the range of 0.0003 to 0.3 μg/mL (0.3 to 300 ng/mL) for antihistamines, with superior specificity [2]. The use of an electrospray ionization (ESI) source in positive ion mode is typically recommended for such compounds [2] [3].

  • Q3: My chromatographic peaks are broad or tailing. What should I do? This often indicates column contamination or issues with the mobile phase. For reversed-phase C18 columns, a systematic cleaning procedure is recommended. First, flush with a series of solvents like 100% methanol, 100% acetonitrile, and 75% acetonitrile/25% isopropanol. If the problem persists, stronger solvents like 100% isopropanol or 100% dichloromethane may be used. Always ensure you transition between immiscible solvents via a bridge solvent like isopropanol [4]. Also, check that your mobile phase pH and composition are correctly optimized.

  • Q4: How can I reduce matrix effects in LC-MS/MS analysis? Matrix effects are a major challenge in LC-MS. To mitigate them:

    • Implement Robust Sample Cleanup: Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges, which are highly effective for basic drugs like Diphenylpyraline [5].
    • Use Stable Isotope-Labeled Internal Standards: These correct for variability in sample preparation and ionization suppression/enhancement [5].
    • Optimize Chromatography: Ensure good separation of the analyte from other matrix components that co-elute and cause ion suppression.

Method Comparison and Sensitivity Data

The table below summarizes key parameters from foundational and modern relevant methods to illustrate the evolution in sensitivity.

Methodology Limit of Detection (LOD) Linear Range Key Sample Preparation Steps Applicable to Diphenylpyraline?
HPLC-UV [1] 15 ng/mL 53 to 740 ng/mL Liquid-Liquid Extraction (LLE) with n-pentane:2-propanol Yes (Directly documented)
LC-ESI-MS/MS (for 22 antihistamines) [2] 0.0003 - 0.3 μg/mL (0.3 - 300 ng/mL) Not specified for plasma Protein precipitation, filtration Principles are directly applicable
LC-APCI-MS/MS (for Methadone/EDDP) [5] 5 ng/mL 10 to 500 ng/mL Protein precipitation + Solid-Phase Extraction (SPE) Principles are directly applicable

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is adapted from general principles for analyzing basic drugs in plasma [5] [2] and can be used as a starting point for developing a highly sensitive Diphenylpyraline assay.

1. Sample Preparation (Solid-Phase Extraction)

  • Precipitation & Dilution: Add 0.5 mL of plasma to a tube. Add your internal standard (e.g., a stable isotope-labeled Diphenylpyraline, if available) and vortex. Precipitate proteins by adding 1 mL of chilled methanol dropwise while vortexing. Centrifuge at high speed (e.g., 10,000 × g) for 10 minutes.
  • SPE Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 60 mg, 3 mL) with 2 mL of methanol followed by 2 mL of deionized water.
  • Sample Loading: Dilute the supernatant with 2 mL of a 2N sodium acetate buffer (pH 4.0) and 1 mL of water. Acidify with 60 μL of concentrated phosphoric acid. Load this mixture onto the conditioned SPE cartridge at a slow flow rate (~0.5 mL/min).
  • Washing: Wash the cartridge sequentially with 2 mL of 0.1N HCl and 2 mL of methanol. Dry the cartridge under full vacuum for 3-5 minutes.
  • Elution: Elute the analyte into a clean glass tube using 2 mL of a freshly prepared mixture of methanol and ammonium hydroxide (95:5, v/v).
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dry residue in 100 μL of your initial LC mobile phase (e.g., a water-rich phase). Vortex thoroughly and inject into the LC-MS/MS system.

2. Instrumental Analysis (LC-MS/MS Conditions)

  • Chromatography:
    • Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) or equivalent [2].
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile [2].
    • Gradient: Start at 5% B, ramp to 100% B over 7-8 minutes, hold for 2 minutes, then re-equilibrate.
    • Flow Rate: 0.25 mL/min.
    • Column Temperature: 30°C.
    • Injection Volume: 2-20 μL.
  • Mass Spectrometry:
    • Ion Source: Electrospray Ionization (ESI), positive mode [2] [3].
    • Detection: Multiple Reaction Monitoring (MRM). You must first infuse a standard to determine the optimal precursor ion ([M+H]+) and the most abundant product ions for Diphenylpyraline.
    • Source Parameters (example): Capillary voltage: 2.7-3.0 kV; Desolvation Temperature: 400-450°C; Desolvation Gas Flow: 600-800 L/hr [2].

The following workflow diagram visualizes the core steps of this sensitive LC-MS/MS method.

start Plasma Sample step1 Add Internal Standard & Precipitate Protein (Chilled Methanol) start->step1 step2 Centrifuge & Collect Supernatant step1->step2 step3 Dilute & Acidify then Load onto SPE Cartridge step2->step3 step4 Wash (0.1N HCl, Methanol) step3->step4 step5 Elute (Methanol/Ammonia) step4->step5 step6 Evaporate to Dryness & Reconstitute step5->step6 step7 LC-MS/MS Analysis step6->step7 end Data Acquisition & Quantification step7->end

LC-MS/MS Workflow for Sensitive Plasma Analysis


Troubleshooting Common Sensitivity Issues

The diagram below maps a logical path for diagnosing and resolving the most common problems that affect sensitivity.

issue Low Sensitivity / Poor Detection q1 Is the MS signal noisy or is the peak absent? issue->q1 q2 Is sample recovery low due to inefficient extraction? q1->q2 Peak absent path1 Check MS calibration and source. Optimize MRM transitions. Ensure mobile phase is MS-grade. q1->path1 Noisy or weak signal q3 Are there strong matrix effects? q2->q3 No path2 Re-optimize SPE protocol (conditioning, wash, elution steps). Test extraction efficiency. q2->path2 Yes path3 Improve sample cleanup (SPE). Use a stable isotope internal standard. Optimize chromatography to shift retention time. q3->path3 Yes

Troubleshooting Path for Sensitivity Issues

References

overcoming solubility challenges with Diphenylpyraline hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Basic Physicochemical Data

The table below summarizes the fundamental solubility data and key properties of Diphenylpyraline hydrochloride (CAS 132-18-3, Molecular Weight: 317.85 g/mol, Formula: C19H24ClNO) from supplier catalogs [1] [2] [3].

Property Value / Description
Molecular Weight 317.85 g/mol [1] [2] [3]
Appearance White to off-white solid powder [2] [3]
Melting Point 203-205 °C (lit.) [2]
Log P 4.626 [2]
Solubility in Water ~100 mg/mL (~314.61 mM) [2] [3]
Solubility in DMSO ≥ 100 mg/mL (~314.61 mM) [1] [2] [3]

Enhanced Analytical Detection Method

Diphenylpyraline HCl (DPP) has weak native fluorescence, which can limit sensitive analytical detection. The following micellar-enhanced spectrofluorimetric method uses sodium dodecyl sulfate (SDS) to significantly boost the fluorescence intensity, allowing for determination at the nano-level, even in spiked human plasma [4].

Detailed Protocol [4]:

  • Instrument Parameters: Use a spectrofluorometer with an excitation wavelength of 225 nm and record the emission spectrum at 286 nm. Set the slit width to 10 nm and the scanning speed to 1000 nm/min.
  • Buffer Preparation: Prepare a buffer solution at pH 5. The research used sodium acetate trihydrate, glacial acetic acid, and orthophosphoric acid, but a standard acetate buffer is suitable.
  • Micellar Solution: Incorporate the anionic surfactant Sodium Dodecyl Sulfate (SDS) into the buffer. The micellar environment restricts the molecular movement of DPP, increasing its rigidity and quantum yield, leading to a dramatic enhancement of the fluorescence signal.
  • Analysis: Dissolve and dilute your DPP samples in this SDS-buffer solution for measurement. This method is highly sensitive and can be validated for the determination of DPP in pharmaceutical tablets and biological matrices like plasma.

In Vivo Formulation Preparation Guide

For animal experiments, achieving a clear and stable solution for administration is crucial. Below are step-by-step protocols for preparing working solutions of this compound, adapted from supplier recommendations [2] [3].

Formulation 1: Aqueous-Based Solution for Intraperitoneal Injection This protocol creates a clear solution using sequential addition of solvents [2] [3].

Formulation 2: Corn Oil-Based Solution for Oral Administration This protocol is suitable for preparations requiring an oil-based vehicle [2].

Troubleshooting Common Solubility Issues

The following diagram and table outline common problems and verified solutions based on the gathered data.

G Start Solubility Challenge Decision1 Is the goal analytical detection or in vivo formulation? Start->Decision1 Analytical Analytical Detection Decision1->Analytical Yes InVivo In Vivo Formulation Decision1->InVivo Yes Step1 Use pure aqueous or DMSO solution (Concentration up to 100 mg/mL) Analytical->Step1 Step4 Preparing for animal administration? InVivo->Step4 Step2 Weak fluorescence signal limits sensitivity? Step1->Step2 Step3 Apply Micellar Enhancement: Use SDS surfactant at pH 5 Step2->Step3 Yes Result1 Enhanced Sensitivity for Nano-level Detection Step3->Result1 Step5 Use co-solvent system: DMSO, PEG300, Tween-80, Saline Step4->Step5 IP Injection Step6 Use co-solvent system: DMSO and Corn Oil Step4->Step6 Oral Gavage Result2 Clear Solution Ready for Injection Step5->Result2 Result3 Clear Solution Ready for Oral Dosing Step6->Result3

Challenge Possible Cause Verified Solution & Notes
Low analytical sensitivity Weak native fluorescence of the compound [4] Use micellar enhancement with SDS at pH 5 to boost fluorescence intensity [4].
Precipitation in aqueous buffers High concentration or improper solvent system The compound is highly soluble in water and DMSO (up to 100 mg/mL). For in vivo doses requiring lower concentrations, use the co-solvent systems detailed above [2] [3].
Need for in vivo formulation Requirement for a stable, administrable solution Follow the sequential DMSO-PEG300-Tween80-Saline or DMSO-Corn Oil protocols. Always add co-solvents in the specified order and ensure the solution is clear before proceeding or administering [2] [3].

Key Considerations for Researchers

  • Sequential Mixing is Critical: When preparing in vivo formulations, always add co-solvents in the specified sequence and ensure the solution is clear at each step before adding the next component [2].
  • Solubility vs. Stability: While the compound is highly soluble in water and DMSO, always consider chemical stability for long-term storage. Supplier data suggests storing stock solutions at -20°C in a sealed, moisture-free environment [2].

References

method validation parameters for Diphenylpyraline HCl assays

Author: Smolecule Technical Support Team. Date: February 2026

Diphenylpyraline HCl: Analytical Method Overview

The table below summarizes key parameters from validated methods for Diphenylpyraline HCl analysis across different matrices and techniques.

Method Parameter HPLC-UV (Plasma/Urine) [1] HPLC-UV (Syrup) [2] Micellar LC with Fluorimetric Detection [3] LC-MS/MS (as Internal Standard) [4] [5] [6]
Application Biological Samples (Plasma, Urine) Pharmaceutical Syrup Pharmaceutical Tablets & Plasma Residue Analysis (Biological)
Sample Prep Liquid-Liquid Extraction (n-pentane:2-propanol) Dilution / Filtration Protein Precipitation / Dilution Solid Phase Extraction
Detection UV @ 254 nm UV @ 210 nm Fluorimetric (Ex/Em: 286 nm) MS/MS (MRM: 282.1→167.2 / 282.1→116.3)
Linearity 53 - 740 ng/mL Not Specified 0.3 - 50 µg/mL (in mixture) Qualitative (Internal Standard)
Precision Acceptable (per study) Precise (per study) % RSD < 2% (in mixture) Not Specified for DPP
Accuracy ~94-92% Recovery Accurate (per study) ~100-101% Recovery Not Specified for DPP
LOD/LOQ LOD: 15 ng/mL Not Specified LOD: 0.03 µg/mL (in mixture) Not Applicable

Detailed Experimental Protocols

Here are the step-by-step procedures for two commonly used methods.

Protocol 1: HPLC-UV for Plasma/Urine Samples [1]

This method is suitable for determining Diphenylpyraline HCl in biological fluids at nanogram concentrations.

  • Sample Preparation:
    • Aliquot 1 mL of plasma or urine sample.
    • Add 1 mL of a 0.2 M sodium carbonate-bicarbonate buffer (pH 9.8) to alkalinize the sample.
  • Liquid-Liquid Extraction:
    • Add 5 mL of the organic extraction solvent, n-pentane:2-propanol (50:1, v/v).
    • Shake the mixture for 15 minutes.
    • Centrifuge to separate the phases.
  • Evaporation and Reconstitution:
    • Transfer the organic (upper) layer to a clean tube.
    • Evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
    • Reconstitute the dry residue with 100-200 µL of methanol.
  • Chromatographic Conditions:
    • Column: Asahipak ODP-50 C18 (5 µm particle size).
    • Mobile Phase: Not explicitly detailed in the abstract, but a reversed-phase system is used.
    • Flow Rate: Not specified.
    • Detection: UV at 254 nm.
    • Retention Time: Approximately 7.9 minutes.
Protocol 2: Simultaneous Estimation in Syrups by HPLC-UV [2]

This method is designed for quantifying Diphenylpyraline HCl in combination with other active ingredients in syrup formulations.

  • Sample Preparation:
    • Dilute the syrup sample appropriately with the mobile phase or a suitable solvent.
    • Filter the diluted sample if necessary.
  • Chromatographic Conditions:
    • Column: Shimpak C8.
    • Mobile Phase: Acetonitrile - Triethylamine buffer (adjusted to pH 3.5 with orthophosphoric acid) in a 35:65 (v/v) ratio.
    • Flow Rate: 1.2 mL/min.
    • Detection: UV at 210 nm.
    • Internal Standard: Diphenhydramine.

Troubleshooting Guide & FAQs

Issue Possible Cause Suggested Solution
Poor Recovery in Extraction [1] Incorrect pH of buffer during alkalization; Inefficient extraction solvent. Verify pH of carbonate-bicarbonate buffer is 9.8. Ensure proper ratio of n-pentane:2-propanol (50:1).
Low Sensitivity (UV Detection) Low analyte concentration; Detector not at optimal wavelength. For higher sensitivity, consider switching to fluorimetric detection [3] or mass spectrometry [4].
Irreproducible Retention Times Unstable mobile phase pH; Column degradation. Freshly prepare and accurately pH-adjust mobile phase. Use a guard column to protect the analytical column.
Peak Tailing or Broadening Secondary interactions with column; Strongly retained compounds. Use a high-purity C18 or C8 column. Incorporate triethylamine in mobile phase to mask silanol groups [2].

Frequently Asked Questions

Q: What can I do to significantly improve the sensitivity for detecting Diphenylpyraline HCl in complex matrices like plasma? A: For ultra-sensitive detection, consider micelle-enhanced or cyclodextrin-modified methods. A 2023 study [3] successfully used sodium dodecyl sulfate (SDS) micelles to enhance the native fluorescence of Diphenylpyraline HCl, allowing for its determination at nanogram levels in spiked plasma. Alternatively, using LC-MS/MS provides superior sensitivity and specificity, as demonstrated when DPP is used as an internal standard [4] [5].

Q: Can Diphenylpyraline HCl be analyzed simultaneously with other drugs? A: Yes. The literature contains methods for its simultaneous estimation in multi-component formulations. One robust HPLC-UV method [2] separates and quantifies it alongside phenylpropanolamine HCl and guaiphenesin in syrups. A more advanced micellar liquid chromatographic method [3] can simultaneously determine it with paracetamol and caffeine.

Q: Is Diphenylpyraline HCl used in analytical development for other drugs? A: Yes. Its well-characterized chromatographic behavior makes it suitable for use as an Internal Standard (IS). It has been effectively used as an IS in LC-MS/MS methods for the determination of Cyproheptadine in pharmaceutical and biological samples [4] [5] [6].

Analytical Method Development Workflow

The following diagram outlines a general decision pathway for developing or selecting an analytical method for Diphenylpyraline HCl, based on your sample type and analytical requirements.

start Start: Method Selection for Diphenylpyraline HCl sample_type What is the sample type? start->sample_type biological Biological Matrix (Plasma, Urine) sample_type->biological pharmaceutical Pharmaceutical Formulation sample_type->pharmaceutical sensitivity Required Sensitivity? biological->sensitivity goal_pharma Goal of analysis? pharmaceutical->goal_pharma single_analyte Single Ingredient Assay goal_pharma->single_analyte multi_analyte Multi-Ingredient Assay goal_pharma->multi_analyte method_fluor Recommended Method: Micellar Fluorimetry (cite: 4) single_analyte->method_fluor  if highest sensitivity needed method_single Recommended Method: HPLC-UV (cite: 5) single_analyte->method_single method_multi Recommended Method: HPLC-UV with IS (cite: 4, 6) multi_analyte->method_multi high_sens High Sensitivity (e.g., trace analysis) sensitivity->high_sens routine_sens Routine Sensitivity sensitivity->routine_sens method_lc_ms Recommended Method: LC-MS/MS (cite: 1, 2, 7) high_sens->method_lc_ms method_hplc Recommended Method: HPLC-UV with LLE (cite: 5) routine_sens->method_hplc

References

troubleshooting dopamine uptake inhibition experiments with Diphenylpyraline

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Dopamine Uptake Inhibition with Diphenylpyraline

Problem Area Potential Issue Suggested Solution & Reference Parameters

| Dopamine Uptake Measurement | Lack of expected inhibition in voltammetry. | - In-vivo Dose: Use 14 mg/kg i.p. for mice [1].

  • In-vitro (Slice) Concentration: Apply 10 µM [2].
  • Positive Control: Use cocaine (15 mg/kg i.p. in vivo, 10 µM in slices) for comparison [1] [2]. | | | Unexpected drug kinetics. | DPP has a prolonged effect compared to cocaine. Ensure your measurement timeframe is long enough to capture its full profile [1]. | | In-Vivo Experimentation | Weak or absent locomotor response. | - Use 5-14 mg/kg i.p. in mice [1] [3].
  • 5 mg/kg: Produces a clear, ~200% increase in extracellular dopamine and hyperactivity [3].
  • 14 mg/kg: Produces significant locomotor activation comparable to 15 mg/kg cocaine [1]. | | Drug Preparation & Analysis | Low recovery or detection in bioanalysis. | - Extraction: Use n-pentane:2-propanol (50:1) from alkalinized plasma/urine [4].
  • HPLC: C18 column, mobile phase with UV detection at 254 nm [4].
  • Detection Limit: The method is reliable down to ~15 ng/mL [4]. | | Data Interpretation | Dissociation between uptake inhibition and reward. | DPP inhibits dopamine uptake but may not produce conditioned place preference (a measure of reward) like cocaine. This unique profile is a key finding, not an experimental error [1]. | | Off-Target & Vascular Effects | Unanticipated vascular responses in integrated systems. | DPP and its analogs can inhibit KCl-induced and noradrenaline-dependent contractions in mesenteric arteries. Be cautious when interpreting results from vascularly rich tissues or whole-organism models [5]. |

Core Experimental Protocols from Literature

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Fast-Scan Cyclic Voltammetry (FSCV) in vivo [1]

This protocol measures real-time dopamine dynamics in an anesthetized mouse.

  • Animal Preparation: Anesthetize a C57BL/6J mouse with urethane (1 g/kg i.p.) and secure in a stereotaxic frame.
  • Electrode Implantation:
    • Working Electrode: Lower a carbon fiber electrode into the NAc (AP: +1.0, ML: +1.3, DV: -4.5 mm from bregma).
    • Stimulating Electrode: Place a bipolar electrode in the VTA/SNc (AP: -3.0, ML: +1.1, DV: -4.7 mm).
  • Stimulation & Recording:
    • Apply electrical stimulation (60 pulses, 60 Hz, 300 µA) every 5-10 min.
    • Use a triangular waveform (-0.4 to +1.2 V, 300 V/s) applied every 100 ms.
  • Drug Administration: After a stable baseline, administer DPP (14 mg/kg, i.p.) or an equimolar dose of cocaine (15 mg/kg, i.p.).
  • Data Analysis: Model dopamine concentration and uptake using Michaelis-Menten kinetics. The key parameter is the apparent Km, where an increase indicates dopamine uptake inhibition.
Locomotor Activity Measurement [1]

This protocol assesses the psychomotor stimulant effect of DPP.

  • Apparatus: Use open-field activity monitors with photobeam sensors.
  • Habituation: Allow mice to habituate to the locomotor chambers for 1 hour.
  • Drug Administration & Data Collection: Administer DPP (14 mg/kg, i.p.), cocaine (15 mg/kg, i.p.), or saline. Record horizontal activity counts, binned into 1-minute intervals, for 60 minutes post-injection.

Mechanisms & Experimental Workflows

To help visualize the experimental setup and the drug's mechanism, the following diagrams outline the core processes.

Diagram 1: Dopamine Transporter Inhibition by DPP

DPP_Mechanism Mechanism of Dopamine Uptake Inhibition DPP Diphenylpyraline (DPP) DAT Dopamine Transporter (DAT) DPP->DAT Binds and Inhibits DA_Uptake Dopamine Uptake DAT->DA_Uptake Blocked Synaptic_DA Increased Synaptic Dopamine DAT->Synaptic_DA Result DA_Release Dopamine Release DA_Release->Synaptic_DA Stimulated DA_Release->Synaptic_DA Stimulated DA_Uptake->DAT Normal Process

Diagram 2: In-Vivo Voltammetry Workflow

FSCV_Workflow In-Vivo Voltammetry Experimental Workflow Start Start A Anesthetize Mouse (Urethane 1 g/kg, i.p.) Start->A End End B Secure in Stereotaxic Frame A->B C Implant Electrodes: - Working in NAc - Stimulating in VTA/SNc B->C D Establish Stable Dopamine Baseline C->D E Administer Drug (DPP 14 mg/kg, i.p.) D->E F Monitor Dopamine Signals (Fast-scan cyclic voltammetry) E->F G Analyze Data (Calculate apparent Km) F->G G->End

Key Takeaways for Researchers

  • Dual Mechanism of Action: Remember that DPP is not just a dopamine uptake inhibitor; it is also a potent histamine H1 receptor antagonist [6]. This activity could contribute to off-target effects or unique behavioral outcomes in your experiments.
  • Unique Pharmacological Profile: A key sign of a successful experiment is observing a cocaine-like inhibition of dopamine uptake and locomotor activation, without the significant rewarding effects seen with cocaine itself [1]. This dissociation is a major point of interest in DPP research.
  • Consult Analytical Methods: If you are measuring DPP concentrations in plasma or other biological samples, the cited HPLC method provides a validated starting point for your assay development [4].

References

optimizing mobile phase for Diphenylpyraline liquid chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Mobile Phase Systems for Diphenylpyraline

The table below summarizes two validated methods for the liquid chromatographic analysis of Diphenylpyraline.

Analysis Type Mobile Phase Composition Stationary Phase Detection Key Application & Notes
Micellar Liquid Chromatography (MLC) with Cyclodextrin [1] 30 mM Brij 35, 0.5 mM Hydroxypropyl β-cyclodextrin, Phosphate buffer pH 4 : Methanol (95:5, v/v) Not specified in excerpt Fluorimetric detection Simultaneous determination of DPP, Paracetamol, and Caffeine. Enhances DPP fluorescence.
Reversed-Phase HPLC [2] Not fully detailed (Methanol used in reconstitution) 5-μm Asahipak ODP-50 C18 column UV detection at 254 nm Determination of DPP in plasma and urine. Simple reversed-phase approach.

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when developing a method for Diphenylpyraline.

Mobile Phase and Separation
  • Q: How can I improve the sensitivity for detecting Diphenylpyraline?

    • A: Incorporate a micellar system. Using Sodium Dodecyl Sulfate (SDS) in the aqueous solution at pH 5 has been shown to significantly enhance the native fluorescence intensity of DPP, allowing for its determination at nano-level concentrations in plasma [1]. For chromatographic methods with fluorimetric detection, adding Brij 35 and Hydroxypropyl β-cyclodextrin to the mobile phase also enhances the fluorescence signal [1].
  • Q: How do I handle poor peak shape or resolution in a mixture with components of varying polarity?

    • A: Utilize a cyclodextrin micellar mobile phase. A system containing Brij 35 and HP β-CD has been successfully applied to simultaneously separate DPP, paracetamol, and caffeine, which have great variability in lipophilicity. The organized media provides multiple interaction sites to resolve these challenging mixtures [1].
Method Setup and Execution
  • Q: What is a proven sample preparation method for DPP in biological matrices like plasma?

    • A: A liquid-liquid extraction technique has been validated. The process involves alkalinizing the plasma sample and then extracting DPP with a mixture of n-pentane and 2-propanol (50:1). The organic layer is then evaporated to dryness, and the residue is reconstituted in methanol for injection into the HPLC system [2].
  • Q: My baseline is unstable. What could be the cause?

    • A: Baseline instability or drift is often linked to mobile phase issues. Ensure your solvents are of high purity and are thoroughly degassed to remove air bubbles. Also, check for pump pressure fluctuations, which could indicate malfunctions or air trapped in the system [3].

Experimental Protocol: Micellar Liquid Chromatography for Simultaneous Determination

This detailed protocol is adapted from a research method for the simultaneous determination of DPP, Paracetamol, and Caffeine [1].

Workflow Overview

The diagram below outlines the key steps in the Micellar Liquid Chromatography method.

MLC_Workflow Start Start Method Setup MP Prepare Mobile Phase Start->MP Column Set Up Chromatograph MP->Column Detect Program Detection Column->Detect Inject Inject and Run Detect->Inject Result Analyze Chromatogram Inject->Result

Materials and Reagents
  • Chemicals: Diphenylpyraline HCl, Paracetamol, Caffeine, Brij 35, Hydroxypropyl β-cyclodextrin (HP β-CD), Potassium dihydrogen orthophosphate, Methanol (HPLC grade), Phosphoric acid.
  • Equipment: Agilent 1260 Infinity HPLC system (or equivalent) equipped with a quaternary pump, autosampler, column oven, UV-Variable Wavelength Detector (VWD), and Fluorescence Detector (FLD). Data processing software.
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution and adjust its pH to 4.0.
    • Dissolve the reagents in the buffer to achieve a final concentration of 30 mM Brij 35 and 0.5 mM Hydroxypropyl β-cyclodextrin.
    • Mix this aqueous solution with methanol in a 95:5 (v/v) ratio.
    • Filter the mobile phase through a 0.45-μm nylon membrane filter and degas it thoroughly using an ultrasonic bath or vacuum pump.
  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
    • Mobile Phase Flow Rate: 1.0 mL/min (or as optimized for your system).
    • Column Oven Temperature: 30°C.
    • Injection Volume: 10-20 μL.
    • Detection: Use dual detection. Program the fluorescence detector for DPP (Ex: 225 nm, Em: 286 nm) and the UV detector for paracetamol and caffeine (e.g., 240-260 nm).
  • Analysis Execution:

    • Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.
    • Prepare standard solutions of DPP, paracetamol, and caffeine and the sample solutions.
    • Inject the standards and samples, and record the chromatograms.

Advanced Optimization Tips

  • Ion-Pairing Agents: For analyzing ionic compounds, the type and concentration of the ion-pairing agent are critical. As demonstrated in oligonucleotide analysis, Triethylamine with Hexafluoroisopropanol (HFIP) can provide excellent resolution and peak shape and is MS-compatible [4].
  • Column Hardware: If analyzing compounds that can adsorb to metal surfaces, consider using bioinert column hardware (e.g., polymer-coated or PEEK-lined) to improve recovery and peak shape [4].

References

minimizing anticholinergic side effects in Diphenylpyraline research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Side Effects

A clear understanding of Diphenylpyraline's primary and secondary mechanisms is crucial for troubleshooting its side effects.

  • Primary Mechanism: Diphenylpyraline is a competitive antagonist of the histamine H1 receptor. This blockade is responsible for its therapeutic relief of allergy symptoms like urticaria (hives) and pruritus (itching) [1] [2].
  • Secondary Mechanism: Like many first-generation antihistamines, it also exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors [2]. This is the primary source of its most common and troublesome side effects.
  • Unexpected Pharmacology: Research indicates Diphenylpyraline also acts as an inhibitor of the dopamine transporter (DAT) [1]. This activity may contribute to central nervous system effects and is an important consideration for your research models.

The table below summarizes the receptor targets and their linked effects.

Receptor Target Action of Diphenylpyraline Potential Therapeutic & Adverse Effects

| Histamine H1 Receptor [1] [2] | Antagonist | Therapeutic: Reduction of allergic symptoms (e.g., urticaria, pruritus, rhinitis) [1]. Adverse: Sedation, drowsiness, dizziness [3]. | | Muscarinic Acetylcholine Receptors [2] | Antagonist (Anticholinergic) | Adverse: Dry mouth, blurred vision, urinary retention, constipation, tachycardia, confusion (especially in elderly) [4] [5] [6]. | | Dopamine Transporter (DAT) [1] | Inhibitor | Adverse/Secondary: May contribute to psychostimulant properties or other central nervous system effects [1]. |

Experimental Assessment & Mitigation Strategies

Here are structured FAQs to guide the experimental characterization and management of Diphenylpyraline's side effects.

FAQ 1: How can we experimentally quantify the anticholinergic burden of Diphenylpyraline?

To assess the anticholinergic activity of Diphenylpyraline or its analogs, you can employ the following methodological approach:

  • In Vitro Receptor Binding Assays:

    • Objective: Determine the affinity (Ki or IC50) of Diphenylpyraline for human muscarinic receptor subtypes (M1-M5).
    • Protocol: a. Use cell lines engineered to express individual human muscarinic receptors (M1-M5). b. Conduct competitive binding assays using a radio-labeled or fluorescent antagonist (e.g., [³H]-N-methylscopolamine). c. Incubate with a range of concentrations of Diphenylpyraline. d. Calculate the inhibition constant (Ki) to quantify affinity for each receptor subtype. Note: M1 receptor antagonism is strongly linked to cognitive impairment [6] [7].
  • Functional Assays:

    • Objective: Confirm the compound is a functional antagonist, not just a binder.
    • Protocol: Use a cell-based assay (e.g., calcium flux or IP3 accumulation) stimulated by a muscarinic agonist like carbachol. Measure the ability of Diphenylpyraline to inhibit this response.
FAQ 2: What in vivo models are appropriate for assessing central anticholinergic effects?

Central side effects like impaired memory and delirium are a major research concern. The following workflow outlines a standard in vivo assessment strategy.

G Start In Vivo Assessment of Central Anticholinergic Effects Step1 1. Animal Model Selection ( e.g., Mice/Rats ) Start->Step1 Step2 2. Establish Dosing Groups: - Vehicle Control - Diphenylpyraline (multiple doses) - Positive Control (e.g., Scopolamine) Step1->Step2 Step3 3. Administer Compounds (acute and/or chronic dosing) Step2->Step3 Step4 4. Behavioral Testing ( post-administration ) Step3->Step4 Step5 5. Tissue Collection & Analysis ( post-behavioral testing ) Step3->Step5 A1 Morris Water Maze or Radial Arm Maze Step4->A1 A2 Passive Avoidance Test Step4->A2 A3 Open Field Test ( for general activity ) Step4->A3 B1 c-Fos Staining ( neuronal activity ) Step5->B1 B2 ACh ELISA in Microdialysate ( hippocampal ACh levels ) Step5->B2

FAQ 3: What are the key strategies for minimizing anticholinergic side effects in drug design?

When developing analogs of Diphenylpyraline, consider these pharmacological strategies to reduce anticholinergic burden:

  • Strategy 1: Reduce CNS Penetration: Design polar molecules or larger analogs that poorly cross the blood-brain barrier. This minimizes central side effects like confusion and sedation. A compound's ability to cross the BBB is dictated by its polarity, molecular size, and lipophilicity [6].
  • Strategy 2: Enhance Receptor Selectivity: The primary therapeutic action is H1 receptor blockade. Aim to develop compounds with high selectivity for H1 receptors over muscarinic receptors (M1-M5). This directly decouples the allergy relief from the anticholinergic side effects [7].
  • Strategy 3: Consider the Dopamine Transporter (DAT) Interaction: Be aware that DAT inhibition by Diphenylpyraline may produce psychostimulant properties [1]. For a cleaner mechanism of action, screen new chemical entities for DAT activity and select candidates without this off-target effect.

Important Notes for Researchers

  • Use Comparative Controls: In your experiments, always include a positive control with known strong anticholinergic properties (e.g., atropine or scopolamine) and a negative/vehicle control. This validates your experimental system.
  • Consult Existing Scales: For translational research, refer to established clinical tools like the Anticholinergic Cognitive Burden (ACB) Scale to understand how Diphenylpyraline might be classified and its clinical risks [6] [7].
  • Data Limitations: The search results indicate that while the mechanisms of Diphenylpyraline are established, specific quantitative data on its binding affinity (Ki values) for all muscarinic receptor subtypes is not publicly available. Experimental determination of these values would be a key objective for your research.

References

Diphenylpyraline vs cocaine dopamine uptake inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Neurochemical & Behavioral Comparison

The table below summarizes the experimental findings from studies that directly compared Diphenylpyraline and Cocaine.

Parameter Diphenylpyraline (DPP) Cocaine
Dopamine Uptake Inhibition Potent inhibitor. Competitively inhibits DAT, increasing the apparent Km for dopamine [1] [2]. Potent inhibitor. Competitively inhibits DAT, increasing the apparent Km for dopamine to a greater extent than DPP in some studies [1].
In Vivo Dopamine Elevation ~200% of baseline at 5 mg/kg (i.p.) [2]. Up to ~700% of baseline, depending on dose [3].
Locomotor Activity Significant increase (5-14 mg/kg). Produces a prolonged activation compared to cocaine [4] [2]. Significant increase (15 mg/kg). Produces a sharp, shorter-duration activation [4].
Rewarding Effects No significant conditioned place preference, suggesting a lack of significant rewarding effects [4] [5]. Significant conditioned place preference, indicating strong rewarding effects [4].
Proposed Therapeutic Use Investigated as a potential agonist replacement therapy for cocaine addiction [4] [5]. Drug of abuse; used as a positive control in studies [4].

Detailed Experimental Protocols

The key findings in the table above are derived from the following standardized experimental methods:

  • 1. Fast-Scan Cyclic Voltammetry (FSCV) in vivo [4]: This technique was used to measure real-time changes in dopamine dynamics in the nucleus accumbens of anesthetized mice. A carbon fiber electrode was implanted in the nucleus accumbens, and dopamine release was evoked by electrical stimulation of the midbrain. After establishing a stable baseline, mice were administered either DPP (14 mg/kg) or an equimolar dose of cocaine (15 mg/kg) intraperitoneally. The data was modeled using Michaelis-Menten kinetics to determine the apparent Km, a measure of dopamine uptake inhibition.

  • 2. Locomotor Activity Test [4]: The psychomotor activation effects of DPP and cocaine were assessed by measuring horizontal activity in open-field chambers equipped with photosensors. Mice were habituated to the chambers for one hour before receiving an injection of DPP (14 mg/kg), cocaine (15 mg/kg), or saline. Horizontal beam breaks were recorded and binned into one-minute samples for 60 minutes post-injection.

  • 3. Conditioned Place Preference (CPP) [4]: This test measured the rewarding properties of the drugs. The apparatus consisted of two distinct chambers. During preconditioning (Day 1), mice could freely explore both chambers. During conditioning (Days 2-4), mice received two sessions per day: one after a drug injection (DPP or cocaine) and were confined to one chamber, and another after a saline injection and confined to the other chamber. On the test day (Day 5), mice were allowed free access to both chambers again. A significant increase in time spent in the drug-paired chamber indicates a rewarding drug effect.

Mechanisms of Action

The following diagram illustrates the shared primary mechanism of action of DPP and cocaine on the dopamine transporter, while also highlighting the key behavioral differences observed in studies.

G cluster_cocaine Cocaine cluster_DPP Diphenylpyraline (DPP) DAT Dopamine Transporter (DAT) CocaineEffect Short-duration DA increase Strong Locomotion Significant Reward DAT->CocaineEffect DPPEffect Prolonged DA increase Strong Locomotion No Significant Reward DAT->DPPEffect CocaineBinding Binds to DAT (Inverse Agonist) CocaineBinding->DAT DPPBinding Binds to DAT (Competitive Inhibitor) DPPBinding->DAT DA Synaptic Dopamine DAReuptake Dopamine Reuptake DA->DAReuptake DAReuptake->DAT Blocked

References

comparative efficacy of Diphenylpyraline and other first-generation antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

General Comparison of First-Generation Antihistamines

The table below summarizes the basic information for Diphenylpyraline and other common first-generation antihistamines, based on the data available from the search results.

Generic Name Example Brand Names Reported Duration of Action Key Documented Characteristics and Findings

| Diphenylpyraline | Information not available in search results | Information not available in search results | • Potential FAM3A expression activator in drug repurposing screen (non-allergy context) [1]. • Acts as a competitive dopamine transporter inhibitor, demonstrating psychostimulant and locomotor-activating properties in mouse studies [2]. | | Diphenhydramine | Benadryl [3] [4] | 12 hours [4] | • Significant sedative effects and impairment of cognitive function & driving performance [3]. • Associated with toxicity and fatalities from overdose [3]. • Research shows potential for preventing cisplatin-induced kidney toxicity without interfering with anti-tumor effects [5]. | | Hydroxyzine | Vistaril [4] | 24 hours [4] | • Carries a "black box" warning for risk of QT prolongation and sudden cardiac death [3]. • Its sedative effect is sometimes considered a potential benefit for severe nighttime pruritus [6]. | | Chlorpheniramine | Chlor-Trimeton, Aller-Chlor [4] | 24 hours [4] | • Causes next-day "hang-over" effects like impaired vigilance and memory [3]. | | Clemasine | Clemasz [4] | 12 hours [4] | Information limited in search results. |

Detailed Experimental Findings for Diphenylpyraline

While direct efficacy data for allergy treatment is absent, one study investigated its neurobiological effects, revealing a significant finding unrelated to its antihistaminic action.

  • Experimental Protocol: The study used voltammetry and microdialysis in mouse brain tissue (nucleus accumbens slices) and live mice to investigate the drug's action on the dopamine system [2].
  • Key Results: The experiments showed that Diphenylpyraline hydrochloride (DPP) acts as a competitive dopamine transporter inhibitor [2].
    • At a concentration of 10 µM, it markedly inhibited dopamine uptake, showing a 20-fold increase in the apparent Km for dopamine uptake while Vmax was unchanged [2].
    • In live mice, a dose of 5 mg/kg (intraperitoneal) elevated extracellular dopamine levels in the nucleus accumbens by approximately 200% and induced locomotor activation [2].
    • The study concluded that the effects of DPP on the dopamine system were comparable to those of cocaine [2].

This mechanism is distinct from its action on histamine-1 receptors and is not shared by most other first-generation antihistamines, which are typically associated with sedative rather than stimulant properties [4].

Mechanism of Action and Dopamine Effect

The following diagram illustrates the dual mechanisms of Diphenylpyraline based on the available research, contrasting it with the typical profile of first-generation antihistamines.

G DPP Diphenylpyraline (DPP) H1Receptor H1 Receptor DPP->H1Receptor DAT Dopamine Transporter (DAT) DPP->DAT HistaminePathway Blockade of Histamine H1 Receptor (Standard Antihistamine Effect) H1Receptor->HistaminePathway DopaminePathway Inhibition of Dopamine Reuptake (Psychostimulant Effect) DAT->DopaminePathway Outcome1 Reduction of Allergic Symptoms HistaminePathway->Outcome1 Outcome2 ↑ Extracellular Dopamine Locomotor Activation DopaminePathway->Outcome2 OtherAH Other 1st-gen Antihistamines (e.g., Diphenhydramine) Sedation Primary Effect: Sedation, Drowsiness OtherAH->Sedation

Dual pharmacological mechanisms of Diphenylpyraline

Interpretation and Research Implications

The discovery that Diphenylpyraline has significant dopamine reuptake inhibition properties [2] sets it apart from other first-generation antihistamines. This suggests several implications for researchers:

  • Drug Repurposing: Its unique psychostimulant profile and the separate finding of its potential role in activating FAM3A expression [1] make it a candidate for repurposing in non-allergy indications, such as disorders of the dopamine system or metabolism.
  • Safety Profile Re-assessment: The stimulant effect, contrasting with the typical sedation of other first-gen antihistamines, indicates a different and complex side effect profile that warrants careful investigation.
  • Comparative Studies Remain Needed: The lack of head-to-head efficacy data for allergic rhinitis or urticaria highlights a significant gap in the literature. Future studies comparing its antihistaminic potency, onset, and duration of action against agents like diphenhydramine or cetirizine are needed.

References

Diphenylpyraline hydrochloride potency relative to benztropine analogs

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The table below summarizes the key characteristics of diphenylpyraline and benztropine analogs based on the search results.

Feature Diphenylpyraline (DPP) Benztropine (BZT) Analogs
Primary Known Use First-generation antihistamine for allergic conditions [1] [2] [3] Adjunct treatment for Parkinson's disease; antimicrobial host-directed therapy (for BZT itself) [4] [5] [6]
DAT Inhibition Potently inhibits dopamine uptake, similar to cocaine [1] [7]. Atypical dopamine uptake inhibitors; bind to DAT but with blunted stimulant effects [6] [8].
Psychomotor Activation Produces significant locomotor activation [1] [7]. Produces substantially less locomotor stimulation compared to cocaine [6] [8].
Reward & Abuse Liability Does not produce significant conditioned place preference, suggesting low reward potential [1] [9]. Do not produce place conditioning and are not self-administered, indicating low abuse liability [6] [8].
Potential Therapeutic Application Proposed as an agonist replacement therapy for cocaine addiction due to DAT inhibition without significant reward [1] [9]. Developed as potential treatments for stimulant (cocaine, methamphetamine) abuse; can decrease self-administration [6] [8].
Other Notable Activities Anticholinergic and sedative effects [2] [3]. Some analogs (e.g., JHW007) also show affinity for sigma (σ) receptors, which may contribute to their anti-cocaine effects [6] [8]. BZT itself shows host-directed antimicrobial activity via Histamine H1 receptor blockade [4].

Summary of Key Experimental Data

The following tables consolidate quantitative findings from pivotal studies.

Table 1: Key Findings on Diphenylpyraline (DPP)

Experiment Type Key Finding Reference
In Vivo Dopamine Uptake A 14 mg/kg dose significantly inhibited dopamine uptake in the mouse nucleus accumbens, with a prolonged effect compared to cocaine [1]. Eur J Pharmacol. 2012
Locomotor Activity Doses of 5 and 10 mg/kg induced significant locomotor activation in mice [7]. Eur J Pharmacol. 2005
Conditioned Place Preference A 14 mg/kg dose did not produce a significant place preference, unlike cocaine [1] [9]. Eur J Pharmacol. 2012
In Vitro Dopamine Uptake At 10 µM, DPP caused a 20-fold increase in the apparent Km for dopamine uptake, indicating potent, competitive DAT inhibition [7]. Eur J Pharmacol. 2005

Table 2: Key Findings on Benztropine (BZT) Analogs

Experiment Type Key Finding Reference
Self-Administration Analogs like JHW007 and AHN2-005 were not self-administered by rats trained to self-administer methamphetamine or cocaine, indicating low abuse potential [6] [8]. J Pharmacol Exp Ther. 2014
Cocaine Antagonism JHW007 decreased cocaine self-administration and reduced cocaine-induced increases in nucleus accumbens dopamine levels [6] [8]. J Pharmacol Exp Ther. 2014
Methamphetamine Antagonism JHW007, AHN2-005, and AHN1-055 (1.0-10.0 mg/kg) dose-dependently decreased maximal self-administration of methamphetamine [8]. J Pharmacol Exp Ther. 2014
Receptor Binding JHW007 was the most potent among the tested analogs in displacing radioligands from sigma-1 and sigma-2 receptors [6]. J Pharmacol Exp Ther. 2014

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here are the methodologies from the key studies.

1. Fast-Scan Cyclic Voltammetry for Dopamine Uptake (as used in DPP studies [9])

  • Objective: To measure the effect of a drug on the kinetics of dopamine uptake in the brain in real-time.
  • Procedure:
    • Animal & Anesthesia: Mice are anesthetized.
    • Surgery: A carbon fiber working electrode is implanted in the nucleus accumbens (NAc), and a stimulating electrode is placed in the ventral tegmental area (VTA).
    • Stimulation & Recording: Dopamine release is evoked by electrical stimulation of the VTA. The carbon fiber electrode applies a rapid cyclic waveform to oxidize and reduce dopamine molecules at its surface, generating a current proportional to the dopamine concentration.
    • Drug Administration: After a stable baseline is established, the drug (e.g., DPP or cocaine) is administered.
    • Data Analysis: Changes in the stimulated dopamine signal are modeled using Michaelis-Menten kinetics. The key parameter, apparent Km, represents the affinity of dopamine for the transporter; an increase indicates uptake inhibition.

2. Self-Administration and Antagonism Studies (as used in BZT analog studies [6] [8])

  • Objective: To determine if a drug can be abused (self-administered) or if it can reduce the self-administration of an abused drug like cocaine or methamphetamine.
  • Procedure:
    • Training: Rats or mice are surgically implanted with an intravenous catheter. They are trained to press a lever to receive infusions of a drug of abuse (e.g., cocaine).
    • Substitution Test (for Abuse Potential): The training drug is replaced with the test compound (e.g., a BZT analog). If the animal continues to press the lever for the test compound at rates higher than for a saline vehicle, it is considered to have reinforcing properties.
    • Antagonism Test (for Treatment Potential): Animals are pretreated with the test compound (e.g., a BZT analog) before the self-administration session. A dose-dependent decrease in the self-administration of the abused drug, without affecting behavior maintained by a natural reward (like food), indicates therapeutic potential.

Mechanism of Action Workflow

The following diagram illustrates the core mechanism shared by Diphenylpyraline and Benztropine analogs, and how it leads to their different behavioral and therapeutic profiles.

pharmacology Drug Drug (e.g., DPP or BZT analog) DAT Binds to Dopamine Transporter (DAT) Drug->DAT UptakeInhibition Inhibits Dopamine Reuptake DAT->UptakeInhibition IncreasedDA Increased Dopamine in Synaptic Cleft UptakeInhibition->IncreasedDA DPP_Profile DPP Profile: Locomotor Activation Low Reward IncreasedDA->DPP_Profile Leads to BZT_Profile BZT Analog Profile: Blunted Stimulation Low Abuse Liability Antagonism of Stimulants IncreasedDA->BZT_Profile Leads to OtherTargets Interaction with Other Targets (e.g., σ receptors) OtherTargets->BZT_Profile Contributes to

Key Insights for Researchers

  • Atypical DAT Inhibition is Key: The most critical distinction lies in the "atypical" nature of BZT analogs. Despite effectively binding to the DAT and increasing dopamine, their behavioral output is profoundly different from classic stimulants like cocaine or even DPP. This makes them a unique template for developing anti-addiction medications without abuse potential [6] [8].
  • Multi-Target Engagement: The therapeutic efficacy of BZT analogs, particularly in reducing stimulant self-administration, may not be solely due to DAT blockade. Evidence points to the importance of concurrent activity at other targets, such as sigma receptors, for their full antagonist effect [6] [8].
  • DPP as a Proof-of-Concept: DPP demonstrates that DAT inhibition can be decoupled from strong rewarding effects, supporting the agonist replacement therapy concept for stimulant use disorder. Its structural similarity to the BZT analog family makes it a compelling candidate for further chemical optimization [1] [9].

References

validation of dopamine transporter binding affinity for Diphenylpyraline

Author: Smolecule Technical Support Team. Date: February 2026

Dopamine Transporter Binding Assay Protocols

The table below summarizes the core methodologies used to determine DAT binding affinity, as established in published literature.

Method Type Key Experimental Steps Commonly Used Radioligands & Analytes Primary Output

| In Vitro Radioligand Binding Assays [1] | 1. Prepare tissue (e.g., rodent striatal membranes) or cells expressing DAT. 2. Incubate with a fixed concentration of a radioactive DAT ligand (e.g., [3H]CFT, [3H]WIN35428). 3. Add various concentrations of the test compound (e.g., Diphenylpyraline). 4. Separate bound from free radioligand (e.g., via filtration). 5. Measure radioactivity to determine displacement. | Radioligands: [3H]CFT, [3H]WIN35428 [2]. Test Analytes: Dopamine, cocaine, CFT, PE2I, GBR12909 [3] [4] [2]. | Inhibition constant (Ki), which quantifies the affinity of the test compound for the DAT. | | In Vivo PET Imaging [1] [5] [4] | 1. Synthesize a positron-emitting DAT radioligand (e.g., [11C]PE2I, [18F]FE-PE2I, [18F]LBT-999). 2. Inject the radiotracer into a living subject (animal or human). 3. Perform dynamic PET scanning to track radiotracer distribution in the brain. 4. Use pharmacokinetic modeling to analyze time-activity data. | Radiotracers: [11C]PE2I, [18F]FE-PE2I, [18F]LBT-999, [11C]CFT [5] [4] [6]. Displacer/Reference: GBR12909 [4]. | Binding potential (BPND), which reflects the density of available DATs. A test compound's effect is seen as a reduction in BPND. |

The following diagram illustrates the logical workflow for conducting these key experiments, from preparation to data analysis.

G cluster_1 In Vitro Radioligand Binding Assay cluster_2 In Vivo PET Imaging Start Start: Determine DAT Binding Affinity InVitro1 1. Prepare DAT-containing membranes or cells Start->InVitro1 InVivo1 1. Synthesize PET radiotracer (e.g., [¹¹C]PE2I) Start->InVivo1 InVitro2 2. Incubate with radioligand (e.g., [³H]CFT) and test compound InVitro1->InVitro2 InVitro3 3. Separate bound from free radioligand InVitro2->InVitro3 InVitro4 4. Measure radioactivity and calculate Ki InVitro3->InVitro4 Result1 Primary Output: Ki (Affinity) InVitro4->Result1 InVivo2 2. Inject tracer and perform PET scan InVivo1->InVivo2 InVivo3 3. Acquire dynamic data and analyze with modeling InVivo2->InVivo3 InVivo4 4. Calculate binding potential (BPₙₙ) InVivo3->InVivo4 Result2 Primary Output: BPₙₙ (Target Engagement) InVivo4->Result2

Reference Data for Known DAT Ligands

To provide context for comparison, the table below lists binding affinities and key properties of well-characterized DAT ligands and tracers from the search results.

Compound Name Reported Affinity (Ki) / Potency Key Characteristics & Selectivity Primary Experimental Use
PE2I [5] [4] Ki ≈ 9 nM [4] High selectivity for DAT over SERT (SERT ratio: 29.4) [5]. Precursor for PET tracers; used in SPECT/PET.
LBT-999 [4] Ki ≈ 9 nM [4] Fluorinated derivative of PE2I; high DAT selectivity (Ki > 1 μM for SERT/NET) [4]. PET tracer for diagnosing Parkinson's disease.
FE-PE2I [5] KD = 12 nM [5] High DAT selectivity; allows visualization of extra-striatal regions like substantia nigra [5]. PET tracer for Parkinsonian syndromes.
β-CFT (WIN 35,428) [7] [6] High-affinity cocaine analogue [7] Competitive inhibitor of dopamine uptake; used as a reference radioligand [7] [2]. Gold-standard compound for in vitro binding assays.
GBR 12909 [4] [8] Atypical DAT inhibitor [8] High-affinity reference compound; used to define non-specific binding in vivo [4]. Pharmacological blocker in displacement studies.
Cocaine [3] [8] Typical DAT inhibitor [8] Non-selective; stabilizes DAT in an outward-facing conformation [8]. Reference compound of abuse.

How to Locate Specific Data for Diphenylpyraline

Since the specific data for Diphenylpyraline is not available in the search results I obtained, you can try the following approaches to find it:

  • Search specialized databases: Query chemical and pharmacological databases like ChEMBL, PubChem, or BindingDB for "Diphenylpyraline" and its target "SLC6A3" (DAT) to find published Ki values [8].
  • Consult original literature: Perform a focused literature search on platforms like PubMed using terms such as "Diphenylpyraline dopamine transporter binding" to locate original research articles.
  • Review drug handbooks: Check historical or clinical pharmacology resources that might contain data on Diphenylpyraline's mechanistic profile and binding affinities.

References

Diphenylpyraline locomotor activation compared to other psychostimulants

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Psychostimulant Effects

Aspect Diphenylpyraline (DPP) Findings Comparative Drug (Cocaine) Findings Experimental Model & Protocol

| Dopamine Transporter Inhibition | - 20-fold increase in apparent Km for dopamine uptake (competitive inhibition) [1] [2].

  • ~200% increase in extracellular dopamine in the nucleus accumbens [2]. | - Produced a greater increase in apparent Km than DPP [1].
  • Elevated extracellular dopamine to a similar degree [2]. | In vivo Fast-Scan Cyclic Voltammetry (FSCV) and Microdialysis in mouse nucleus accumbens. FSCV measures changes in dopamine kinetics after electrical stimulation; microdialysis samples extracellular fluid to measure dopamine concentration [1] [2] [3]. | | Locomotor Activity | - Significant increase in horizontal activity [1] [2] [3].
  • Prolonged duration of effect compared to cocaine [3]. | - Significant increase in horizontal activity [1] [2] [3].
  • Shorter duration of effect compared to DPP [3]. | Open Field Test in mice. Horizontal locomotor activity was automatically recorded by beam breaks in a chamber after drug administration [3]. | | Rewarding Effects | - Did not produce a significant conditioned place preference (CPP) [3]. | - Produced significant conditioned place preference [3]. | Conditioned Place Preference (CPP) in mice. An unbiased design where mice are conditioned to associate one chamber with the drug and another with saline, then tested for preference [3]. |

Mechanism of Action and Experimental Detail

The psychostimulant properties of diphenylpyraline are attributed to its ability to inhibit the dopamine transporter (DAT), a mechanism it shares with classic stimulants like cocaine [1] [2] [3]. However, its chemical structure is similar to benztropine, an antiparkinsonian agent, which may influence its pharmacological profile [3].

The following diagram illustrates the experimental workflow and mechanistic pathway identified in the research:

G cluster_experiment Key Experimental Evidence DPP Diphenylpyraline (DPP) DAT Dopamine Transporter (DAT) DPP->DAT Binds and Inhibits DA_Uptake Dopamine Uptake Inhibition DAT->DA_Uptake Blocks DA_Release Stimulated Dopamine Release DA_Release->DA_Uptake DA_Levels ↑ Extracellular Dopamine DA_Uptake->DA_Levels Locomotion Locomotor Activation DA_Levels->Locomotion Exp1 • FSCV in NAc slices: 20-fold ↑ Km for DA uptake • Microdialysis in vivo: ~200% ↑ extracellular DA Exp2 • Open Field Test: Significant ↑ horizontal activity • Longer duration than cocaine Exp3 • Conditioned Place Preference: No significant reward

Interpretation and Research Implications

The data suggests a critical dissociation between dopamine uptake inhibition and rewarding effects for diphenylpyraline.

  • Similarities to Cocaine: DPP acts as a competitive dopamine transporter inhibitor, increasing extracellular dopamine in the nucleus accumbens and producing significant locomotor activation [1] [2] [3].
  • Key Differences: Despite its cocaine-like effects on dopamine and locomotion, DPP showed a prolonged duration of action and, most notably, did not produce significant rewarding effects in the conditioned place preference test [3]. This separation of stimulant effect from reward is a significant finding in behavioral pharmacology.
  • Therapeutic Potential: Due to this unique profile, one study concluded that DPP "merits further study as a potential candidate as an agonist pharmacotherapy for cocaine addiction" [3]. Agonist therapy uses a substance with similar pharmacological effects to the drug of abuse but with lower abuse potential to manage addiction.

Important Context and Safety

  • Primary Use as an Antihistamine: It is crucial to remember that diphenylpyraline is clinically used as a first-generation histamine H1 receptor antagonist for allergies [4] [1]. Its psychostimulant properties are considered an off-target effect.
  • Potential for Misuse and Interaction: Although DPP itself showed no reward in one test, other first-generation antihistamines (like diphenhydramine and pyrilamine) have been shown to function as reinforcers and can super-additively interact with the reinforcing effects of cocaine [5]. This indicates a potential risk for misuse or dangerous drug interactions.

References

Comparative Analytical Methods for Diphenylpyraline Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core characteristics of different analytical methods for Diphenylpyraline, primarily drawn from a single, detailed research study [1].

Method Principle / Mode of Separation Detection Key Performance Data (from [1]) Application Mentioned
Micellar Enhanced Spectrofluorimetry Fluorescence enhancement in an organized micellar medium (SDS) Fluorescence (Ex: 225 nm, Em: 286 nm) LOD: 1.49 ng/mL (in plasma); LOQ: 4.51 ng/mL; Mean Recovery: 99.72% Pharmaceutical tablets, spiked human plasma
Cyclodextrin-Micellar Liquid Chromatography (MLC) Chromatographic separation using Micellar-cyclodextrin mobile phase (Brij35/HP β-CD) Dual Detection: UV (for Paracetamol/Caffeine) & Fluorescence (for Diphenylpyraline) Mean Recovery (for DPP): 100.18%; LOD/LOQ not specified for DPP in this method Simultaneous determination in a ternary mixture with Paracetamol and Caffeine
Gas-Liquid Chromatography (GLC) Chromatographic separation Not specified No performance data available from search results Determination in syrup with Theophylline and Hydroxyethyltheophylline [2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass-based detection Mass Spectrometry (APCI-MS/MS) LOQ: 1 ng/mL (for EMDP, a methadone metabolite with a similar name) [Note: Not for Diphenylpyraline] Quantification of methadone metabolites in plasma [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the two main methods identified for Diphenylpyraline quantification.

Micellar Enhanced Spectrofluorimetric Method [1]

This method relies on the enhancement of Diphenylpyraline's native fluorescence by the anionic surfactant Sodium Dodecyl Sulfate (SDS).

  • Instrument Parameters: JASCO FP-6300 spectrofluorometer; Excitation wavelength: 225 nm; Emission wavelength: 286 nm; Slit width: 10 nm.
  • Sample Preparation:
    • For Tablets: Extract the drug from powdered tablets into methanol.
    • For Plasma: Mix plasma with acetonitrile to precipitate proteins, centrifuge, and use the supernatant.
  • Procedure: The sample solution is mixed with an acetate buffer (pH 5) and an SDS solution. The fluorescence intensity is then measured against a reagent blank.
  • Validation: The method was validated for linearity, precision, accuracy, and was particularly noted for its high sensitivity, allowing determination at the nanogram level in plasma.
Cyclodextrin-Micellar Liquid Chromatographic (MLC) Method [1]

This method enables the simultaneous analysis of Diphenylpyraline with other drugs like Paracetamol and Caffeine.

  • Instrument Parameters: Agilent 1260 Infinity LC system with a dual-detector setup (UV-VWD and Fluorescence detector).
  • Chromatographic Conditions:
    • Mobile Phase: A mixture of 30 mM Brij35, 0.5 mM Hydroxypropyl β-cyclodextrin (HP β-CD), and phosphate buffer (pH 4) mixed with methanol in a 95:5 (v/v) ratio.
    • Detection: The UV detector is used for Paracetamol and Caffeine, while the fluorescence detector (Ex: 225 nm, Em: 286 nm) is used for the selective and sensitive detection of Diphenylpyraline.
  • Procedure: The laboratory-prepared mixture or formulation is dissolved and diluted with the mobile phase before injection.
  • Validation: The method was validated and successfully applied to quantify all three components in a single run, solving the challenge of analyzing a poorly fluorescent compound in a combination product.

Method Selection Workflow

The following diagram illustrates a logical workflow for choosing an appropriate analytical method based on your research objectives and sample type.

G start Start: Need to quantify Diphenylpyraline decision1 What is the analytical goal? start->decision1 opt1 High sensitivity in biological matrix decision1->opt1 opt2 Simultaneous analysis with other drugs decision1->opt2 opt3 Routine quality control decision1->opt3 method1 Recommended Method: Micellar Enhanced Spectrofluorimetry opt1->method1 method2 Recommended Method: Cyclodextrin-Micellar Liquid Chromatography opt2->method2 method3 Potential Method: Gas Chromatography (GC) or HPLC opt3->method3 note Note: Validate method performance for your specific application method1->note method2->note method3->note

Key Insights for Researchers

  • For Maximum Sensitivity: The micellar-enhanced spectrofluorimetric method is the most sensitive technique identified, ideal for quantifying Diphenylpyraline at very low concentrations (nanogram level) in complex matrices like plasma [1].
  • For Multi-Component Analysis: The cyclodextrin-Micellar Liquid Chromatography (MLC) with dual detection is highly advantageous for formulations containing Diphenylpyraline with other drugs like analgesics, as it resolves challenges from differing physicochemical properties [1].
  • Addressing the Data Gap: The available literature primarily validates methods in isolation. A comprehensive, head-to-head comparison of the accuracy, precision, and robustness of these methods against each other is not available in the current search results.

References

Diphenylpyraline hydrochloride protein binding comparison with other antihistamines

Author: Smolecule Technical Support Team. Date: February 2026

The Importance of Protein Binding in Drug Development

In drug discovery, understanding the interaction of a drug candidate with plasma proteins (known as Plasma Protein Binding, or PPB) is crucial. It is generally the free fraction (Fu) of a drug that is considered responsible for its pharmacologic activity, as described by the free drug hypothesis [1]. In general, organic acids tend to bind to a single site on albumin, while organic bases can have multiple binding sites associated with glycoproteins and lipoproteins [1].

Experimental Methods for Determining Protein Binding

Since specific data for Diphenylpyraline is lacking, here are the standard experimental protocols used to generate such comparative data. The following workflow compares two common techniques: Rapid Equilibrium Dialysis (often considered a standard) and a newer method using Solid Phase Microextraction (BioSPME).

G Protein Binding Determination Workflow cluster_red RED Workflow (~6 hours) cluster_bspme BioSPME Workflow (<2 hours) start Start: Prepare Spiked Human Plasma red Rapid Equilibrium Dialysis (RED) start->red bspme BioSPME 96-Pin Device start->bspme red1 Load Plasma & Buffer into Dialysis Device red->red1 spme1 Condition Pins in Isopropanol bspme->spme1 red2 Dialyze for 4+ Hours at 37°C red1->red2 red3 Post-Dialysis Sample Processing red2->red3 red4 Protein Precipitation & Centrifugation red3->red4 red5 LC-MS/MS Analysis red4->red5 spme2 Extract Free Analyte from Plasma/Buffer spme1->spme2 spme3 Wash and Desorb Analytes spme2->spme3 spme4 LC-MS/MS Analysis spme3->spme4

A comparison of these two techniques shows significant differences in efficiency [1]:

Parameter Rapid Equilibrium Dialysis (RED) BioSPME 96-Pin Device
Total Workflow Time ~6 hours <2 hours
Throughput Lower Higher (3x increase)
Automation Potential Limited Fully automatable
Sample Cleanup Requires protein precipitation Selective extraction, cleaner samples

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.1546421 Da

Monoisotopic Mass

317.1546421 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

204.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G9FU7F1E87

Related CAS

147-20-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

132-18-3

Wikipedia

Diphenylpyraline hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023
1: Dinis-Oliveira RJ. Metabolomics of methadone: clinical and forensic toxicological implications and variability of dose response. Drug Metab Rev. 2016 Nov;48(4):568-576. Epub 2016 Jun 20. Review. PubMed PMID: 27320437.
2: Pulgar VM, Keith Harp J. Vascular effects of diphenylmethoxypiperidine-derived dopamine uptake inhibitors. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2429-32. doi: 10.1016/j.bmcl.2014.04.040. Epub 2014 Apr 18. PubMed PMID: 24792462; PubMed Central PMCID: PMC4056188.
3: Wentworth AB, Yiannias JA, Keeling JH, Hall MR, Camilleri MJ, Drage LA, Torgerson RR, Fett DD, Prakash AV, Scalf LA, Allen EM, Johnson JS, Singh N, Nordberg Linehan DL, Killian JM, Davis MD. Trends in patch-test results and allergen changes in the standard series: a Mayo Clinic 5-year retrospective review (January 1, 2006, to December 31, 2010). J Am Acad Dermatol. 2014 Feb;70(2):269-75.e4. doi: 10.1016/j.jaad.2013.09.047. Epub 2013 Nov 20. PubMed PMID: 24268786.
4: Oleson EB, Ferris MJ, España RA, Harp J, Jones SR. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. Eur J Pharmacol. 2012 May 15;683(1-3):161-5. doi: 10.1016/j.ejphar.2012.03.003. Epub 2012 Mar 15. PubMed PMID: 22445882; PubMed Central PMCID: PMC3340496.
5: Montijo-Barrios E, Cadena F, Ramírez-Mayans JA, Gutiérrez-Castrellón P. [Clinical trial on the effect of buphenine, aminophenazone and diphenylpyraline hydrochloride in treating the common cold in children of 6 to 24 months of age]. Rev Invest Clin. 2011 Jul-Aug;63(4):335-43. Spanish. PubMed PMID: 22364032.
6: Feás X, Ye L, Hosseini SV, Fente CA, Cepeda A. Development and validation of LC-MS/MS method for the determination of cyproheptadine in several pharmaceutical syrup formulations. J Pharm Biomed Anal. 2009 Dec 5;50(5):1044-9. doi: 10.1016/j.jpba.2009.06.006. Epub 2009 Jun 12. PubMed PMID: 19574011.
7: Feás X, Ye L, Regal P, Fente CA, Hosseini SV, Cepeda A. Application of dummy molecularly imprinted solid-phase extraction in the analysis of cyproheptadine in bovine urine. J Sep Sci. 2009 May;32(10):1740-7. doi: 10.1002/jssc.200800726. PubMed PMID: 19472275.
8: Fente CA, Regal P, Vázquez BI, Feás X, Franco CM, Cepeda A. Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. J Agric Food Chem. 2009 Mar 25;57(6):2595-8. doi: 10.1021/jf803395r. PubMed PMID: 19231896.
9: Weis R, Schweiger K, Faist J, Rajkovic E, Kungl AJ, Fabian WM, Schunack W, Seebacher W. Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. Bioorg Med Chem. 2008 Dec 15;16(24):10326-31. doi: 10.1016/j.bmc.2008.10.042. Epub 2008 Oct 22. PubMed PMID: 18977145.
10: Weis R, Faist J, di Vora U, Schweiger K, Brandner B, Kungl AJ, Seebacher W. Antimycobacterial activity of diphenylpyraline derivatives. Eur J Med Chem. 2008 Apr;43(4):872-9. Epub 2007 Jul 10. PubMed PMID: 17714832.
11: Shakleya DM, Jansson LM, Huestis MA. Validation of a LC-APCI-MS/MS method for quantification of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) and 2-ethyl-5-methyl-3,3-diphenylpyraline (EMDP) in infant plasma following protein precipitation. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Sep 1;856(1-2):267-72. Epub 2007 Jun 16. PubMed PMID: 17602899.
12: Hasegawa C, Kumazawa T, Lee XP, Fujishiro M, Kuriki A, Marumo A, Seno H, Sato K. Simultaneous determination of ten antihistamine drugs in human plasma using pipette tip solid-phase extraction and gas chromatography/mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(4):537-43. PubMed PMID: 16419026.
13: Choo RE, Murphy CM, Jones HE, Huestis MA. Determination of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethyl-5-methyl-3,3-diphenylpyraline and methadol in meconium by liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Jan 25;814(2):369-73. PubMed PMID: 15639461.
14: Lapa GB, Mathews TA, Harp J, Budygin EA, Jones SR. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. Eur J Pharmacol. 2005 Jan 4;506(3):237-40. Epub 2004 Dec 8. PubMed PMID: 15627433.
15: Bacon NJ, Oni O, White RA. Treatment of urethral sphincter mechanism incompetence in 11 bitches with a sustained-release formulation of phenylpropanolamine hydrochloride. Vet Rec. 2002 Sep 28;151(13):373-6. PubMed PMID: 12403516.
16: Oda Y, Kharasch ED. Metabolism of methadone and levo-alpha-acetylmethadol (LAAM) by human intestinal cytochrome P450 3A4 (CYP3A4): potential contribution of intestinal metabolism to presystemic clearance and bioactivation. J Pharmacol Exp Ther. 2001 Sep;298(3):1021-32. PubMed PMID: 11504799.
17: Ishii A, Kurihara R, Watanabe-Suzuki K, Kumazawa T, Seno H, Matsushima H, Suzuki O, Katsumata Y. Sensitive determination of pethidine in body fluids by surface ionization organic mass spectrometry. J Chromatogr B Biomed Sci Appl. 2001 Jul 5;758(1):117-21. PubMed PMID: 11482730.
18: Ohno T, Kobayashi S, Hayashi M, Sakurai M, Kanazawa I. Diphenylpyraline-responsive parkinsonism in cerebrotendinous xanthomatosis: long-term follow up of three patients. J Neurol Sci. 2001 Jan 1;182(2):95-7. PubMed PMID: 11137513.
19: Vasudevan M, Ravisankar S, Sathiyanarayanan A, Chandan RS. Simultaneous estimation of phenylpropanolamine HCl, guaiphenesin and diphenylpyraline HCl in syrups by LC. J Pharm Biomed Anal. 2000 Dec;24(1):25-31. PubMed PMID: 11108536.
20: San Andrés MP, Sicilia D, Rubio S, Pérez-Bendito D. Determination of antihistamines based on the formation of mixed aggregates with surfactants. Analyst. 1998 May;123(5):1079-84. PubMed PMID: 9709492.

Explore Compound Types